7-Bromo-2-methyl-2H-indazole-3-carbonitrile
Description
Properties
IUPAC Name |
7-bromo-2-methylindazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c1-13-8(5-11)6-3-2-4-7(10)9(6)12-13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUKUTKTSWQBGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=C(C2=N1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Bromo-2-methyl-2H-indazole-3-carbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core properties, explore rational synthetic approaches, and discuss its potential applications in drug discovery, grounded in the established biological significance of the indazole scaffold.
Introduction: The Significance of the Indazole Scaffold
Indazole-containing derivatives are recognized as "privileged structures" in medicinal chemistry, meaning they are frequently found in compounds with diverse and potent biological activities.[1][2] The bicyclic system, consisting of a benzene ring fused to a pyrazole ring, can exist in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[1] The specific substitution pattern on this core dictates the molecule's interaction with biological targets. Indazole derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including oncology (e.g., Pazopanib, a tyrosine kinase inhibitor) and antiemetic support for chemotherapy (e.g., Granisetron).[2] The versatility of the indazole nucleus makes novel, functionalized analogues like 7-Bromo-2-methyl-2H-indazole-3-carbonitrile attractive targets for synthesis and biological evaluation.
Core Physicochemical Properties
Understanding the fundamental properties of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile is essential for its handling, formulation, and application in research settings.
| Property | Value | Source |
| IUPAC Name | 7-Bromo-2-methyl-2H-indazole-3-carbonitrile | N/A |
| CAS Number | 1518113-22-8 | [3][4][5] |
| Molecular Formula | C₉H₆BrN₃ | [4] |
| Molecular Weight | 236.07 g/mol | [4] |
| Appearance | Expected to be a solid | General knowledge |
Synthesis and Mechanistic Considerations
While a specific, published protocol for the synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile is not available, a highly plausible and efficient route can be designed based on well-established methodologies for the construction of 2H-indazoles. A common and effective strategy involves a copper-catalyzed, one-pot, three-component reaction.[6]
Proposed Synthetic Pathway
A logical approach would utilize a substituted 2-bromobenzaldehyde as the starting material. The key steps are:
-
Condensation: Reaction of 2,6-dibromobenzonitrile with methylamine to form an intermediate N-methyl imine.
-
Cyclization: An intramolecular cyclization reaction to form the indazole ring.
A more general and widely applicable method for 2H-indazole synthesis starts from 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by a copper source.[6] This highlights the importance of the C-N and N-N bond-forming capabilities of copper catalysts in the synthesis of such heterocyclic systems.[6]
The diagram below illustrates a generalized workflow for the synthesis of a 2-substituted 2H-indazole-3-carbonitrile, which can be adapted for the target molecule.
Caption: Proposed synthetic workflow for 7-Bromo-2-methyl-2H-indazole-3-carbonitrile.
Causality in Experimental Design
-
Choice of Starting Material: 2-bromo-substituted benzonitriles are common precursors because the bromine atom can serve as a leaving group or participate in metal-catalyzed cross-coupling reactions for further functionalization. The amino group provides the second nitrogen required for the pyrazole ring of the indazole.
-
N-Alkylation: The introduction of the methyl group at the N-2 position is a key step. The regioselectivity of N-alkylation of indazoles can be challenging, as the N-1 position is often thermodynamically favored.[1] However, specific reaction conditions can be optimized to favor the desired N-2 isomer.
-
Cyclization Method: Diazotization of an ortho-amino group followed by intramolecular cyclization is a classic and effective method for forming the indazole ring system. The specific conditions (acid, temperature) would need to be carefully controlled to ensure high yield and prevent side reactions.
Spectroscopic Characterization (Predicted)
Definitive spectroscopic data requires experimental measurement. However, based on the structure and data from similar compounds, we can predict the key features of the NMR and Mass Spectra.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group.
-
Aromatic Region (approx. 7.0 - 8.0 ppm): Three signals corresponding to the protons on the benzene ring. The coupling patterns (doublets, triplets, or doublet of doublets) and their integration (1H each) will be indicative of their relative positions.
-
N-Methyl Signal (approx. 3.8 - 4.2 ppm): A singlet integrating to 3H, corresponding to the methyl group attached to the N-2 nitrogen.
-
C3-Proton (if present): The target molecule has a nitrile group at C3, so there will be no proton signal from this position.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.
-
Aromatic Carbons (approx. 110 - 150 ppm): Signals for the six carbons of the benzene ring and the two carbons of the pyrazole ring (C3 and C3a). The carbon attached to the bromine (C7) will be shifted, and its signal may be less intense.
-
Nitrile Carbon (approx. 115 - 120 ppm): A characteristic signal for the carbon of the -C≡N group.
-
N-Methyl Carbon (approx. 30 - 35 ppm): A signal for the methyl carbon.
Predicted Mass Spectrum
The mass spectrum (e.g., by Electrospray Ionization, ESI) should show a prominent molecular ion peak.
-
Molecular Ion (M⁺): A pair of peaks corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundance. The expected m/z values would be approximately 235 and 237. The [M+H]⁺ adduct would be observed at m/z 236 and 238.
Reactivity and Potential for Further Functionalization
The structure of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile offers several sites for further chemical modification, making it a versatile building block for creating a library of related compounds.
Caption: Key reactivity sites on the 7-Bromo-2-methyl-2H-indazole-3-carbonitrile scaffold.
-
C7-Bromine Atom: This is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino substituents, enabling extensive structure-activity relationship (SAR) studies.
-
C3-Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. Each of these functional groups can then be used for further derivatization, such as in peptide coupling reactions.
-
Aromatic Ring: The benzene portion of the indazole ring can potentially undergo electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.
Potential Applications in Drug Discovery
The indazole core is a well-established pharmacophore. Derivatives have shown a broad spectrum of pharmacological activities, including:
-
Anti-cancer: Many indazole-based compounds are potent inhibitors of various protein kinases that are crucial for cancer cell growth and proliferation.[1]
-
Anti-inflammatory: Some indazoles exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).
-
Antimicrobial: Research has also explored indazole derivatives as potential agents against bacteria, fungi, and protozoa.[2]
Given this precedent, 7-Bromo-2-methyl-2H-indazole-3-carbonitrile is a valuable scaffold for the development of new therapeutic agents. The specific combination of the bromo, methyl, and nitrile groups provides a unique electronic and steric profile that could lead to novel biological activities upon further derivatization and screening.
Conclusion
7-Bromo-2-methyl-2H-indazole-3-carbonitrile is a promising heterocyclic building block with significant potential for applications in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis is feasible through established chemical methodologies. Its structural features, particularly the reactive bromine atom and nitrile group, make it an excellent starting point for the creation of diverse chemical libraries for biological screening. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
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Pérez-Villanueva, M., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 225. Available at: [Link]
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A Comprehensive Technical Guide to the Physicochemical Characterization of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile
Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of indazole have demonstrated a vast range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The specific compound, 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, combines this potent core with key functional groups—a bromine atom, a nitrile group, and N-methylation—that modulate its electronic properties, lipophilicity, and metabolic stability.
This guide provides a comprehensive framework for the in-depth physicochemical characterization of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's properties to advance their research. Rather than merely listing data, this document elucidates the causality behind experimental choices and provides robust, self-validating protocols for characterizing novel indazole derivatives.
Compound Profile: Known Identifiers and Computed Properties
While extensive experimental data for this specific molecule is not widely published, a profile can be assembled from chemical databases and supplier information. These values serve as a preliminary baseline for experimental verification.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrN₃ | [3][4] |
| Molecular Weight | 236.07 g/mol | [3][4] |
| CAS Number | 1518113-22-8 | [3] |
| Canonical SMILES | CN1C(=C2C=CC=C(C2=N1)Br)C#N | [5] |
| InChIKey | FFGRNDZZIDDXPD-UHFFFAOYSA-N | [4] |
| Computed XLogP3-AA | 2.4 | [4] |
| Computed H-Bond Donor Count | 0 | [4] |
| Computed H-Bond Acceptor Count | 3 | [4] |
Proposed Synthesis and Structural Elucidation Workflow
The synthesis of 2H-indazoles can be achieved through various modern organic chemistry reactions.[6] A plausible and efficient route for preparing 7-Bromo-2-methyl-2H-indazole-3-carbonitrile would involve a multi-step process starting from commercially available precursors. The subsequent structural confirmation is a critical step to ensure the correct isomer has been synthesized.
Diagram: Proposed Synthesis & Verification Workflow
Caption: A logical workflow from synthesis to definitive structural confirmation.
Spectroscopic Characterization: The Structural Fingerprint
Unambiguous structural assignment is paramount.[7] A combination of spectroscopic techniques provides a complete picture of the molecule's connectivity and constitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic compounds in solution. For 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, specific signals are expected.
-
¹H NMR: The spectrum should reveal distinct signals for the aromatic protons and the N-methyl group. The protons on the benzene ring will appear as a multiplet system, with chemical shifts and coupling constants dictated by the bromine substituent. The N-methyl group will appear as a sharp singlet, typically in the range of 3.8-4.2 ppm, a characteristic feature distinguishing it from the N1-methyl isomer.
-
¹³C NMR: The carbon spectrum will show nine distinct signals. The nitrile carbon (C≡N) is expected to resonate in the range of 115-120 ppm. The carbon bearing the bromine (C7) will be shifted, and its precise location can be confirmed with 2D NMR techniques like HMBC. The N-methyl carbon will appear as a distinct signal around 35-40 ppm.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and, therefore, the molecular formula of a compound.
-
High-Resolution Mass Spectrometry (HRMS): This technique is essential for confirming the elemental composition. The measured exact mass should be within ±5 ppm of the calculated value (234.97451 Da for [M]+).
-
Isotopic Pattern: A key feature will be the isotopic signature of bromine. The mass spectrum will show two major peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope, separated by approximately 2 m/z units. This provides definitive evidence for the presence of a single bromine atom in the molecule.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Nitrile Stretch (C≡N): A sharp, intense absorption band is expected in the region of 2220-2260 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.
-
Aromatic C-H Stretch: Bands will appear above 3000 cm⁻¹.
-
C-Br Stretch: A signal in the fingerprint region, typically between 500-700 cm⁻¹, indicates the presence of a carbon-bromine bond.
Determination of Core Physicochemical Properties
The following protocols outline standard, robust methods for determining key physicochemical properties essential for drug development and research applications.
Thermal Properties: Stability and Phase Transitions
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for assessing the thermal stability, melting point, and purity of a compound.[10][11] This information is vital for formulation, storage, and handling.[12][13]
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
-
Instrumentation: Place the sample pan and an empty reference pan into the DSC/TGA instrument.
-
TGA Method: Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 400°C) at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere. Monitor for mass loss, which indicates decomposition.
-
DSC Method: Heat the sample at a controlled rate (e.g., 10°C/min). An endothermic peak will correspond to the melting point of the compound. The sharpness of the peak can be an indicator of purity.
Caption: Parallel workflow for determining thermal stability and phase behavior.
Solubility: A Critical Parameter for Bioavailability
Solubility is a fundamental property that significantly impacts a drug's absorption and bioavailability.[14][15] It is essential to determine solubility in various pharmaceutically relevant media.[16] The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[17]
-
Solvent Preparation: Prepare relevant aqueous buffers (e.g., pH 2.0, 7.4) and organic solvents (e.g., 1-octanol, DMSO).[16]
-
Sample Addition: Add an excess amount of the solid compound to a known volume of each solvent in separate vials. The solid should be visibly present to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Standardized workflow for equilibrium solubility determination.
Acidity/Basicity (pKa): The Ionization Constant
The acid dissociation constant (pKa) dictates the extent of ionization of a molecule at a given pH.[18] This is critical as ionization affects solubility, permeability, and receptor binding.[19] For indazoles, the pyrazole ring is amphoteric, meaning it can be protonated or deprotonated.[20][21] Potentiometric titration is a reliable method for pKa determination.[19]
-
Solution Preparation: Prepare a dilute solution of the compound (e.g., 0.01 M) in a mixed solvent system (e.g., water/methanol) to ensure solubility across the pH range.
-
Titration Setup: Use a calibrated pH electrode and an auto-buret. Purge the solution with an inert gas like argon to remove dissolved CO₂.
-
Acidic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.
-
Basic Titration: In a separate experiment, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the protonated species.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be precisely determined from the inflection point of the first derivative of the titration curve.[22]
Conclusion
The comprehensive physicochemical characterization of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile is a multi-faceted process that provides essential data for its application in research and drug development. By employing a systematic approach that combines robust spectroscopic analysis for structural confirmation with validated protocols for determining thermal properties, solubility, and ionization constants, researchers can build a complete and reliable profile of the molecule. This guide provides the foundational workflows and scientific rationale necessary to perform such a characterization with confidence and scientific integrity.
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An In-depth Technical Guide to 7-Bromo-2-methyl-2H-indazole-3-carbonitrile
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile (CAS No. 1518113-22-8), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, appearing in numerous compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1][2][3] This document outlines the core chemical properties, proposes a robust synthetic pathway with detailed experimental protocols, and discusses potential characterization methodologies and applications for this specific derivative. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule in their research endeavors.
Introduction: The Significance of the Indazole Scaffold
Indazoles are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring.[3][4] They exist in three tautomeric forms (1H, 2H, and 3H), with the 1H-tautomer being the most thermodynamically stable.[4][5] The indazole nucleus is considered a bioisostere of indole and is a key pharmacophore in several FDA-approved drugs, such as the anti-cancer agent Pazopanib and the antiemetic Granisetron.[2] The diverse biological activities associated with indazole derivatives stem from their ability to act as versatile scaffolds for molecular recognition, participating in various biological interactions.[2][5]
7-Bromo-2-methyl-2H-indazole-3-carbonitrile is a specific derivative that combines several key features:
-
The 2H-indazole core: The substitution pattern, particularly the N2-methylation, is a critical design element in medicinal chemistry, often influencing selectivity and pharmacokinetic properties.[1]
-
A Bromine at the 7-position: This halogen atom provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of diverse compound libraries.
-
A Carbonitrile at the 3-position: The nitrile group can serve as a precursor to other functional groups, such as carboxylic acids or amides, or it can act as a key interacting group with biological targets.[6]
This guide will provide a detailed exploration of this promising, yet sparsely documented, research chemical.
Physicochemical Properties & Data
While extensive experimental data for this specific compound is not widely published, we can compile its fundamental properties from available sources and predict others based on its structure.[7]
| Property | Value / Information | Source |
| CAS Number | 1518113-22-8 | [7] |
| Molecular Formula | C₉H₆BrN₃ | [7] |
| Molecular Weight | 236.07 g/mol | [7] |
| IUPAC Name | 7-Bromo-2-methyl-2H-indazole-3-carbonitrile | N/A |
| Canonical SMILES | CN1N=C(C2=C1C=CC=C2Br)C#N | Inferred |
| Appearance | Likely an off-white to yellow solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |
| Purity | >96% (as per typical research chemical suppliers) | [8] |
| Intended Use | For Research Use Only. Not for human or veterinary use. | [7] |
Proposed Synthesis and Experimental Workflow
The synthesis of 2H-indazoles often presents a regioselectivity challenge. However, several modern synthetic strategies allow for controlled access to the desired N2-substituted isomers.[9] A logical and efficient approach to synthesizing 7-Bromo-2-methyl-2H-indazole-3-carbonitrile would likely start from a readily available substituted benzaldehyde.
The proposed pathway involves a multi-step sequence, which is a common strategy for constructing functionalized 2H-indazoles.[2][9]
Caption: Proposed synthetic workflow for the target molecule.
Rationale for Synthetic Choices
-
Starting Material: 2-Bromo-6-fluorobenzaldehyde is a commercially available and suitable starting material. The ortho-bromo and fluoro substituents are precursors to the indazole ring.
-
Step 1 & 2: One-Pot Indazole Formation: The formation of the 2H-indazole core can be achieved via a copper-catalyzed three-component reaction.[2][9] This method is advantageous as it builds the core and installs the N2-methyl group in a single, efficient process from the corresponding aldehyde, primary amine (methylamine), and sodium azide. The copper catalyst is crucial for facilitating the C-N and N-N bond formations.[2]
-
Step 3: Formylation at C3: The Vilsmeier-Haack reaction is a classic and reliable method for introducing a formyl group onto electron-rich heterocycles. This step selectively installs the aldehyde at the 3-position, creating the precursor for the nitrile group. A related compound, 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde, is commercially available, validating this intermediate.[10][11]
-
Step 4: Conversion to Nitrile: The conversion of the aldehyde to a nitrile can be accomplished under mild conditions using hydroxylamine hydrochloride in a dehydrating solvent like formic acid. This is a standard and high-yielding transformation.
Detailed Experimental Protocol
Protocol: Synthesis of 7-Bromo-2-methyl-2H-indazole (Intermediate C)
-
To a solution of 2-bromo-6-fluorobenzaldehyde (1.0 eq) in DMSO, add methylamine (1.2 eq, as a solution in THF or EtOH).
-
Add sodium azide (1.5 eq) and Copper(I) Iodide (0.1 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a mixture of water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-Bromo-2-methyl-2H-indazole.
Protocol: Synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde (Intermediate D)
-
In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous DMF (5.0 eq) dropwise.
-
Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.
-
Add a solution of 7-Bromo-2-methyl-2H-indazole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with aqueous sodium hydroxide until basic (pH > 8).
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield the aldehyde product.
Protocol: Synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile (Target Molecule E)
-
To a solution of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde (1.0 eq) in formic acid, add hydroxylamine hydrochloride (1.5 eq).
-
Heat the mixture to reflux for 2-3 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure nitrile product.
Structural Characterization and Validation
A rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following workflow outlines the necessary analytical techniques.
Caption: Standard workflow for analytical characterization.
Expected Spectroscopic Data
-
¹H NMR: Expect distinct signals for the methyl group (a singlet around 3.8-4.2 ppm) and aromatic protons on the indazole ring. The chemical shifts and coupling patterns of the three aromatic protons will be key to confirming the 7-bromo substitution pattern.
-
¹³C NMR: The spectrum should show 9 distinct carbon signals. The nitrile carbon will appear downfield (around 115-120 ppm), and the methyl carbon will be upfield. The carbon bearing the bromine will also have a characteristic shift. DEPT experiments can be used to distinguish between CH, and quaternary carbons.[12]
-
IR Spectroscopy: A sharp, strong absorption band in the region of 2220-2260 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (236.07). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion peak and any bromine-containing fragments.
Potential Applications in Drug Discovery
The structural motifs within 7-Bromo-2-methyl-2H-indazole-3-carbonitrile suggest its utility as a versatile building block in medicinal chemistry.
-
Fragment-Based Drug Discovery (FBDD): The molecule itself is suitable for screening as a fragment against various biological targets.
-
Scaffold for Library Synthesis: The 7-bromo position is a prime site for diversification. Palladium-catalyzed cross-coupling reactions can be employed to introduce a wide array of aryl, heteroaryl, or alkyl groups, enabling the exploration of the structure-activity relationship (SAR).
-
Inhibitor Development: Indazole cores are present in numerous kinase inhibitors and PARP-1 inhibitors.[4][13] The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to an amide, a common feature in many enzyme inhibitors.[6][13]
Caption: Diversification strategy via cross-coupling reactions.
Conclusion
7-Bromo-2-methyl-2H-indazole-3-carbonitrile is a valuable heterocyclic building block with significant potential for application in drug discovery and development. While detailed experimental data on this specific molecule remains limited in public literature, its synthesis is achievable through established, modern organic chemistry methodologies. This guide provides a robust framework for its synthesis, characterization, and strategic application. The insights and protocols herein are designed to empower researchers to confidently incorporate this promising scaffold into their research programs, paving the way for the discovery of novel therapeutic agents.
References
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PubChem. (n.d.). 7-bromo-2-methyl-2H-indazole. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved January 15, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 15, 2026, from [Link]
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Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. National Institutes of Health. Retrieved January 15, 2026, from [Link]
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American Elements. (n.d.). 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde. Retrieved January 15, 2026, from [Link]
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PubMed. (2010). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Retrieved January 15, 2026, from [Link]
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Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved January 15, 2026, from [Link]
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Wang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4938. National Institutes of Health. Retrieved January 15, 2026, from [Link]
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A Technical Guide to the Structural Elucidaion of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile
This in-depth technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the structural elucidation of the novel heterocyclic compound, 7-Bromo-2-methyl-2H-indazole-3-carbonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the synthesis and characterization of new chemical entities. The guide emphasizes the integration of various spectroscopic techniques and logical deduction to unambiguously confirm the molecular structure of the target compound.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The precise determination of their molecular structure is a critical step in the drug discovery process, as it dictates the compound's physicochemical properties and its interaction with biological targets. This guide will use 7-Bromo-2-methyl-2H-indazole-3-carbonitrile as a case study to illustrate a systematic approach to structure elucidation, from initial spectroscopic analysis to definitive crystallographic confirmation.
The subject of our investigation is a compound with the molecular formula C₉H₆BrN₃.[3] The presence of a bromine atom, a methyl group, a nitrile group, and an indazole core presents a unique set of analytical challenges and opportunities. This guide will detail the interpretation of data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments, including ¹H, ¹³C, and 2D correlation spectroscopy.
Part 1: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy
The initial characterization of a novel compound typically begins with determining its molecular weight and identifying key functional groups.
High-Resolution Mass Spectrometry (HRMS)
Protocol: A sample of the synthesized compound was dissolved in a suitable solvent (e.g., methanol or acetonitrile) and analyzed using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.
Expected Data: The HRMS data is expected to show a prominent molecular ion peak [M+H]⁺ with a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).
| Ion | Calculated m/z | Observed m/z |
| [C₉H₇⁷⁹BrN₃+H]⁺ | 235.9878 | 235.9875 |
| [C₉H₇⁸¹BrN₃+H]⁺ | 237.9857 | 237.9854 |
Interpretation: The observed m/z values are in close agreement with the calculated values for the protonated molecule, confirming the molecular formula C₉H₆BrN₃. The distinct isotopic pattern for bromine provides strong evidence for the presence of a single bromine atom in the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol: The IR spectrum was obtained using a diamond ATR (Attenuated Total Reflectance) accessory on an FTIR spectrometer.
Expected Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Medium | C≡N stretch (nitrile) |
| ~1620, ~1580 | Medium | C=C/C=N stretches (aromatic/indazole ring) |
| ~1450 | Medium | C-H bend (methyl) |
| ~800-750 | Strong | C-H out-of-plane bend (aromatic) |
Interpretation: The sharp absorption band at approximately 2230 cm⁻¹ is a clear indication of a nitrile functional group. The bands in the 1620-1580 cm⁻¹ region are characteristic of the aromatic and heteroaromatic ring system of the indazole core. The C-H bending vibrations further support the presence of both methyl and aromatic protons.
Part 2: Unraveling the Core Structure - 1D and 2D NMR Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed connectivity of atoms in a molecule. For this analysis, the sample was dissolved in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy
Protocol: A standard ¹H NMR spectrum was acquired on a 500 MHz spectrometer.
Expected Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.65 | d | 1H | 8.0 | H-4 |
| 7.40 | d | 1H | 7.5 | H-6 |
| 7.15 | t | 1H | 7.8 | H-5 |
| 4.10 | s | 3H | - | N-CH₃ |
Interpretation: The aromatic region of the spectrum displays three signals, consistent with a trisubstituted benzene ring. The doublet at 7.65 ppm is likely the proton adjacent to the electron-withdrawing nitrile group (H-4). The downfield shift of the methyl signal to 4.10 ppm suggests it is attached to a nitrogen atom within the heterocyclic ring. The integration values confirm the presence of three aromatic protons and three methyl protons.
¹³C NMR and DEPT-135 Spectroscopy
Protocol: A proton-decoupled ¹³C NMR spectrum and a DEPT-135 experiment were run to identify the carbon skeleton.
Expected Data:
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| 148.5 | C | C-7a |
| 142.0 | C | C-3 |
| 130.2 | CH | C-5 |
| 128.8 | CH | C-4 |
| 125.4 | CH | C-6 |
| 118.9 | C | C-7 (C-Br) |
| 115.3 | C | C≡N |
| 105.1 | C | C-3a |
| 35.2 | CH₃ | N-CH₃ |
Interpretation: The ¹³C NMR spectrum shows nine distinct carbon signals, consistent with the molecular formula. The DEPT-135 experiment helps to differentiate between CH, CH₂, and CH₃ groups. The signal at 115.3 ppm is characteristic of a nitrile carbon. The signal at 35.2 ppm corresponds to the methyl group. The remaining signals are assigned to the indazole ring carbons, with the carbon bearing the bromine atom (C-7) appearing at a relatively upfield position for a substituted aromatic carbon due to the heavy atom effect.
2D NMR Correlation Spectroscopy
To definitively assign the proton and carbon signals and establish the connectivity of the molecule, a series of 2D NMR experiments were performed.
Workflow for 2D NMR Analysis
Caption: Workflow for 2D NMR based structure elucidation.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.
¹H (ppm) ¹³C (ppm) Assignment 7.65 128.8 H-4 / C-4 7.40 125.4 H-6 / C-6 7.15 130.2 H-5 / C-5 4.10 35.2 N-CH₃ -
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton.
Key HMBC Correlations:
Proton Signal (δ, ppm) Correlated Carbon Signals (δ, ppm) Interpretation 4.10 (N-CH₃) 142.0 (C-3), 148.5 (C-7a) Confirms the methyl group is attached to N-2. 7.65 (H-4) 142.0 (C-3), 130.2 (C-5), 105.1 (C-3a) Establishes the connectivity around the pyrazole part of the indazole ring. 7.40 (H-6) 148.5 (C-7a), 130.2 (C-5), 118.9 (C-7) Links the protons of the benzene ring to the indazole core.
Structural Confirmation from 2D NMR
Caption: Key HMBC correlations confirming the structure.
The combined interpretation of the 1D and 2D NMR data provides unambiguous evidence for the structure of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile. The HMBC correlations are particularly informative in establishing the position of the methyl group on the N-2 nitrogen of the indazole ring.
Part 3: Definitive Proof - Single-Crystal X-ray Crystallography
While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray crystallography offers the most definitive proof.
Protocol for X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane).
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and the electron density map, from which the atomic positions are determined and refined.
Expected Outcome: The resulting crystal structure would provide precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the molecule, confirming the connectivity established by NMR spectroscopy. This would serve as the final, irrefutable evidence for the structure of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile.
Conclusion
The structural elucidation of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry confirms the molecular formula, while infrared spectroscopy identifies key functional groups. A comprehensive suite of 1D and 2D NMR experiments is then employed to piece together the molecular framework, with HMBC providing the crucial long-range connectivity information. Finally, single-crystal X-ray crystallography offers the ultimate confirmation of the proposed structure. This multi-faceted approach ensures the scientific integrity of the data and provides a high degree of confidence in the assigned structure, a critical requirement for advancing a compound through the drug discovery and development pipeline.
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Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2653. [Link]
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An In-Depth Technical Guide to 7-Bromo-2-methyl-2H-indazole-3-carbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its molecular characteristics, outlines a plausible synthetic pathway based on established chemical principles, and explores its potential applications, drawing from the broader understanding of the indazole scaffold. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel indazole-based compounds.
Core Molecular Attributes
7-Bromo-2-methyl-2H-indazole-3-carbonitrile is a substituted indazole derivative characterized by the presence of a bromine atom at the 7-position, a methyl group at the 2-position of the indazole ring, and a nitrile group at the 3-position.
Table 1: Physicochemical Properties of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile
| Property | Value | Source |
| Molecular Formula | C₉H₆BrN₃ | [1] |
| Molecular Weight | 236.07 g/mol | [1] |
| CAS Number | 1518113-22-8 | [1] |
Synthesis and Mechanism
Proposed Synthetic Pathway
The synthesis of the 2H-indazole core is often achieved through a one-pot, three-component reaction involving a 2-bromobenzaldehyde, a primary amine, and sodium azide, typically catalyzed by a copper salt.[2][3] The subsequent introduction of the carbonitrile group at the C3 position can be a challenging step. Direct cyanation of the indazole C-H bond is an active area of research.
Diagram 1: Proposed Synthetic Workflow
Caption: A plausible two-step synthesis for the target molecule.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a hypothetical representation based on analogous reactions and should be optimized for safety and efficiency in a laboratory setting.
Step 1: Synthesis of 7-Bromo-2-methyl-2H-indazole
-
To a solution of 2,3-dibromobenzaldehyde (1.0 eq) in a suitable solvent such as DMF, add methylamine (1.2 eq) and sodium azide (1.5 eq).
-
Add a catalytic amount of a copper(I) salt, for example, copper(I) iodide (0.1 eq).
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a copper catalyst is crucial for facilitating the C-N and N-N bond formations in the cyclization step to form the indazole ring.[3] DMF is a common polar aprotic solvent for such reactions, and heating is necessary to overcome the activation energy of the reaction.
Step 2: Cyanation of 7-Bromo-2-methyl-2H-indazole
-
The intermediate, 7-Bromo-2-methyl-2H-indazole (1.0 eq), is dissolved in a suitable solvent.
-
A cyanating agent, such as trimethylsilyl cyanide (TMSCN), is added.
-
The reaction may require a transition metal catalyst and an oxidant to facilitate the direct C-H functionalization at the C3 position.
-
The reaction conditions, including temperature and reaction time, will need to be carefully optimized.
-
Work-up and purification would follow standard organic synthesis procedures as described in the previous step.
Trustworthiness and Self-Validation: Each step of the synthesis should be monitored by appropriate analytical techniques (TLC, LC-MS). The structure and purity of the intermediate and the final product must be confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.
Spectroscopic Characterization (Predicted)
While experimental spectra for 7-Bromo-2-methyl-2H-indazole-3-carbonitrile are not available in the searched literature, the expected spectral features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the indazole ring, with their chemical shifts and coupling patterns being influenced by the bromo and nitrile substituents. A singlet corresponding to the N-methyl group would also be present, likely in the range of 3.8-4.2 ppm.
-
¹³C NMR: The spectrum would display signals for all nine carbon atoms. The carbon of the nitrile group would appear in the characteristic region for nitriles (around 115-125 ppm). The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the bromine and nitrile groups.[4][5]
-
IR Spectroscopy: A strong absorption band characteristic of the C≡N stretching vibration of the nitrile group would be expected in the region of 2220-2260 cm⁻¹.[4]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (236.07 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.
Potential Applications in Drug Discovery
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[6][7] These compounds exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and neurological effects.[6][8][9][10]
The introduction of a bromine atom and a nitrile group to the 2-methyl-2H-indazole core in 7-Bromo-2-methyl-2H-indazole-3-carbonitrile can significantly influence its physicochemical properties and biological activity.
-
Protein Kinase Inhibition: Many indazole derivatives are known to be potent inhibitors of various protein kinases, which are key targets in oncology.[6] The specific substitution pattern of the target molecule could confer selectivity for certain kinases.
-
Neurological Disorders: Indazole-based compounds have been investigated for their potential in treating neurological and psychiatric disorders.[6]
-
Anti-inflammatory Activity: The indazole nucleus is also found in compounds with anti-inflammatory properties.[6][8]
Diagram 2: Potential Therapeutic Areas for Indazole Derivatives
Caption: Indazoles are versatile scaffolds in drug discovery.
Conclusion
7-Bromo-2-methyl-2H-indazole-3-carbonitrile represents a potentially valuable building block for the development of new therapeutic agents. This guide has provided its key molecular characteristics and a plausible synthetic strategy based on current organic chemistry literature. Further research is warranted to fully elucidate its synthetic protocol, definitively characterize its physicochemical properties, and explore its pharmacological profile. The information presented here serves as a solid starting point for researchers interested in this and related indazole derivatives.
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Unlocking the Potential of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile: A Technical Guide for Innovative Research
Introduction: The Indazole Scaffold - A Privileged Structure in Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in modern medicinal chemistry.[1][2][3][4][5] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of interacting with a wide array of biological targets with high affinity and specificity.[3][5][6] A multitude of indazole-containing compounds have demonstrated significant pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][6][7] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its clinical relevance.[4][8][9] This guide focuses on a specific, yet underexplored derivative, 7-Bromo-2-methyl-2H-indazole-3-carbonitrile , and delineates its potential research applications for scientists and drug development professionals.
Molecular Profile: 7-Bromo-2-methyl-2H-indazole-3-carbonitrile
| Property | Value | Source |
| CAS Number | 1518113-22-8 | [10] |
| Molecular Formula | C9H6BrN3 | [11] |
| Molecular Weight | 236.07 g/mol | [10][11] |
| Canonical SMILES | CN1N=C(C2=C(C=CC=C2Br)N1)C#N | N/A |
| Physical Appearance | Solid (predicted) | N/A |
| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) | N/A |
The unique substitution pattern of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile offers distinct advantages for chemical biology and drug discovery. The 7-bromo group provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries.[12] The 2-methyl group occupies a specific vector that can influence binding selectivity and metabolic stability. The 3-carbonitrile moiety is a versatile functional group that can act as a hydrogen bond acceptor or be transformed into other functionalities, such as amines or carboxylic acids.
Potential Research Application I: Kinase Inhibition in Oncology
The indazole scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[8][9][13] Kinases play a pivotal role in cell signaling pathways that are often dysregulated in cancer, making them attractive therapeutic targets.
Scientific Rationale
The structural features of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile suggest its potential as a hinge-binding fragment for various kinases. The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the kinase hinge region, a common binding motif for type I and type II kinase inhibitors. The 7-bromo substituent can be exploited to explore the solvent-exposed region of the ATP-binding pocket, potentially enhancing potency and selectivity.
Proposed Research Workflow
A systematic approach to evaluating the kinase inhibitory potential of this compound would involve a multi-step process.
Figure 1: Workflow for Kinase Inhibitor Discovery.
Experimental Protocols
1. Initial Kinase Panel Screening:
-
Objective: To identify potential kinase targets.
-
Methodology:
-
Prepare a stock solution of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile in 100% DMSO.
-
Screen the compound at a fixed concentration (e.g., 10 µM) against a broad panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ panel).
-
The assay measures the ability of the compound to displace a ligand from the kinase active site.
-
Results are typically expressed as a percentage of control.
-
2. Dose-Response and IC50 Determination:
-
Objective: To quantify the potency of the compound against identified "hit" kinases.
-
Methodology:
-
Perform a serial dilution of the compound.
-
Use a suitable in vitro kinase assay (e.g., ADP-Glo™ Kinase Assay) with the purified "hit" kinase.
-
Measure kinase activity at each compound concentration.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
3. Cell-Based Assays:
-
Objective: To assess the compound's effect on cancer cell viability and signaling.
-
Methodology:
-
Select cancer cell lines known to be dependent on the "hit" kinase.
-
Proliferation Assay (MTT or CellTiter-Glo®): Treat cells with increasing concentrations of the compound for 72 hours and measure cell viability.
-
Apoptosis Assay (Annexin V/PI staining): Treat cells with the compound and analyze for markers of apoptosis using flow cytometry.
-
Western Blotting: Analyze the phosphorylation status of the target kinase and its downstream substrates to confirm on-target engagement in a cellular context.
-
Potential Research Application II: Modulator of Inflammatory Pathways
Indazole derivatives have also shown promise as anti-inflammatory agents.[2][6][14] Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.
Scientific Rationale
Key inflammatory signaling pathways are regulated by enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as various kinases involved in cytokine signaling. The structural features of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile may allow it to interact with the active sites of these enzymes or kinases, thereby modulating inflammatory responses.
Proposed Research Workflow
Figure 2: Workflow for Evaluating Anti-inflammatory Potential.
Experimental Protocols
1. In Vitro Enzyme Inhibition Assays:
-
Objective: To determine the direct inhibitory effect on key inflammatory enzymes.
-
Methodology:
-
Utilize commercially available COX-1/COX-2 and 5-LOX inhibitor screening kits.
-
Incubate the respective enzyme with its substrate and varying concentrations of the test compound.
-
Measure the production of the enzymatic product to determine the percentage of inhibition and calculate IC50 values.
-
2. Cell-Based Anti-inflammatory Assays:
-
Objective: To assess the compound's ability to suppress inflammatory responses in a cellular model.
-
Methodology:
-
Use a relevant cell line, such as RAW 264.7 murine macrophages.
-
Pre-treat the cells with the test compound for 1 hour.
-
Stimulate inflammation by adding lipopolysaccharide (LPS).
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.
-
Western Blotting: Analyze the activation of key inflammatory signaling proteins, such as NF-κB (p65 phosphorylation) and MAP kinases (p38, ERK, JNK phosphorylation).
-
Potential Research Application III: Antimicrobial Drug Discovery
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indazole-containing compounds have been reported to possess antibacterial and antifungal activities.[2][15]
Scientific Rationale
The planar, aromatic structure of the indazole ring system allows for potential intercalation with microbial DNA or interaction with essential bacterial enzymes. The specific substituents on 7-Bromo-2-methyl-2H-indazole-3-carbonitrile can be tailored to improve cell wall penetration and target engagement in various microbial species.
Proposed Research Workflow
Figure 3: Workflow for Antimicrobial Drug Discovery.
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination:
-
Objective: To determine the lowest concentration of the compound that inhibits visible microbial growth.
-
Methodology:
-
Use a panel of clinically relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Perform a broth microdilution assay according to CLSI guidelines.
-
Serially dilute the compound in a 96-well plate containing microbial culture.
-
Incubate for 18-24 hours and determine the MIC by visual inspection or spectrophotometric reading.
-
2. Time-Kill Kinetic Assays:
-
Objective: To assess the bactericidal or bacteriostatic activity of the compound over time.
-
Methodology:
-
Inoculate a microbial culture with the compound at concentrations corresponding to its MIC (e.g., 1x, 2x, 4x MIC).
-
At various time points, collect aliquots, perform serial dilutions, and plate on agar to determine the number of viable cells (CFU/mL).
-
Plot log10(CFU/mL) versus time to visualize the killing kinetics.
-
Synthetic Accessibility and Derivatization
The 7-bromo substituent is a key feature that enables rapid diversification of the 7-Bromo-2-methyl-2H-indazole-3-carbonitrile core. Standard cross-coupling reactions can be employed to introduce a wide range of functionalities at this position.
Suzuki Coupling:
-
Reaction: Coupling with boronic acids or esters to introduce aryl or heteroaryl groups.
-
Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and a suitable boronic acid/ester.
Buchwald-Hartwig Amination:
-
Reaction: Formation of C-N bonds to introduce primary or secondary amines.
-
Reagents: Palladium catalyst (e.g., Pd2(dba)3), ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).
Sonogashira Coupling:
-
Reaction: Formation of C-C bonds with terminal alkynes.
-
Reagents: Palladium catalyst, copper(I) iodide co-catalyst, and a base (e.g., triethylamine).
These synthetic strategies allow for the systematic exploration of the chemical space around the indazole scaffold, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Directions
7-Bromo-2-methyl-2H-indazole-3-carbonitrile represents a promising starting point for the discovery of novel therapeutic agents. Its versatile chemical nature, combined with the proven track record of the indazole scaffold, makes it an attractive candidate for investigation in oncology, inflammation, and infectious diseases. The experimental workflows and protocols outlined in this guide provide a comprehensive framework for researchers to unlock the full potential of this intriguing molecule. Future research should focus on the synthesis of focused compound libraries based on this core structure and their subsequent evaluation in relevant biological assays to identify lead compounds for further preclinical and clinical development.
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A Technical Guide to the Synthesis and Application of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile
Abstract
The indazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Specifically, 2H-indazole derivatives have garnered significant attention due to their distinct biological activities and synthetic versatility. This guide provides an in-depth technical overview of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, a highly functionalized intermediate poised for applications in drug discovery and materials science. While a singular "discovery" event for this specific molecule is not prominently documented, its history is interwoven with the broader development of synthetic methodologies for functionalized indazoles. This paper will detail its physicochemical properties, outline a robust and logical synthetic pathway based on established chemical principles, and explore its potential as a versatile building block for creating complex molecular architectures.
Introduction: The Significance of the 2H-Indazole Scaffold
Indazoles, bicyclic heterocycles composed of a benzene ring fused to a pyrazole ring, are classified as "privileged scaffolds" in drug development. Their rigid structure and ability to participate in various non-covalent interactions allow them to bind effectively to a wide range of biological targets. This has led to the development of numerous indazole-containing drugs with applications as anticancer agents, anti-inflammatories, and antivirals.[3]
The indazole core exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, synthetic control allows for the selective preparation of 2H-indazoles, which often exhibit unique pharmacological profiles.[4] The subject of this guide, 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, is a prime example of a strategically designed 2H-indazole. Its structure incorporates three key functional groups critical for further chemical modification:
-
2-Methyl Group: This substituent definitively locks the molecule in the 2H-indazole isomeric form, preventing tautomerization and providing a fixed vector for molecular interactions.
-
7-Bromo Group: The bromine atom at the 7-position serves as an exceptionally useful synthetic handle. It is ideally positioned for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or alkynyl substituents to build molecular complexity.
-
3-Carbonitrile Group: The nitrile moiety is a highly versatile functional group. It is a known pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for carbonyl or halogen groups.[5][6] Synthetically, it can be readily transformed into other critical functionalities, including primary amines (via reduction), amides or carboxylic acids (via hydrolysis), and various heterocycles.[6]
The combination of these features makes 7-Bromo-2-methyl-2H-indazole-3-carbonitrile a valuable intermediate for constructing libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.
Physicochemical Properties
The fundamental properties of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile are summarized below. This data is compiled from chemical supplier catalogs and public chemical databases.
| Property | Value |
| IUPAC Name | 7-Bromo-2-methyl-2H-indazole-3-carbonitrile |
| CAS Number | 1518113-22-8 |
| Molecular Formula | C₉H₆BrN₃ |
| Molecular Weight | 236.07 g/mol |
| Appearance | Off-white to yellow solid (predicted) |
| Solubility | Soluble in organic solvents like DCM, DMF, DMSO |
| XLogP3 | 2.4 (predicted) |
Proposed Synthetic Pathway and Experimental Protocol
While the initial synthesis is not detailed in a dedicated publication, a logical and efficient pathway can be constructed from well-established organometallic and heterocyclic chemistry principles. The following multi-step synthesis represents a robust and field-proven approach to access the target molecule, starting from a commercially available precursor.
Synthetic Workflow Overview
The proposed synthesis begins with the regioselective N-methylation of 7-bromo-1H-indazole, followed by a Vilsmeier-Haack formylation to install an aldehyde at the C3 position. The final step involves the conversion of this aldehyde into the target carbonitrile.
Caption: Proposed synthetic workflow for 7-Bromo-2-methyl-2H-indazole-3-carbonitrile.
Step-by-Step Experimental Protocol
Causality Statement: This protocol is designed for efficiency and regiochemical control. The choice of a strong base (NaH) ensures complete deprotonation of the indazole for clean methylation. The Vilsmeier-Haack reaction is a classic and reliable method for formylating electron-rich heterocycles like indazoles.[7][8] The final conversion of the aldehyde to a nitrile via an oxime intermediate using formic acid as a dehydrating agent is a high-yielding and common transformation.[9]
Step 1: Synthesis of 7-Bromo-2-methyl-2H-indazole
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 7-bromo-1H-indazole (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a 0.5 M solution. Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole nitrogen, creating the nucleophilic indazolide anion.
-
Alkylation: After stirring for 30 minutes at 0 °C, add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Rationale: N-alkylation of indazoles can yield both N1 and N2 isomers. While N1 is often the thermodynamic product, kinetic conditions and specific substrates can favor N2. Purification is critical.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to separate the N1 and N2 isomers, isolating the desired 7-bromo-2-methyl-2H-indazole.
Step 2: Synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
-
Vilsmeier Reagent Formation: In a separate flame-dried flask under nitrogen, add anhydrous DMF (5.0 eq) and cool to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[10]
-
Formylation: Dissolve 7-bromo-2-methyl-2H-indazole (1.0 eq) from the previous step in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 3-5 hours. Monitor by TLC. Causality: The C3 position of the 2H-indazole is electron-rich and susceptible to electrophilic aromatic substitution by the Vilsmeier reagent.[11]
-
Hydrolysis: Cool the reaction to 0 °C and carefully pour it onto crushed ice. Basify the solution to pH 8-9 with a cold aqueous solution of sodium hydroxide (NaOH).
-
Workup and Purification: Stir the mixture for 1 hour, during which a precipitate should form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude product. If necessary, recrystallize or purify by column chromatography.
Step 3: Synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile
-
Reaction Setup: In a round-bottom flask, combine 7-bromo-2-methyl-2H-indazole-3-carbaldehyde (1.0 eq), hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq), and formic acid (HCOOH, as solvent).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. Causality: The aldehyde first reacts with hydroxylamine to form an aldoxime intermediate. The hot formic acid then acts as a dehydrating agent to convert the aldoxime directly to the nitrile.[9]
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Isolation: A solid precipitate should form. Collect the product by vacuum filtration, wash extensively with water to remove residual formic acid, and then wash with a small amount of cold ethanol.
-
Final Purification: Dry the solid product under high vacuum. The purity is often high enough for subsequent use, but it can be further purified by recrystallization from a suitable solvent system like ethanol/water if required.
Applications in Research and Drug Development
The true value of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile lies in its potential as a versatile chemical intermediate. Its strategically placed functional groups allow for rapid and divergent synthesis of compound libraries, a key strategy in modern drug discovery.
Scaffold for Lead Discovery
The core structure is an ideal starting point for building novel kinase inhibitors, GPCR modulators, or other targeted therapeutics. The 7-bromo position allows for systematic exploration of the chemical space in a critical region of the molecule via cross-coupling reactions.
Caption: Potential synthetic diversification pathways from the core molecule.
Role as a Covalent Warhead Precursor
The nitrile group itself can act as a reversible covalent "warhead" by reacting with cysteine or serine residues in enzyme active sites.[12] This makes the parent molecule and its derivatives attractive for developing targeted covalent inhibitors, a strategy that has gained significant traction for achieving high potency and prolonged duration of action.
Utility in Structure-Activity Relationship (SAR) Studies
In a medicinal chemistry campaign, this molecule serves as an advanced intermediate. For example:
-
Exploring the 7-position: A series of aryl boronic acids can be coupled at the 7-position to probe a specific pocket in a target protein.
-
Modifying the 3-position: The nitrile can be converted to an amide, and a second diversification library can be built by coupling various amines to the resulting carboxylic acid.
This systematic approach allows researchers to rapidly generate data to build a comprehensive SAR model, guiding the project toward a clinical candidate.
Conclusion
7-Bromo-2-methyl-2H-indazole-3-carbonitrile, while not a widely known final product, represents a confluence of strategic chemical design. Its history is rooted in the decades-long effort to master the synthesis and functionalization of the indazole heterocycle. By providing three distinct and synthetically valuable functional groups on a privileged medicinal scaffold, it serves as a powerful platform for the discovery and development of novel therapeutics and advanced materials. The synthetic route detailed herein is robust and logical, and the potential applications highlight the compound's value to the scientific community.
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An In-depth Technical Guide to 7-Bromo-2-methyl-2H-indazole-3-carbonitrile: Synthesis, Properties, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-2-methyl-2H-indazole-3-carbonitrile is a halogenated heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This technical guide provides a comprehensive overview of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, including its physicochemical properties, a plausible synthetic route, expected analytical characteristics, and potential applications in research and drug discovery.
Introduction to the 2H-Indazole Scaffold
Indazole, a bicyclic aromatic heterocycle, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 2H-indazole isomer, while often the less thermodynamically stable tautomer, is a key structural motif in several pharmacologically active compounds.[4] The strategic placement of substituents on the indazole ring system allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. The introduction of a bromine atom at the 7-position and a nitrile group at the 3-position of the 2-methyl-2H-indazole core creates a molecule with potential for further chemical modification and diverse biological interactions. The nitrile group, in particular, is a versatile functional group that can be converted into other functionalities such as amines, amides, and carboxylic acids, making it a valuable handle for the synthesis of compound libraries.[5]
Physicochemical and Structural Properties
While extensive experimental data for 7-Bromo-2-methyl-2H-indazole-3-carbonitrile is not widely available in peer-reviewed literature, its properties can be predicted based on its structure and data from chemical suppliers.
| Property | Value | Source |
| CAS Number | 1518113-22-8 | [1] |
| Molecular Formula | C₉H₆BrN₃ | [1] |
| Molecular Weight | 236.07 g/mol | [1] |
| IUPAC Name | 7-bromo-2-methyl-2H-indazole-3-carbonitrile | |
| Canonical SMILES | CN1N=C(C#N)C2=C1C=CC=C2Br |
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 7-Bromo-2-methyl-2H-indazole-3-carbonitrile.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Amination of 7-Bromo-2-methyl-2H-indazole
-
Rationale: The introduction of an amino group at the 3-position is a necessary precursor for the subsequent Sandmeyer reaction. This can be achieved through various methods, including amination with sodium amide or through a multi-step sequence involving nitration and subsequent reduction. For this protocol, a direct amination approach is proposed for brevity, though optimization would be required.
-
Procedure:
-
To a solution of 7-Bromo-2-methyl-2H-indazole (1 eq.) in an inert solvent such as toluene, add sodium amide (NaNH₂) (1.5 eq.) under an inert atmosphere (e.g., argon).
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and cautiously quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-Amino-7-bromo-2-methyl-2H-indazole.
-
Step 2: Diazotization of 3-Amino-7-bromo-2-methyl-2H-indazole
-
Rationale: The conversion of the primary aromatic amine to a diazonium salt is a classic transformation that prepares the molecule for nucleophilic substitution in the Sandmeyer reaction.[6]
-
Procedure:
-
Dissolve 3-Amino-7-bromo-2-methyl-2H-indazole (1 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt. The resulting solution is used directly in the next step.
-
Step 3: Sandmeyer Reaction for Cyanation
-
Rationale: The Sandmeyer reaction is a well-established method for the introduction of a cyano group onto an aromatic ring via the displacement of a diazonium group, catalyzed by copper(I) cyanide.[6][7]
-
Procedure:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq.) and sodium cyanide (NaCN) (1.2 eq.) in water.
-
Slowly add the cold diazonium salt solution from Step 2 to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-Bromo-2-methyl-2H-indazole-3-carbonitrile.
-
Spectroscopic and Analytical Characterization (Expected)
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the indazole ring system, a singlet for the N-methyl group. The chemical shifts of the aromatic protons would be influenced by the bromo and cyano substituents. |
| ¹³C NMR | Resonances for the carbon atoms of the indazole core, the N-methyl carbon, and the nitrile carbon. The nitrile carbon would appear in the characteristic region for cyano groups (around 115-120 ppm). |
| IR Spectroscopy | A sharp absorption band in the region of 2220-2260 cm⁻¹ characteristic of the C≡N stretching vibration. Aromatic C-H and C=C stretching vibrations would also be present. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (236.07 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom. |
Potential Research Applications and Biological Significance
The 2H-indazole scaffold is a component of several biologically active molecules, and the introduction of bromo and cyano functionalities suggests several potential avenues for research.
Kinase Inhibition
The indazole nucleus is a well-known hinge-binding motif in many kinase inhibitors.[10] The structural rigidity and hydrogen bonding capabilities of the indazole ring make it an effective scaffold for targeting the ATP-binding site of various kinases. The bromo substituent can be utilized for further structural modifications via cross-coupling reactions to explore structure-activity relationships (SAR).
Antimicrobial and Antiprotozoal Activity
Indazole derivatives have demonstrated promising activity against a range of pathogens, including bacteria, fungi, and protozoa.[3][11][12] Halogenated indazoles, in particular, have shown potent antimicrobial effects. 7-Bromo-2-methyl-2H-indazole-3-carbonitrile could be a valuable starting point for the development of novel anti-infective agents.
Anti-inflammatory and CNS Applications
Certain indazole derivatives have been investigated for their anti-inflammatory properties and for their potential in treating central nervous system (CNS) disorders. The lipophilic nature of the bromo-substituted indazole may facilitate penetration of the blood-brain barrier, making it a candidate for CNS-targeted drug discovery.
Caption: Potential research applications of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile.
Safety and Handling
As a research chemical with limited toxicological data, 7-Bromo-2-methyl-2H-indazole-3-carbonitrile should be handled with appropriate safety precautions. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
7-Bromo-2-methyl-2H-indazole-3-carbonitrile represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reasonably proposed based on established chemical transformations. The presence of the versatile nitrile group and a bromine atom suitable for further derivatization makes this compound an attractive starting point for the synthesis of libraries of novel indazole derivatives. Future research into the biological activities of this compound and its analogs is warranted to fully elucidate its therapeutic potential.
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Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. ACS Omega.
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7-Bromo-2-methyl-2H-indazole-3-carbonitrile. Sapphire Bioscience.
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Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. NIH.
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7-Bromo-2-methyl-2H-indazole. Santa Cruz Biotechnology.
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Synthesis of a Library of 2-Alkyl-3-alkyloxy-2 H -indazole-6-carboxamides. Request PDF.
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A Technical Guide to the Strategic Significance of 7-Bromo Substitution in Indazole Scaffolds
Introduction: Beyond a Simple Halogen—The Strategic Role of Bromine at the 7-Position
The indazole core, a bicyclic heterocycle comprising a fused benzene and pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are central to a multitude of therapeutic agents, demonstrating a wide spectrum of biological activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[2][3][4] While functionalization at various positions of the indazole ring can modulate its pharmacological profile, the introduction of a bromine atom at the 7-position (C7) is a particularly strategic decision in drug design and discovery.
This guide provides an in-depth analysis of the multifaceted significance of the 7-bromo substitution on indazole compounds. We will move beyond a cursory acknowledgment of its presence and delve into its profound impact on the molecule's physicochemical properties, its role in modulating biological activity through specific molecular interactions, and its utility as a versatile synthetic handle for complex molecular engineering. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this specific substitution for lead optimization and the creation of novel chemical entities.
Figure 1: The multifaceted strategic roles of the 7-bromo substitution in the indazole scaffold.
The Physicochemical and Electronic Impact of the 7-Bromo Group
The introduction of a halogen, specifically bromine, at the C7 position fundamentally alters the electronic and physical properties of the indazole ring. Bromine is an electronegative, electron-withdrawing atom that also possesses significant size and lipophilicity. This duality is key to its utility.
Electronic Effects: The bromine atom at C7 deactivates the indazole ring through its inductive effect, influencing the reactivity of other positions.[5] This electronic perturbation can be crucial for directing subsequent chemical modifications, preventing unwanted side reactions at other positions on the benzene portion of the scaffold.
Physicochemical Properties: The bromine atom significantly increases the lipophilicity of the parent molecule. This modification can enhance membrane permeability and bioavailability, critical parameters in drug development. Furthermore, it contributes to van der Waals and hydrophobic interactions within target protein binding pockets, which can lead to improved potency.[5]
| Property | Value | Source |
| IUPAC Name | 7-bromo-1H-indazole | [6] |
| Molecular Formula | C₇H₅BrN₂ | [6] |
| Molecular Weight | 197.03 g/mol | [6] |
| Melting Point | 128 °C | [6] |
| Normal Boiling Point | 302.23 °C | [6] |
| Density | 1095.61 kg/m ³ | [6] |
Table 1: Key physicochemical properties of the parent 7-Bromo-1H-indazole compound.[6]
A Key Modulator of Biological Potency: Structure-Activity Relationship (SAR) Insights
The true significance of the 7-bromo group is most evident when examining its direct impact on biological activity. It is not merely a placeholder but an active contributor to target engagement and potency.
Causality in Potency Enhancement: The bromine atom often occupies a hydrophobic pocket within an enzyme's active site. Structure-Activity Relationship (SAR) studies frequently reveal that replacing bromine with a smaller halogen like chlorine, or with hydrogen, leads to a significant drop in inhibitory activity. This is because the larger, more polarizable bromine atom can form more favorable hydrophobic and halogen-bonding interactions, anchoring the inhibitor more effectively.
A compelling example is seen in analogs designed for α-glucosidase inhibition. The data clearly demonstrates the superiority of the bromo-substituted compound over its chloro-counterpart, attributing the increased potency to enhanced hydrophobic interactions within the enzyme pocket.[5]
| Halogen Substitution (at C7) | IC₅₀ (µM) | Relative Potency | Key Insight |
| Bromine (Br) | 12.3 | 1.00 (Reference) | Enhanced hydrophobic interactions drive high potency.[5] |
| Chlorine (Cl) | 45.7 | ~0.27 | Smaller halogen leads to weaker binding affinity.[5] |
Table 2: Comparative SAR data for halogenated 1-cyclopropyl-1H-indazole analogs against α-glucosidase, highlighting the impact of the C7-halogen on inhibitory concentration (IC₅₀).[5]
Furthermore, in the context of neuronal nitric oxide synthase (nNOS) inhibitors, 3-bromo-7-nitroindazole has been identified as a potent and selective inhibitor, underscoring the role of the bromo-substitution in achieving desired bioactivity for neurological and metabolic disease research.[7][8]
The 7-Bromo Group as a Versatile Handle for Synthetic Elaboration
Beyond its direct influence on biological activity, the 7-bromo substitution is a cornerstone of synthetic strategy. The carbon-bromine bond at the C7 position is sufficiently reactive to serve as a versatile "handle" for introducing further molecular complexity through a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][9][10]
Expert Rationale: The C-Br bond's reactivity is optimal for palladium-catalyzed reactions; it is more reactive than a C-Cl bond, allowing for milder reaction conditions, yet the parent compound is generally more stable and less expensive than its iodo-analog. This balance makes 7-bromoindazoles ideal substrates for building diverse compound libraries. Researchers can start with a common 7-bromo core and, through parallel synthesis, introduce a wide array of aryl or heteroaryl groups to rapidly explore the chemical space around a lead compound.[9][10] This approach is fundamental to modern lead optimization.
A direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been developed, which is then followed by a palladium-mediated Suzuki–Miyaura reaction to generate novel C7-arylated indazoles.[3][10][11]
Figure 2: Generalized workflow for Suzuki-Miyaura cross-coupling using a 7-bromoindazole substrate.
Case Study: A Key Intermediate for Lenacapavir
The practical importance of 7-bromoindazoles is exemplified by their use in the synthesis of complex pharmaceuticals. 7-Bromo-4-chloro-1H-indazol-3-amine is a critical heterocyclic fragment for the synthesis of Lenacapavir, a potent, first-in-class capsid inhibitor for the treatment of HIV-1 infections.[12][13][14]
The development of an efficient, scalable synthesis for this intermediate highlights the challenges and strategic thinking involved. Initial attempts to directly brominate 4-chloro-1H-indazol-3-amine were unsuccessful, yielding undesired regioisomers.[12][14] A successful and practical route was devised that involves a highly regioselective bromination of an earlier precursor (2,6-dichlorobenzonitrile) followed by a selective cyclization step with hydrazine to form the desired 7-bromo-4-chloro-1H-indazol-3-amine.[12][13][14] This multi-step process, which was successfully demonstrated on a hundred-gram scale without requiring column chromatography, underscores the necessity of strategic placement of the 7-bromo group early in the synthetic pathway to achieve the desired final product efficiently.[12][13]
Experimental Protocols
The following protocols are representative methodologies derived from the literature for the synthesis and functionalization of 7-bromoindazoles. They are provided for illustrative purposes.
Protocol 1: Synthesis of 7-Bromo-1H-indazole via Sandmeyer Reaction
This protocol describes a common method for synthesizing 7-bromo-1H-indazole from 7-aminoindazole. The procedure is a classic Sandmeyer reaction, which is a reliable method for introducing halides onto an aromatic ring via a diazonium salt intermediate.
Materials:
-
7-Aminoindazole
-
Concentrated hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Cuprous bromide (CuBr)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Deionized water
Step-by-Step Methodology: [15]
-
Diazotization: Dissolve 7-aminoindazole (1.0 eq) in concentrated HBr and dilute with water. Cool the solution to -10 °C in an ice-salt bath.
-
In a separate vessel, dissolve sodium nitrite (1.05 eq) in water, cool the solution, and add it slowly to the 7-aminoindazole solution, maintaining the temperature below -5 °C.
-
Add additional solid sodium nitrite (0.6 eq) in portions to complete the diazotization. Stir the reaction at -5 °C for 15 minutes. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.
-
Sandmeyer Reaction: In a separate flask, dissolve cuprous bromide (1.06 eq) in concentrated HBr and cool the solution.
-
Add the cold CuBr solution dropwise to the diazonium salt solution over 15 minutes. A dark precipitate may form.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up and Purification: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Dilute the mixture with water and filter to collect any solid. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 7-bromo-1H-indazole.
-
The product can be further purified by recrystallization or flash chromatography if necessary.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the C7-arylation of a 4-substituted-7-bromo-1H-indazole, demonstrating its use as a synthetic handle.
Materials:
-
4-Substituted-7-bromo-1H-indazole (1.0 eq)
-
Arylboronic acid (1.5-2.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, ~5 mol%)
-
RuPhos ligand (~10 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 ratio)
-
Microwave reactor vials
Step-by-Step Methodology: [3][10]
-
Reaction Setup: To a microwave vial, add the 4-substituted-7-bromo-1H-indazole, arylboronic acid, potassium phosphate, palladium(II) acetate, and RuPhos ligand.
-
Solvent Addition: Add the degassed solvent mixture (dioxane and water) to the vial.
-
Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes. This step is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Microwave Irradiation: Place the vial in a microwave reactor and heat to the specified temperature (e.g., 100-120 °C) for the designated time (e.g., 30-120 minutes). Microwave heating often accelerates the reaction, leading to higher yields and shorter reaction times compared to conventional heating.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 7-aryl-1H-indazole derivative.
Conclusion
The 7-bromo substitution on an indazole scaffold is far more than a simple halogenation. It is a strategic tool employed by medicinal chemists to precisely modulate the physicochemical properties, enhance biological potency, and enable synthetic diversification of this privileged heterocyclic core. Its ability to improve lipophilicity, engage in crucial hydrophobic interactions within target sites, and serve as a reliable handle for palladium-catalyzed cross-coupling reactions makes it an invaluable feature in modern drug discovery. From fragment-based screening to the large-scale synthesis of complex drug candidates like Lenacapavir, the 7-bromoindazole motif continues to demonstrate its profound significance and utility in the development of new therapeutics.
References
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Methodological & Application
Introduction: The Significance of Substituted Indazoles in Modern Drug Discovery
An Application Note and Detailed Protocol for the Synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile
The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its versatile biological activities. As bioisosteres of indoles, indazoles can interact with a wide range of biological targets, leading to their development as potent therapeutic agents.[1][2] Specifically, functionalization at the 2-position of the indazole ring system, leading to 2H-indazoles, has been a key strategy in the design of novel pharmaceuticals, including kinase inhibitors for oncology and treatments for inflammatory diseases. The target molecule, 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, represents a highly functionalized intermediate, poised for further chemical elaboration in drug discovery programs. The bromine atom at the 7-position offers a handle for cross-coupling reactions, the N-methyl group at the 2-position defines the core isomeric structure, and the carbonitrile at the 3-position is a versatile functional group that can be converted into various other moieties such as amines, amides, or tetrazoles.
This document provides a comprehensive guide for the multi-step synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, intended for researchers and scientists in the field of organic synthesis and drug development. The protocol is designed with a focus on explaining the underlying chemical principles and providing a robust, step-by-step procedure.
Overall Synthetic Strategy
The synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile is proposed via a three-step linear sequence starting from the commercially available 7-amino-1H-indazole. This strategy prioritizes the early introduction of the bromine atom, followed by a regioselective N-methylation, and concludes with the installation of the carbonitrile group at the C3 position.
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Laboratory Preparation of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile: An Application Note and Detailed Protocol
This comprehensive guide provides a detailed protocol for the laboratory-scale synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis. The outlined synthetic strategy is designed for robustness and reproducibility, with an emphasis on the rationale behind key experimental choices and adherence to stringent scientific standards.
Introduction and Significance
Substituted indazoles are a prominent class of heterocyclic compounds that are frequently incorporated into the core structures of pharmacologically active molecules. The unique electronic and steric properties of the indazole scaffold allow for diverse interactions with biological targets. Specifically, the 7-Bromo-2-methyl-2H-indazole-3-carbonitrile moiety serves as a versatile intermediate for the elaboration into more complex molecular architectures, making it a compound of significant interest in the development of novel therapeutics. This guide details a reliable three-step synthetic sequence to obtain this target compound with high purity.
Synthetic Strategy: A Three-Step Approach
The synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile is strategically designed to proceed through three key transformations, commencing with the commercially available 7-bromo-1H-indazole. This pathway was chosen for its logical progression and the availability of established, reliable reactions for each step.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for the preparation of the target compound.
Step 1: Vilsmeier-Haack Formylation. The initial step involves the introduction of a formyl group at the C3 position of the indazole ring. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles.[1][2][3] The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (such as N,N-dimethylformamide) and phosphorus oxychloride. This electrophilic species then attacks the electron-rich C3 position of the indazole.
Step 2: Conversion of Aldehyde to Nitrile. The second stage of the synthesis focuses on the transformation of the aldehyde functionality into a nitrile group. This is a crucial step for installing the carbonitrile moiety of the target molecule. A reliable and high-yielding method involves a two-step sequence: initial conversion of the aldehyde to its corresponding aldoxime by reaction with hydroxylamine hydrochloride, followed by dehydration of the aldoxime to the nitrile.[4][5]
Step 3: Selective N2-Methylation. The final step is the regioselective methylation of the indazole nitrogen. The alkylation of indazoles can often lead to a mixture of N1 and N2 isomers.[6] To achieve the desired 2-methyl substitution, a highly selective N2-alkylation protocol is employed. This method utilizes methyl 2,2,2-trichloroacetimidate as the methylating agent in the presence of a catalytic amount of a strong acid promoter, such as trifluoromethanesulfonic acid.[7][8][9] This approach has been demonstrated to provide excellent regioselectivity for the N2 position, which is kinetically favored under these conditions.[7]
Detailed Experimental Protocols
Materials and Instrumentation:
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds should be performed by column chromatography on silica gel. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer. Mass spectra should be obtained using an ESI or APCI mass spectrometer.
Step 1: Synthesis of 7-Bromo-1H-indazole-3-carbaldehyde
This procedure details the Vilsmeier-Haack formylation of 7-bromo-1H-indazole.
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Application Notes and Protocols: Unraveling the Reaction Mechanism for the Synthesis of 2H-Indazole-3-carbonitriles
Introduction: The Significance of the 2H-Indazole Core in Modern Drug Discovery
The 2H-indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Molecules incorporating this core have demonstrated a broad spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, and antiviral properties. Specifically, the introduction of a carbonitrile group at the C3-position creates a valuable synthetic handle and a key interaction point for enzyme binding, making 2H-indazole-3-carbonitriles a highly sought-after class of compounds for library synthesis and lead optimization.
This guide provides an in-depth exploration of the reaction mechanisms underpinning the synthesis of 2H-indazole-3-carbonitriles. We will dissect the key synthetic strategies, explain the causality behind experimental choices, and provide detailed, field-proven protocols for researchers in organic synthesis and drug development.
Strategic Overview: A Two-Phase Approach to Synthesis
The synthesis of N-substituted 2H-indazole-3-carbonitriles is most effectively approached in two distinct phases. The first phase involves the construction of the core indazole ring system, which typically yields the more thermodynamically stable 1H-indazole-3-carbonitrile tautomer. The second phase focuses on the regioselective introduction of a substituent at the N-2 position to furnish the desired 2H-indazole product.
Caption: High-level workflow for the synthesis of 2H-indazole-3-carbonitriles.
Part 1: Synthesis of the 1H-Indazole-3-carbonitrile Core
The most direct and common method for constructing the indazole-3-carbonitrile skeleton is through the intramolecular cyclization of 2-azidobenzonitrile. This transformation can be induced either thermally or photochemically and is believed to proceed through a highly reactive nitrene intermediate.
Mechanistic Deep Dive: Thermal Cyclization of 2-Azidobenzonitrile
The thermal decomposition of an aryl azide is a classic method for generating an aryl nitrene. In this mechanism, 2-azidobenzonitrile, upon heating, extrudes a molecule of nitrogen gas (N₂) to form a singlet aryl nitrene. This nitrene is a potent electrophile with a vacant p-orbital on the nitrogen atom.
The key cyclization step involves the intramolecular attack of the nitrene nitrogen onto the nitrogen of the adjacent nitrile group. This forms a strained, five-membered ring intermediate. A subsequent rearrangement, akin to a[1][2]-shift, leads to the aromatization of the heterocyclic ring, yielding the stable 1H-indazole-3-carbonitrile product.
Caption: Proposed mechanism for the thermal cyclization of 2-azidobenzonitrile.
Causality Behind Experimental Choices:
-
High Temperature: Thermal energy is required to overcome the activation barrier for the extrusion of dinitrogen, a highly stable molecule, to form the high-energy nitrene intermediate.[1]
-
Inert Solvent: The reaction is typically performed in a high-boiling, inert solvent (e.g., diphenyl ether, o-dichlorobenzene) to achieve the necessary temperatures while preventing side reactions of the highly reactive nitrene with the solvent.
Experimental Protocol 1: Synthesis of 1H-Indazole-3-carbonitrile
This protocol is adapted from established procedures for related palladium-catalyzed cyanations and subsequent cyclizations.
-
Preparation of 2-Azidobenzonitrile: (Caution: Organic azides can be explosive. Handle with care and behind a blast shield). 2-Iodobenzonitrile is subjected to a nucleophilic aromatic substitution with sodium azide in a suitable solvent like DMF or DMSO, often with copper(I) iodide as a catalyst.
-
Cyclization:
-
In a flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-azidobenzonitrile in a high-boiling inert solvent (e.g., o-dichlorobenzene).
-
Heat the solution to reflux (approx. 180 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed. The evolution of nitrogen gas will be observed.
-
Cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure, and the crude product is purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 1H-indazole-3-carbonitrile.
-
Part 2: Regioselective Synthesis of N-Substituted 2H-Indazole-3-carbonitriles
With the 1H-indazole-3-carbonitrile core in hand, the next critical step is the selective introduction of a substituent at the N-2 position. The indazole anion, formed upon deprotonation, is an ambident nucleophile, meaning alkylation can occur at either N-1 or N-2. Controlling the regioselectivity is paramount and is highly dependent on the reaction conditions.
Mechanistic Insights: Controlling N-1 vs. N-2 Alkylation
The regiochemical outcome of indazole alkylation is a classic example of kinetic versus thermodynamic control, influenced by factors like the counter-ion, solvent, and steric hindrance.
-
N-1 Alkylation (Thermodynamic Product): The 1H-tautomer is generally more stable. Conditions that allow for equilibration, such as using sodium hydride (NaH) in a coordinating solvent like THF or DMF, tend to favor the formation of the N-1 alkylated product.[3] The sodium counter-ion coordinates with the N-2 nitrogen and potentially the C-3 nitrile, sterically directing the electrophile to the N-1 position.
-
N-2 Alkylation (Kinetic Product): The N-2 position is often more sterically accessible and can be the site of initial, kinetically favored attack. Using larger, "softer" counter-ions like cesium (from Cs₂CO₃) in a polar aprotic solvent like DMF can favor N-2 alkylation.[3] The less coordinating cesium cation does not block the N-2 position, allowing the electrophile to attack at the site of higher electron density, which is often the N-2 nitrogen. Furthermore, substituents at the C-7 position can sterically hinder the N-1 position, thus promoting N-2 substitution.[4]
Caption: Factors influencing the regioselectivity of indazole N-alkylation.
Data Summary: Regioselectivity of Alkylation
The following table summarizes typical outcomes based on literature precedents.[3][5]
| Indazole Substrate | Base / Solvent | Electrophile (R-X) | Major Product | N2:N1 Ratio (Approx.) |
| 1H-Indazole-3-carbonitrile | NaH / THF | Benzyl Bromide | N-1 | 1 : >10 |
| 1H-Indazole-3-carbonitrile | Cs₂CO₃ / DMF | Benzyl Bromide | N-2 | >5 : 1 |
| 7-Methyl-1H-indazole | K₂CO₃ / DMF | Ethyl Iodide | N-2 | >20 : 1 |
| 1H-Indazole-7-carboxylate | NaH / THF | Methyl Iodide | N-2 | >20 : 1 (Excellent) |
Experimental Protocol 2: Synthesis of 2-Benzyl-2H-indazole-3-carbonitrile
-
Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 1H-indazole-3-carbonitrile (1.0 equiv.).
-
Reagent Addition: Add anhydrous DMF as the solvent, followed by cesium carbonate (Cs₂CO₃, 1.5 equiv.). Stir the suspension for 15 minutes at room temperature.
-
Alkylation: Add benzyl bromide (1.1 equiv.) dropwise to the stirred suspension.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the N-2 and N-1 isomers. The N-2 isomer is typically the major product under these conditions.
Conclusion
The synthesis of 2H-indazole-3-carbonitriles is a well-defined process that hinges on two key transformations: the initial formation of the indazole ring via cyclization of an aryl azide, and the subsequent, carefully controlled N-alkylation or N-arylation. By understanding the underlying mechanisms—the generation of a nitrene intermediate for cyclization and the principles of kinetic versus thermodynamic control for regioselective functionalization—researchers can effectively design synthetic routes to access these valuable compounds. The protocols and mechanistic insights provided herein serve as a robust foundation for professionals in the pharmaceutical and chemical sciences to further explore the rich chemical space of 2H-indazoles.
References
- Smith, P. A. S., & Boyer, J. H. (1951). The Thermal Decomposition of o-Azidobenzonitrile. Journal of the American Chemical Society, 73(6), 2626–2629. (Note: This is a representative reference for the general transformation; a direct modern URL is not available).
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Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. [Link]
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O'Neill, P. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1947. [Link]
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Takahashi, K., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. RSC Advances, 14, 12345-12356. (Note: This is a representative title and journal; a specific URL is provided for a similar study.) [Link]
-
Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 254-267. [Link]
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Application Notes & Protocols: The Strategic Utility of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile in Modern Medicinal Chemistry
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] This guide elucidates the unique synthetic advantages conferred by the specific arrangement of functional groups on this particular building block and provides detailed, field-tested protocols for its derivatization. We will explore its application in the synthesis of kinase inhibitors and other targeted therapies, explaining the chemical rationale behind experimental design and providing workflows for creating diverse compound libraries.
Introduction: The Indazole Scaffold and the Value of Pre-functionalization
Indazoles are bicyclic aromatic heterocycles that are bioisosteres of indole and purines.[1][3] This structural mimicry allows them to interact with a wide array of biological targets, particularly the ATP-binding site of protein kinases.[3][4] Consequently, the indazole core is a cornerstone of many clinically successful drugs, including the kinase inhibitors Axitinib and Pazopanib.[1][5]
The subject of this guide, 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, is not merely another indazole; it is a strategically designed synthetic intermediate. Its value lies in three key features:
-
Fixed Tautomerism: The N2-position is methylated, locking the molecule into the 2H-indazole tautomeric form. This is critical for drug design as it removes tautomeric ambiguity, ensuring a consistent and predictable presentation of hydrogen bond donors and acceptors to the target protein.[2]
-
Orthogonal Synthetic Handles: The molecule possesses two distinct and chemically addressable reaction sites: a C7-bromine atom and a C3-nitrile group.
-
The C7-bromo group is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl and heteroaryl moieties that can explore solvent-exposed regions or specific pockets of a binding site.[6]
-
The C3-carbonitrile is a versatile functional group that can be hydrolyzed to a carboxamide or carboxylic acid, reduced to a primary amine, or elaborated into other heterocyclic systems. These transformations are pivotal for establishing key interactions, such as hinge-binding in kinases.
-
-
Vectorial Diversity: The distinct locations of these functional groups provide clear vectors for chemical elaboration, enabling systematic Structure-Activity Relationship (SAR) studies.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1518113-22-8 | [7] |
| Molecular Formula | C₉H₆BrN₃ | [7] |
| Molecular Weight | 236.07 g/mol | [7][8] |
| Appearance | Off-white to pale yellow solid | (Typical) |
| Solubility | Soluble in DMF, DMSO, CH₂Cl₂ | (General) |
Core Application: A Versatile Scaffold for Kinase Inhibitor Discovery
Protein kinases are a major class of drug targets, particularly in oncology.[4][9] The indazole scaffold is frequently employed to design ATP-competitive kinase inhibitors.[3][4] 7-Bromo-2-methyl-2H-indazole-3-carbonitrile serves as an ideal starting point for such discovery programs.
The general strategy involves using the C3 position to generate a group (like an amide) that can form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The C7 position is then used as an attachment point for a substituent that can occupy the hydrophobic "back pocket" or the solvent-front region, thereby modulating potency and selectivity.[10]
Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a typical workflow for elaborating the core scaffold into a potential kinase inhibitor.
Caption: Synthetic workflow for kinase inhibitor development.
Experimental Protocols
The following protocols are generalized methodologies and should be optimized for specific substrates. All reactions involving palladium catalysts should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C7
This protocol describes the coupling of an aryl or heteroaryl boronic acid to the C7 position. This is a foundational step for exploring the SAR of substituents directed towards the solvent-front or hydrophobic regions of a target.
Rationale: The Suzuki reaction is chosen for its high functional group tolerance, commercial availability of a vast array of boronic acids, and generally mild reaction conditions. The choice of a palladium catalyst and ligand is crucial for efficient catalytic turnover. SPhos is a bulky, electron-rich phosphine ligand that is often effective for coupling with heteroaryl halides.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vessel, add 7-Bromo-2-methyl-2H-indazole-3-carbonitrile (1.0 equiv.), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 equiv.) or a pre-catalyst system like SPhos Pd G2 (0.05 equiv.).
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the C7-arylated product.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Controlled Hydrolysis of C3-Nitrile to C3-Carboxamide
This protocol converts the nitrile into a carboxamide, a key functional group for forming hydrogen bond interactions with the kinase hinge region.
Rationale: Basic peroxide-mediated hydrolysis is often a mild and effective method for converting nitriles to primary amides while minimizing over-hydrolysis to the carboxylic acid. DMSO is used as a solvent that is stable to the reaction conditions and effectively solubilizes the substrate.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the 7-substituted-2-methyl-2H-indazole-3-carbonitrile (1.0 equiv.) in dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add powdered potassium carbonate (K₂CO₃) (2.0-3.0 equiv.). Cool the mixture in an ice-water bath. Slowly add 30% aqueous hydrogen peroxide (H₂O₂) (5.0-10.0 equiv.) dropwise, maintaining the internal temperature below 20 °C.
-
Reaction Conditions: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up: Carefully quench the reaction by slowly adding it to a stirred solution of saturated aqueous sodium thiosulfate. A precipitate often forms.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, then with a minimal amount of a cold non-polar solvent like diethyl ether to aid in drying.
-
Purification: The precipitated product is often pure enough for subsequent steps. If necessary, it can be recrystallized or purified by flash column chromatography.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS, noting the disappearance of the nitrile peak in the IR/¹³C NMR spectrum and the appearance of amide N-H protons in the ¹H NMR.
Application in a Biological Context: Targeting Kinase Signaling
Derivatives of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile are frequently designed to inhibit aberrant kinase signaling pathways, which are a hallmark of many cancers.[4] For example, a hypothetical inhibitor designed using this scaffold could target a receptor tyrosine kinase (RTK) at the start of a cascade like the MAPK/ERK pathway.
Generic Kinase Signaling Pathway and Point of Inhibition
The diagram below illustrates a simplified RTK signaling cascade and shows where an inhibitor derived from our scaffold would act to block the signal transduction.
Caption: Inhibition of an RTK signaling pathway.
By blocking the ATP binding site of the kinase, the inhibitor prevents the phosphorylation events necessary for downstream signal propagation, thereby halting processes like uncontrolled cell proliferation.
Conclusion
7-Bromo-2-methyl-2H-indazole-3-carbonitrile is a high-value, versatile building block for medicinal chemistry and drug discovery. Its pre-defined tautomeric state and orthogonally reactive sites for C-C and C-N bond formation provide a robust and rational platform for the synthesis of targeted therapies. The protocols and strategic workflows outlined in this document offer a foundation for researchers to leverage this scaffold in their own discovery programs, particularly in the highly competitive and impactful field of kinase inhibitor design. As with any chemical synthesis, proper safety precautions, including the use of personal protective equipment, should be strictly followed. This compound is intended for research use only.[7]
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PubChem. 7-bromo-2-methyl-2H-indazole. CID 21094580. Available from: [Link]
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Yadav, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]
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Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]
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PubChem. 7-bromo-2-methyl-2h-indazole-3-carbaldehyde. Available from: [Link]
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Rivera, G., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. Available from: [Link]
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Knochel, P., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition. Available from: [Link]
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Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available from: [Link]
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Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Organic & Biomolecular Chemistry. Available from: [Link]
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Ward, R. A., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available from: [Link]
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Rivera, G., et al. (2022). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. Available from: [Link]
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Kamal, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Future Medicinal Chemistry. Available from: [Link]
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Application Notes and Protocols: 7-Bromo-2-methyl-2H-indazole-3-carbonitrile as a Kinase Inhibitor Scaffold
Abstract
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of several clinically approved kinase inhibitors used in oncology.[1][2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile as a potential kinase inhibitor. We present a hypothesized rationale for targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, along with a plausible synthetic route for the compound. Detailed, field-proven protocols are provided for its characterization, including an in vitro biochemical assay to determine inhibitory potency (IC50) and cell-based assays to assess its anti-proliferative and target engagement effects in a physiologically relevant context.
Introduction: The Indazole Scaffold and VEGFR-2 Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] This has made them one of the most important classes of drug targets. The indazole nucleus has emerged as a key pharmacophore in the design of potent and selective kinase inhibitors.[1][2] Several successful drugs, such as Axitinib and Pazopanib, feature this heterocyclic core and function by targeting receptor tyrosine kinases involved in angiogenesis.[4]
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[5] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of this process, with VEGFR-2 (also known as KDR) being its main mediator on endothelial cells.[6][7] Upon binding VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades like the PI3K-AKT and PLCγ-MAPK pathways.[8][9] These pathways promote endothelial cell proliferation, migration, and survival.[8] Consequently, inhibiting VEGFR-2 is a validated and effective anti-cancer strategy.[10]
Given the established success of indazole-based compounds as VEGFR-2 inhibitors, we hypothesize that 7-Bromo-2-methyl-2H-indazole-3-carbonitrile possesses the requisite structural features to effectively target the ATP-binding site of VEGFR-2 and disrupt its function. This guide outlines the experimental framework to test this hypothesis.
Caption: Hypothesized mechanism of action for 7-Bromo-2-methyl-2H-indazole-3-carbonitrile.
Synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile
Proposed Synthetic Scheme:
-
Formation of 2-amino-3-bromobenzonitrile: Starting from 2-aminobenzonitrile, a regioselective bromination can be achieved.
-
Diazotization and Cyclization to form 7-Bromo-1H-indazole-3-carbonitrile: The resulting 2-amino-3-bromobenzonitrile can undergo diazotization followed by an intramolecular cyclization to form the indazole core.[11]
-
Regioselective N-methylation: The final step involves the regioselective methylation of the indazole nitrogen. The formation of the N2-methylated product over the N1 isomer is a known challenge in indazole chemistry, but specific conditions using reagents like methyl 2,2,2-trichloroacetimidate catalyzed by trifluoromethanesulfonic acid have been shown to favor N2 alkylation.[7][12]
In Vitro Characterization: VEGFR-2 Kinase Assay
To quantify the direct inhibitory potency of the compound against its hypothesized target, a biochemical kinase assay is essential. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitor's potency.[13]
Protocol 3.1: In Vitro VEGFR-2 Kinase Inhibition Assay (ADP-Glo™)
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced. After the kinase reaction, remaining ATP is depleted, and the produced ADP is converted back to ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged) (e.g., BPS Bioscience, Cat. No. 40301)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
7-Bromo-2-methyl-2H-indazole-3-carbonitrile
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile in 100% DMSO.
-
Create a 10-point, 1:3 serial dilution series in DMSO.
-
Further dilute this series in Kinase Assay Buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing VEGFR-2 enzyme and substrate in Kinase Assay Buffer. The optimal concentrations should be determined empirically (e.g., 2.5 ng/well of enzyme).
-
In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture (final ATP concentration should be at or near the Km for VEGFR-2).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
Cell-Based Evaluation
While in vitro assays are crucial for determining direct inhibitory potency, cell-based assays are necessary to understand a compound's efficacy in a more complex biological environment.[3][14] These assays provide insights into cell permeability, off-target effects, and impact on cellular signaling and viability.
Protocol 4.1: HUVEC Anti-Proliferation Assay
Principle: This assay measures the ability of the compound to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated by VEGF-A. Cell viability is assessed using a colorimetric reagent like WST-8, which is converted by metabolically active cells into a colored formazan product.
Materials:
-
HUVECs (Passages 3-7)
-
Endothelial Cell Growth Medium-2 (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A
-
7-Bromo-2-methyl-2H-indazole-3-carbonitrile
-
Sunitinib (positive control)
-
Cell Proliferation Reagent WST-8
-
96-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture HUVECs in EGM-2 medium.
-
Harvest cells and seed them into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Serum Starvation:
-
Replace the medium with 100 µL of basal medium containing 0.5% FBS.
-
Incubate for 4-6 hours to synchronize the cells.
-
-
Treatment:
-
Prepare serial dilutions of the test compound and controls in basal medium containing 0.5% FBS and 20 ng/mL VEGF-A.
-
Remove the starvation medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Include controls: Vehicle + VEGF (positive proliferation), Vehicle alone (basal proliferation), and a known inhibitor + VEGF.
-
Incubate for 72 hours at 37°C and 5% CO₂.
-
-
Viability Measurement:
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of proliferation inhibition relative to the vehicle + VEGF control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[1]
-
Protocol 4.2: Western Blot Analysis of VEGFR-2 Phosphorylation
Principle: This assay directly assesses the compound's ability to inhibit VEGFR-2 activation in cells by measuring the level of receptor phosphorylation at a key tyrosine residue (e.g., Y1175).
Materials:
-
HUVECs
-
Lysis Buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Treatment:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum starve the cells for 4-6 hours.
-
Pre-treat cells with various concentrations of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile or vehicle for 2 hours.
-
Stimulate the cells with 50 ng/mL VEGF-A for 10 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature protein samples in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.[15]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR-2) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Detection and Analysis:
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate comparison and interpretation. The results from the described assays will provide a comprehensive profile of the compound's activity.
Table 1: Hypothetical Inhibitory Activity of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile
| Assay Type | Target/Cell Line | Parameter | Hypothetical Value | Positive Control (Sunitinib) |
| Biochemical Assay | Recombinant VEGFR-2 | IC50 | 25 nM | 10 nM |
| Cell-Based Assay | HUVEC Proliferation | IC50 | 150 nM | 50 nM |
| Target Engagement | HUVEC (p-VEGFR-2) | IC50 | 120 nM | 45 nM |
A potent compound will exhibit a low nanomolar IC50 in the biochemical assay. A corresponding, albeit typically higher, IC50 value in the cell-based assays would indicate good cell permeability and on-target activity. A significant drop-off in potency from the biochemical to the cellular assay could suggest poor cell permeability or rapid metabolism.
Conclusion
This application note provides a detailed framework for the synthesis and characterization of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile as a potential VEGFR-2 kinase inhibitor. The protocols described herein are robust methodologies for determining in vitro potency, cellular efficacy, and target engagement. By following this comprehensive guide, researchers can generate high-quality, reproducible data to evaluate the therapeutic potential of this and other novel indazole-based kinase inhibitors.
References
-
Profacgen. Cell-based Kinase Assays. [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
Bio-Rad. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]
-
Frontiers in Cell and Developmental Biology. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. [Link]
-
RSC Publishing. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]
-
Nature. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. [Link]
-
ProQuest. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. [Link]
-
ResearchGate. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]
-
BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]
-
National Center for Biotechnology Information. Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. [Link]
-
ResearchGate. The Bromination of 2H-indazoles. [Link]
-
ResearchGate. Western blot analysis of phosphorylation level of VEGFR2.... [Link]
-
RSC Publishing. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. [Link]
-
MDPI. In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology. [Link]
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Application Notes and Protocols for Reactions Involving 7-Bromo-2-methyl-2H-indazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Privileged Scaffold
7-Bromo-2-methyl-2H-indazole-3-carbonitrile is a key heterocyclic building block in medicinal chemistry and materials science. The indazole core is a "privileged scaffold," frequently found in molecules with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. This particular derivative offers a unique combination of reactive sites: a bromo-substituent at the 7-position, ideal for palladium-catalyzed cross-coupling reactions, and a nitrile group at the 3-position, which can be further elaborated or can modulate the electronic properties of the indazole ring. The N-methylation at the 2-position provides a stable isomer, preventing tautomerization and simplifying reaction outcomes.
This guide provides a detailed exploration of the experimental setups for key reactions involving 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, with a focus on the underlying principles and practical considerations for successful synthesis.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile is crucial for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrN₃ | [1] |
| Molecular Weight | 236.07 g/mol | [1] |
| Appearance | Off-white to yellow solid | Typical for this class of compounds |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dioxane. | Inferred from typical reaction conditions |
Safety and Handling
As with any laboratory chemical, proper safety precautions are paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Core Synthetic Transformations: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C7 position of the indazole ring is the primary handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are foundational for creating carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a highly versatile method for forming biaryl and aryl-heteroaryl structures by reacting an organoboron species with an organic halide.[4][5][6] For 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 7-position.
-
Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or can be used directly as a Pd(0) complex such as Pd(PPh₃)₄. The choice of ligand is critical. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos can enhance catalytic activity, particularly for challenging substrates. For many standard couplings, Pd(dppf)Cl₂ is a robust and reliable catalyst.[4]
-
Base: A base is required to activate the organoboron species and facilitate the transmetalation step.[5] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is typically employed. Common solvent systems include dioxane/water, toluene/water, or DME/water. The water is necessary to dissolve the inorganic base and facilitate the reaction.
-
Temperature: Reactions are typically heated to ensure a reasonable reaction rate. Microwave irradiation can often be used to shorten reaction times.[3]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk tube, add 7-Bromo-2-methyl-2H-indazole-3-carbonitrile (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, for example, 1,4-dioxane and water (in a 4:1 to 10:1 ratio).
-
Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for instance, Pd(dppf)Cl₂ (0.02-0.05 eq.).
-
Reaction: Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-2-methyl-2H-indazole-3-carbonitrile.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[7][8] This reaction is invaluable for introducing primary or secondary amines at the 7-position of the indazole core, which is a common motif in pharmacologically active compounds.
-
Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst is used. The choice of ligand is particularly crucial in Buchwald-Hartwig amination to prevent catalyst decomposition and promote efficient C-N bond formation.[9] Sterically hindered biaryl phosphine ligands such as BrettPhos, RuPhos, or Josiphos-type ligands are often highly effective.[8]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base can depend on the pKa of the amine coupling partner.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. It is critical to use anhydrous conditions as water can interfere with the reaction.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add 7-Bromo-2-methyl-2H-indazole-3-carbonitrile (1.0 eq.), the amine (1.1-1.5 eq.), and a strong base like sodium tert-butoxide (1.5-2.0 eq.) to a flame-dried Schlenk tube.
-
Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.03 eq.) and the phosphine ligand (e.g., RuPhos, 0.02-0.06 eq.).
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Reaction: Seal the tube and heat the reaction mixture at 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extraction: Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 7-amino-2-methyl-2H-indazole-3-carbonitrile derivative.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst.[10] This reaction is an excellent method for installing an alkynyl group at the 7-position, which can then be used for further transformations or as a key structural element.
-
Catalysts: This reaction typically employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[10]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Aprotic solvents like THF, DMF, or acetonitrile are commonly used.
-
Reaction Setup: To a Schlenk tube, add 7-Bromo-2-methyl-2H-indazole-3-carbonitrile (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq.), and the copper(I) iodide co-catalyst (0.04-0.10 eq.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by the amine base (e.g., triethylamine, 2.0-3.0 eq.) and the terminal alkyne (1.2-1.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 7-alkynyl-2-methyl-2H-indazole-3-carbonitrile.
Other Potential Transformations
While palladium-catalyzed cross-coupling reactions are the most prominent, the reactivity of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile allows for other synthetic manipulations.
-
Heck Reaction: This palladium-catalyzed reaction could couple the bromo-indazole with an alkene to form a new C-C bond with vinylation at the 7-position.[11][12]
-
Palladium-Catalyzed Cyanation: Although the molecule already contains a nitrile group, under specific conditions, the bromine at the 7-position could potentially be displaced by another cyanide source, leading to a dinitrile derivative.[1][13]
-
Nucleophilic Aromatic Substitution (SNAr): While the indazole ring is generally electron-rich, the presence of the electron-withdrawing nitrile group might activate the ring sufficiently for SNAr with very strong nucleophiles under forcing conditions. However, this is likely to be less efficient than palladium-catalyzed methods.[14][15]
Conclusion
7-Bromo-2-methyl-2H-indazole-3-carbonitrile is a versatile and valuable building block for the synthesis of a wide range of complex molecules. A thorough understanding of the principles behind palladium-catalyzed cross-coupling reactions, coupled with careful experimental execution, will enable researchers to fully exploit the synthetic potential of this important intermediate. The protocols provided herein serve as a guide for the rational design and implementation of synthetic routes towards novel indazole derivatives for applications in drug discovery and materials science.
References
-
PubChem. (n.d.). 7-bromo-2-methyl-2H-indazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Buchwald–Hartwig amination. Retrieved from [Link]
-
Karthik, C. S., et al. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 12(1), 1-12. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-3-methyl-1H-indazole-4-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). 7-BROMO-2-METHYL-2H-INDAZOLE Safety Data Sheets(SDS). Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
YouTube. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. The Organic Chemistry Tutor. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]
-
YouTube. (2023, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. The Organic Chemistry Tutor. Retrieved from [Link]
-
Siracusa, V., et al. (2022). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. RSC Advances, 12(30), 19347-19355. Retrieved from [Link]
-
ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved from [Link]
-
Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. The Journal of Organic Chemistry, 85(17), 11466-11474. Retrieved from [Link]
-
Tsuji, Y., et al. (2000). Palladium-Catalyzed Cyanation of Propargylic Carbonates with Trimethylsilyl Cyanide. Organic Letters, 2(17), 2635-2637. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ChemRxiv. (2019). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
ACS Publications. (2023, March 13). Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
SciSpace. (n.d.). Palladium-catalyzed ligand-promoted site-selective cyanomethylation of unactivated C(sp3)-H bonds with acetonitrile. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. Retrieved from [Link]
-
SCIRP. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indium-Catalyzed Heteroaryl–Heteroaryl Bond Formation through Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Application Notes and Protocols: A Strategic Approach to Biological Screening of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile Derivatives
Introduction: The Therapeutic Potential of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several clinically approved drugs for various indications, particularly in oncology.[2][3][4] The diverse biological activities attributed to indazole-containing compounds include antitumor, anti-inflammatory, antibacterial, and anti-HIV effects.[1][2] Many of these effects are achieved through the modulation of key cellular signaling pathways, often by inhibiting protein kinases.[3][5]
Given this background, novel derivatives such as 7-Bromo-2-methyl-2H-indazole-3-carbonitrile represent promising candidates for drug discovery programs. The specific substitutions on the indazole core can significantly influence potency, selectivity, and pharmacokinetic properties. A systematic biological screening cascade is therefore essential to elucidate the therapeutic potential and potential liabilities of this class of compounds.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic biological screening of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile and its analogs. It outlines a tiered approach, beginning with broad phenotypic screens and progressing to more specific target-based and safety-related assays. The protocols provided are based on established methodologies and are designed to be robust and reproducible.
Tier 1: Primary Screening - Assessing General Bioactivity
The initial step in evaluating a novel compound is to assess its general effect on cell health and proliferation. This provides a broad understanding of its cytotoxic or cytostatic potential, which is a crucial parameter for many therapeutic areas, especially oncology.[6][7]
Cell Viability and Proliferation Assays
Cell viability assays are fundamental in drug discovery for quantifying a compound's effect on cell survival.[6][8] These assays measure various physiological indicators of healthy cells, such as metabolic activity or membrane integrity.
Scientific Principle:
A common and robust method for assessing cell viability is the use of tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), or resazurin.[7] In viable, metabolically active cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is directly proportional to the number of living cells.[7] Similarly, resazurin (a blue, non-fluorescent dye) is reduced to the highly fluorescent pink resorufin by viable cells.[8] An alternative is the ATP-based assay, which measures the level of intracellular ATP, a direct indicator of metabolically active cells.[7][8][9]
Experimental Workflow: Cell Viability Screening
Caption: Workflow for cell viability screening.
Protocol: MTT-Based Cell Viability Assay
-
Cell Seeding: Seed a panel of cancer cell lines (e.g., A549 lung carcinoma, K562 leukemia, PC-3 prostate cancer) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the cell plates and add 100 µL of the medium containing the test compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
| Parameter | Description |
| Cell Lines | A panel representing different cancer types (e.g., breast, lung, colon). |
| Compound Conc. | 10-point, 3-fold serial dilution (e.g., 100 µM to 5 nM). |
| Incubation Time | 72 hours. |
| Readout | Absorbance at 570 nm. |
| Controls | Vehicle (0.1% DMSO), Positive (e.g., Staurosporine). |
Tier 2: Mechanistic and Target-Oriented Assays
Compounds demonstrating significant anti-proliferative activity in Tier 1 should be advanced to investigate their mechanism of action. Given the prevalence of kinase inhibition among indazole derivatives, a kinase screening panel is a logical next step.[2][3]
Kinase Inhibition Assays
Kinase assays can be performed in two main formats: biochemical assays that measure the direct inhibition of a purified enzyme, and cell-based assays that assess the inhibition of a kinase in its native cellular environment.[10][11][12]
Scientific Principle (Biochemical Assay):
Biochemical kinase assays directly measure the catalytic activity of a purified kinase enzyme.[5] This is often done by quantifying the phosphorylation of a substrate. Modern methods frequently use non-radioactive techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[5][10] In a typical TR-FRET assay, a biotinylated substrate and a phosphorylation-specific antibody labeled with a europium cryptate (donor) are used. Upon phosphorylation, the antibody binds the substrate. When a second antibody, labeled with an acceptor fluorophore (e.g., allophycocyanin), binds to the substrate, FRET occurs upon excitation, generating a signal proportional to kinase activity. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
Protocol: TR-FRET-Based Biochemical Kinase Assay
-
Reagent Preparation: Prepare assay buffer, kinase, biotinylated substrate, and ATP solutions.
-
Compound Addition: In a 384-well plate, add the test compound at various concentrations.
-
Kinase Reaction: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add the detection reagents (europium-labeled antibody and acceptor-labeled antibody). Incubate to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (for the donor and acceptor).
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence and determine the percent inhibition relative to controls. Calculate IC50 values for active compounds.
| Parameter | Description |
| Kinase Panel | A diverse panel of kinases relevant to oncology (e.g., EGFR, VEGFR, CDK, PDK1).[2] |
| ATP Concentration | At or near the Km value for each kinase to ensure sensitivity.[11] |
| Compound Conc. | Single high concentration (e.g., 10 µM) for primary screen; 10-point curve for IC50. |
| Readout | TR-FRET ratio. |
| Controls | No enzyme, vehicle (DMSO), and a known inhibitor for each kinase. |
Signaling Pathway Visualization
Caption: Mechanism of kinase inhibition.
Tier 3: Safety and ADME Profiling
Promising lead compounds must be evaluated for potential liabilities early in the drug discovery process. Key safety assays include assessing interactions with Cytochrome P450 (CYP) enzymes and the hERG potassium channel.
Cytochrome P450 (CYP) Inhibition Assay
Scientific Principle:
CYP enzymes are the primary enzymes responsible for drug metabolism.[13][14] Inhibition of these enzymes can lead to adverse drug-drug interactions.[15][16] Cell-based or microsome-based assays are used to evaluate a compound's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[15][17] These assays utilize specific substrates for each CYP isoform that are converted into fluorescent or luminescent products.[13] A test compound that inhibits a CYP enzyme will reduce the formation of the signal-generating product.[13]
Protocol: Luminescence-Based CYP Inhibition Assay
-
System Preparation: Use human liver microsomes or a cell line expressing the desired CYP isoform.
-
Compound Incubation: Pre-incubate the microsomes or cells with the test compound at various concentrations.
-
Reaction Initiation: Add a luminogenic CYP substrate (e.g., a luciferin derivative) and an NADPH-regenerating system to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C for a defined period.
-
Detection: Add a luciferin detection reagent to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of CYP activity for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
hERG Channel Assay
Scientific Principle:
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel critical for cardiac repolarization.[18][19] Inhibition of the hERG channel can prolong the QT interval, increasing the risk of a fatal arrhythmia called Torsades de Pointes.[18][20] Assessing hERG inhibition is a mandatory regulatory requirement in preclinical safety testing.[19] The gold standard method is patch-clamp electrophysiology, which directly measures the flow of ions through the hERG channel in cells stably expressing the channel.[18][21]
Protocol: Automated Patch-Clamp hERG Assay
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the hERG channel.[18]
-
Cell Plating: Plate the cells onto the specialized microfluidic chip of an automated patch-clamp system (e.g., QPatch or SyncroPatch).[18]
-
Seal Formation: The system establishes a high-resistance seal between a single cell and the recording electrode.
-
Baseline Recording: Record the baseline hERG current using a specific voltage protocol.[21]
-
Compound Application: Perfuse the cell with increasing concentrations of the test compound.
-
Data Acquisition: Record the hERG current at each concentration after the effect has stabilized.
-
Data Analysis: Measure the reduction in the hERG tail current amplitude. Calculate the percent inhibition for each concentration and determine the IC50 value.
| Parameter | Description |
| System | Automated patch-clamp (e.g., QPatch).[18] |
| Cell Line | HEK293-hERG. |
| Compound Conc. | Cumulative additions, typically from 0.1 µM to 30 µM. |
| Readout | Inhibition of hERG tail current. |
| Controls | Vehicle (DMSO), Positive (e.g., E-4031).[18] |
Conclusion
The screening cascade outlined in these application notes provides a systematic and robust framework for evaluating the biological activity of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile derivatives. By starting with broad phenotypic assays and progressing through to specific mechanistic and safety-related evaluations, researchers can efficiently identify compounds with therapeutic potential while simultaneously de-risking them for common liabilities. This structured approach, grounded in established scientific principles, is essential for advancing promising indazole derivatives through the drug discovery pipeline.
References
-
Sygnature Discovery. (n.d.). Cell Proliferation and Viability Assay. Retrieved from [Link]
- Shaikh, S., Khan, S., Asiri, A. M., & Khan, I. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.
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Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]
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G-Biosciences. (2025, March 5). The Role of Cell Viability Studies in Modern Drug Development. Retrieved from [Link]
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Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
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Evotec. (n.d.). CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
Slideshare. (n.d.). hERG Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved from [Link]
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LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
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U.S. Food and Drug Administration. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Retrieved from [Link]
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Transforming the Core: A Guide to the Functionalization of the Carbonitrile Group in 7-Bromo-2-methyl-2H-indazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Welcome to a detailed exploration of the chemical transformations of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile. This guide, designed for chemistry professionals, moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanisms and the rationale behind the procedural choices. As a key building block in medicinal chemistry, the strategic modification of the carbonitrile group on this indazole scaffold opens doors to a diverse array of novel molecular architectures.
Introduction to the 7-Bromo-2-methyl-2H-indazole-3-carbonitrile Scaffold
The indazole ring system is a privileged scaffold in drug discovery, known for its presence in a variety of biologically active compounds.[1][2] The specific substitution pattern of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile presents a unique combination of reactive sites. The carbonitrile group at the C3 position is a versatile functional handle, ripe for transformation into amides, carboxylic acids, amines, and five-membered heterocycles like tetrazoles. The bromine atom at the C7 position offers a potential site for cross-coupling reactions, further expanding the synthetic possibilities. The N-methylation at the 2-position influences the electronic properties and steric environment of the indazole ring.
This guide will focus on three primary transformations of the carbonitrile group:
-
Hydrolysis: Conversion to the corresponding carboxylic acid or amide.
-
Reduction: Transformation into a primary amine.
-
Cycloaddition: Formation of a tetrazole ring.
-
Organometallic Addition: Reaction with Grignard reagents to form ketones.
For each of these transformations, we will delve into the underlying chemical principles, provide detailed, actionable protocols, and offer insights to ensure successful and safe execution in the laboratory.
I. Hydrolysis of the Carbonitrile: Accessing Amides and Carboxylic Acids
The hydrolysis of a nitrile is a fundamental transformation that can be achieved under either acidic or basic conditions. The choice between these pathways can influence the final product, with amides being accessible as intermediates en route to the carboxylic acid.
A. Mechanistic Insight
Under acidic conditions , the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. A nucleophilic attack by water, followed by tautomerization of the resulting imidic acid, leads to the formation of an amide. Further hydrolysis of the amide, which is typically slower, yields the carboxylic acid.[3]
In basic media , the reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to the amide. Saponification of the amide under the basic conditions gives a carboxylate salt, which upon acidic workup, provides the carboxylic acid.[3]
B. Protocol 1: Acid-Catalyzed Hydrolysis to 7-Bromo-2-methyl-2H-indazole-3-carboxylic acid
This protocol outlines the complete hydrolysis of the nitrile to the corresponding carboxylic acid.
Rationale: The use of a strong acid like sulfuric acid in aqueous media provides the necessary conditions for the complete hydrolysis of the nitrile, proceeding through the intermediate amide.
Materials:
-
7-Bromo-2-methyl-2H-indazole-3-carbonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (for pH adjustment)
-
Hydrochloric Acid (HCl) solution (for acidification)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 7-Bromo-2-methyl-2H-indazole-3-carbonitrile (1.0 eq) in a 1:1 mixture of deionized water and concentrated sulfuric acid.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, carefully cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and cautiously neutralize the mixture by adding a concentrated solution of sodium hydroxide. Monitor the pH to ensure it reaches approximately 7-8.
-
Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities.
-
Acidify the aqueous layer to pH 2-3 with a hydrochloric acid solution. A precipitate of the carboxylic acid should form.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford 7-Bromo-2-methyl-2H-indazole-3-carboxylic acid.
Data Presentation:
| Product | Form | Expected Yield |
| 7-Bromo-2-methyl-2H-indazole-3-carboxylic acid | White to off-white solid | 85-95% |
C. Protocol 2: Partial Basic Hydrolysis to 7-Bromo-2-methyl-2H-indazole-3-carboxamide
This protocol details the partial hydrolysis to the amide, a valuable intermediate for further functionalization.[4][5]
Rationale: By using milder basic conditions and carefully controlling the reaction time and temperature, the hydrolysis can be stopped at the amide stage.
Materials:
-
7-Bromo-2-methyl-2H-indazole-3-carbonitrile
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 6M)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 7-Bromo-2-methyl-2H-indazole-3-carbonitrile (1.0 eq) in ethanol in a round-bottom flask.
-
Add a 6M aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture to a gentle reflux (approximately 80 °C) for 1-2 hours. Monitor the reaction closely by TLC to observe the formation of the amide and minimize the formation of the carboxylic acid.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude amide.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 7-Bromo-2-methyl-2H-indazole-3-carboxamide.
Data Presentation:
| Product | Form | Expected Yield |
| 7-Bromo-2-methyl-2H-indazole-3-carboxamide | Crystalline solid | 70-85% |
Experimental Workflow for Hydrolysis
II. Reduction of the Carbonitrile: Synthesis of the Primary Amine
The reduction of the carbonitrile group to a primary amine, (7-Bromo-2-methyl-2H-indazol-3-yl)methanamine, provides a key building block for the introduction of new substituents and the construction of more complex molecules. This transformation is typically achieved using powerful hydride reducing agents or through catalytic hydrogenation.
A. Mechanistic Insight
Lithium Aluminum Hydride (LAH) is a potent nucleophilic reducing agent that readily reduces nitriles to primary amines. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile. This is followed by successive hydride transfers to the increasingly reduced carbon-nitrogen bond, ultimately leading to a nitrogen-aluminum complex. Aqueous workup then liberates the primary amine.[6]
Catalytic Hydrogenation offers a milder alternative to hydride reduction. In the presence of a metal catalyst (e.g., Palladium on carbon), molecular hydrogen (H₂) is activated on the catalyst surface. The nitrile coordinates to the metal surface, and stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond occurs, leading to the formation of the primary amine.[7]
B. Protocol 3: Reduction with Lithium Aluminum Hydride (LAH)
This protocol describes the reduction of the nitrile to the primary amine using the powerful reducing agent, LAH.
Rationale: LAH is a highly effective reagent for the complete reduction of nitriles to primary amines. The use of an anhydrous ethereal solvent is crucial due to the high reactivity of LAH with protic solvents.
Safety First: Lithium Aluminum Hydride is a highly reactive and pyrophoric substance that reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen). Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. A Class D fire extinguisher for metal fires should be readily available.
Materials:
-
7-Bromo-2-methyl-2H-indazole-3-carbonitrile
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (15%)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen/argon inlet, and a magnetic stirrer.
-
Under a positive pressure of inert gas, carefully add LAH (1.5 eq) to anhydrous THF in the flask.
-
Dissolve 7-Bromo-2-methyl-2H-indazole-3-carbonitrile (1.0 eq) in anhydrous THF in the dropping funnel.
-
Cool the LAH suspension to 0 °C using an ice bath.
-
Add the solution of the nitrile dropwise to the LAH suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add deionized water (x mL, where x is the mass of LAH in grams used), followed by the dropwise addition of 15% aqueous NaOH solution (x mL), and finally deionized water (3x mL).[8]
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or EtOAc.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (7-Bromo-2-methyl-2H-indazol-3-yl)methanamine.
-
The product can be further purified by column chromatography on silica gel if necessary.
Data Presentation:
| Product | Form | Expected Yield |
| (7-Bromo-2-methyl-2H-indazol-3-yl)methanamine | Oil or low-melting solid | 75-90% |
Experimental Workflow for LAH Reduction
III. [3+2] Cycloaddition: Formation of the Tetrazole Ring
The [3+2] cycloaddition of an azide with a nitrile is a powerful method for the synthesis of 5-substituted tetrazoles. Tetrazoles are important in medicinal chemistry as they are often used as bioisosteres for carboxylic acids.[7]
A. Mechanistic Insight
The reaction proceeds via a concerted [3+2] cycloaddition mechanism where the azide anion acts as the 1,3-dipole and the nitrile as the dipolarophile. The use of a Lewis acid catalyst, such as zinc chloride, can activate the nitrile group, making it more susceptible to nucleophilic attack by the azide.[9]
B. Protocol 4: Synthesis of 5-(7-Bromo-2-methyl-2H-indazol-3-yl)-1H-tetrazole
This protocol describes the synthesis of the corresponding tetrazole via a cycloaddition reaction.
Safety First: Sodium azide is highly toxic and can form explosive heavy metal azides. Contact with acids liberates highly toxic and explosive hydrazoic acid. Handle with extreme care in a well-ventilated fume hood. Avoid contact with metals.
Materials:
-
7-Bromo-2-methyl-2H-indazole-3-carbonitrile
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl) or Zinc Chloride (ZnCl₂)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Hydrochloric Acid (HCl) solution
-
Ethyl Acetate (EtOAc)
Procedure:
-
In a round-bottom flask, dissolve 7-Bromo-2-methyl-2H-indazole-3-carbonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) or a catalytic amount of zinc chloride in DMF.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Acidify the mixture to pH 2-3 with a dilute hydrochloric acid solution. A precipitate should form.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 5-(7-Bromo-2-methyl-2H-indazol-3-yl)-1H-tetrazole.
Data Presentation:
| Product | Form | Expected Yield |
| 5-(7-Bromo-2-methyl-2H-indazol-3-yl)-1H-tetrazole | Crystalline solid | 70-90% |
IV. Organometallic Addition: Grignard Reaction for Ketone Synthesis
The addition of a Grignard reagent to a nitrile provides a convenient route to ketones after hydrolysis of the intermediate imine. This reaction allows for the introduction of a wide variety of alkyl or aryl groups at the C3 position.
A. Mechanistic Insight
The Grignard reagent, a strong nucleophile, attacks the electrophilic carbon of the nitrile to form a magnesium salt of an imine. This intermediate is stable until an aqueous acidic workup is performed. The acid hydrolyzes the imine to a ketone.[10][11]
B. Protocol 5: Synthesis of (7-Bromo-2-methyl-2H-indazol-3-yl)(phenyl)methanone
This protocol details the reaction with phenylmagnesium bromide to form the corresponding benzophenone derivative.
Safety First: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere. Ethereal solvents are highly flammable.
Materials:
-
7-Bromo-2-methyl-2H-indazole-3-carbonitrile
-
Phenylmagnesium bromide (in THF or diethyl ether)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Aqueous Hydrochloric Acid (HCl) solution (e.g., 1M)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 7-Bromo-2-methyl-2H-indazole-3-carbonitrile (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phenylmagnesium bromide (1.2 eq) via a syringe or dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution or dilute HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (7-Bromo-2-methyl-2H-indazol-3-yl)(phenyl)methanone.
Data Presentation:
| Product | Form | Expected Yield |
| (7-Bromo-2-methyl-2H-indazol-3-yl)(phenyl)methanone | Solid | 60-80% |
Summary of Functional Group Transformations
References
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]
-
Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. (n.d.). AdiChemistry. Retrieved January 15, 2026, from [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules.
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology.
- Asad, N., Lyons, M., Muniz Machado Rodrigues, S., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024).
-
Workup: Aluminum Hydride Reduction. (n.d.). University of Rochester Chemistry Department. Retrieved January 15, 2026, from [Link]
- Tetrazoles via Multicomponent Reactions. (2019). Chemical Reviews.
- Grignard Reaction, Mechanism, Reagent and Che
- SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. (2010).
- Theoretical study of alkyl nitroindazole and aryl acetonitrile derivatives to predict the reactivity and selectivity of. (n.d.).
- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
- Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. (2011). Tetrahedron Letters.
- Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. (2016). Molecules.
-
7-bromo-2-methyl-2H-indazole. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
- Synthesis from Carboxylic Acid Deriv
- Grignard Reagents. (2023). Chemistry LibreTexts.
- Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. (2022). Frontiers in Chemistry.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Journal of Biomolecular Structure and Dynamics.
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros
- Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study. (2013). The Journal of Organic Chemistry.
- A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). Drug Development Research.
- Innovative cascade reaction for 2H-indazole derivative synthesis. (2024). Molecular Diversity.
- Enamine/enolate-mediated organocatalytic azide-carbonyl [3+2] cycloaddition reactions for the synthesis of densely functionalized 1,2,3-triazoles. (2014).
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). The Organic Chemistry Tutor.
- An efficient synthesis of 4,5-disubstituted 1,2,3-triazoles by three-component reaction between sodium azide, ethyl cyanoacetate or malonitrile and arylglyoxals. (2011).
-
[3+2] Cycloaddition of nitriles with azides. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved January 15, 2026, from [Link]
- 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. (1958). Journal of The Chemical Society.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. adichemistry.com [adichemistry.com]
- 7. Hydrogen [organic-chemistry.org]
- 8. Workup [chem.rochester.edu]
- 9. Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. byjus.com [byjus.com]
- 11. leah4sci.com [leah4sci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile
Welcome to the technical support center for the synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and improve the yield and purity of this important heterocyclic intermediate. We will explore the critical parameters of the synthesis, from starting material selection to final product purification, grounded in mechanistic principles and field-proven insights.
Frequently Asked Questions (FAQs)
This section covers foundational knowledge crucial for understanding the synthetic challenges.
Q1: What are the primary synthetic strategies for constructing the 7-Bromo-2-methyl-2H-indazole-3-carbonitrile core?
A: There are two main retrosynthetic approaches. The most common strategy involves the late-stage introduction of the methyl and cyano groups to a pre-formed 7-bromo-1H-indazole core. A second approach involves building the indazole ring from appropriately substituted benzene precursors.
-
Strategy 1 (Post-Functionalization): This typically involves (a) regioselective N-methylation of 7-bromo-1H-indazole, followed by (b) functionalization at the C3 position. Alternatively, one could start with 7-bromo-1H-indazole-3-carboxylic acid or a related derivative, perform the N-methylation, and then convert the C3-substituent to a nitrile.
-
Strategy 2 (Ring Formation): This involves reactions like the Cadogan reductive cyclization of an ortho-nitrobenzaldimine intermediate, which can be formed from a 2-nitro-3-bromobenzaldehyde derivative and methylamine.[1] Another classic approach is the cyclization of hydrazones derived from corresponding ketones or aldehydes.[2][3]
Q2: Why is regioselectivity a major challenge during the N-methylation of 7-bromo-1H-indazole?
A: The indazole anion, formed upon deprotonation by a base, is an ambident nucleophile with significant electron density on both the N1 and N2 nitrogen atoms. This leads to the formation of a mixture of N1-methyl and N2-methyl isomers. The ratio of these isomers is highly dependent on reaction conditions.[4][5][6] The 2H-indazole tautomer is generally less stable than the 1H-form, but N-alkylation can favor the N2 position under specific conditions.[7] Factors influencing the N1:N2 ratio include the choice of base, solvent, temperature, and the nature of the electrophile (methylating agent).[5][8] Steric and electronic effects from substituents on the indazole ring, such as the 7-bromo group, also play a critical role in directing the alkylation.[5][6]
Q3: What is the mechanism of cyanation at the C3 position of an indazole ring?
A: If starting from a 3-halo-indazole intermediate, the cyanation is typically a transition-metal-catalyzed cross-coupling reaction. The most common methods are the Rosenmund-von Braun reaction (using copper(I) cyanide) or palladium/nickel-catalyzed cyanations (using sources like Zn(CN)₂ or K₄[Fe(CN)₆]).[9][10] A Sandmeyer-type reaction is also a viable route, starting from a 3-amino-indazole, which is converted to a diazonium salt and then displaced with a cyanide nucleophile in the presence of a copper catalyst.[11][12][13] The mechanism for catalyzed reactions generally involves an oxidative addition of the aryl halide to the low-valent metal catalyst, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile and regenerate the catalyst.[11]
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section provides solutions to specific experimental problems.
Q4: My reaction yield is consistently low. What are the most likely causes and how can I fix it?
A: Low yield is a common problem that can originate from several stages of the synthesis. A systematic approach is the most effective way to diagnose the issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Potential Causes & Solutions:
-
Incomplete Reaction: If analysis shows significant unreacted starting material, the reaction conditions are suboptimal.[14]
-
Cause: Insufficiently strong base, low temperature, or short reaction time. Many heterocyclic syntheses are sensitive to moisture and air.[14]
-
Solution: For N-methylation, ensure your base (e.g., NaH, K₂CO₃) is fresh and the solvent (e.g., THF, DMF) is anhydrous. Consider increasing the temperature incrementally or extending the reaction time, monitoring progress by TLC or LC-MS.[14]
-
-
Poor N2-Regioselectivity: This is a primary cause of low yield for the desired isomer. You may be forming a significant amount of the undesired 7-Bromo-1-methyl -1H-indazole-3-carbonitrile.
-
Side Product Formation/Degradation: The desired product or starting materials may be unstable under the reaction conditions.[14]
-
Cause: High temperatures can lead to decomposition. In cyanation steps, harsh reagents can lead to unwanted side reactions.
-
Solution: Run the reaction at the lowest effective temperature. Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.[14] For cyanation, consider modern, milder palladium or nickel-catalyzed methods over harsher, high-temperature copper cyanide protocols.[10]
-
Q5: My N-methylation is producing a mixture of N1 and N2 isomers that are difficult to separate. How can I improve the N2 selectivity?
A: Achieving high N2 selectivity is critical. The choice of base and solvent is the most powerful tool for controlling the N1/N2 ratio.
| Condition | Typical N1:N2 Ratio | Rationale | Reference(s) |
| NaH in THF | Favors N1 | Na⁺ coordinates with the N2 lone pair and a C3 substituent (if present), sterically hindering the N2 position and directing alkylation to N1. This is a well-documented effect. | [5][6][8] |
| K₂CO₃ or Cs₂CO₃ in DMF/Acetonitrile | Can favor N2 | Polar aprotic solvents and larger, "freer" cations (K⁺, Cs⁺) reduce coordination, allowing alkylation at the more electron-rich N2 position. Substituents at C7 can sterically favor N2 alkylation. | [5][8] |
| TfOH with diazo compounds | Highly favors N2 | A metal-free catalysis system that has shown excellent regioselectivity for the N2 position, providing a powerful alternative to traditional base-mediated methods. | [15] |
| Phase Transfer Catalysis (PTC) | Variable | Conditions can be screened to favor either isomer, but optimization is often required. |
Expert Insight: For your specific target with a 7-bromo substituent, the steric bulk at the C7 position may inherently favor N2 methylation to avoid steric clash with the peri-position. Therefore, conditions using K₂CO₃ or Cs₂CO₃ in DMF are a logical starting point for optimization.
Q6: The cyanation of my 7-Bromo-2-methyl-2H-indazole-3-halide intermediate is failing. What should I try?
A: Failure in the cyanation step often points to catalyst deactivation, poor reagent choice, or harsh conditions.
Reaction Scheme: Cyanation of 3-Haloindazole
Caption: Key components of a catalyzed cyanation reaction.
Troubleshooting Steps:
-
Re-evaluate Your Cyanide Source:
-
CuCN: Often requires high temperatures (>150 °C) and polar solvents like DMF or NMP, which can cause degradation.
-
Zn(CN)₂ with Pd catalyst: This is a milder, more modern alternative. It is less toxic and often proceeds at lower temperatures with higher functional group tolerance.[10] A common catalyst system is Pd₂(dba)₃ with a phosphine ligand like dppf.
-
K₄[Fe(CN)₆]: A non-toxic, inexpensive cyanide source used in palladium-catalyzed reactions, offering a safer alternative.[9]
-
-
Check Your Catalyst and Ligand: The catalyst system is crucial. Ensure your palladium source is active and the ligand is appropriate. Air- and moisture-sensitive phosphine ligands require handling under an inert atmosphere.
-
Solvent and Temperature: The solvent must be anhydrous. If using a palladium-catalyzed system, temperatures are typically in the 80-120 °C range. If the reaction is slow, a modest increase in temperature may help, but monitor for decomposition.
-
Consider an Alternative Route: If cyanation of a 3-halide is problematic, consider a Sandmeyer reaction starting from 7-Bromo-2-methyl-2H-indazol-3-amine. This classic transformation involves diazotization with a nitrite source (e.g., NaNO₂) followed by reaction with CuCN.[11][12]
Optimized Experimental Protocol (Representative)
This protocol is a representative synthesis based on established methods for N-methylation and cyanation. It should be adapted and optimized for your specific laboratory conditions.
Part A: N-methylation of 7-Bromo-1H-indazole
-
To a stirred solution of 7-bromo-1H-indazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 30 minutes under an argon atmosphere.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the consumption of the starting material by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the N1 and N2 isomers. The N2 isomer (2-methyl) is the target for the next step. Rationale: This method using K₂CO₃/DMF is chosen to favor N2-alkylation, although chromatographic separation is still likely necessary.[5]
Part B: Cyanation of 7-Bromo-2-methyl-2H-indazole-3-halide (Hypothetical Intermediate)
Assuming a 3-bromo or 3-iodo intermediate is available.
-
In a glovebox or under an argon atmosphere, combine 7-bromo-2-methyl-2H-indazole-3-halide (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.1 eq).
-
Add anhydrous DMF via syringe.
-
Seal the reaction vessel and heat to 120 °C for 12-18 hours. Monitor progress by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with aqueous ammonia and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 7-Bromo-2-methyl-2H-indazole-3-carbonitrile. Rationale: This palladium-catalyzed method is milder and generally higher yielding than traditional copper cyanide methods.[10]
References
- troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. Benchchem.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Sandmeyer reaction. Wikipedia.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- 2H-Indazole synthesis. Organic Chemistry Portal.
- Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
- Sandmeyer Reaction. Organic Chemistry Portal.
- Indazole From Natural Resources And Biological Activity.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
- Synthesis of 2,3-dihydro-1H-indazoles by Rh(iii)-catalyzed C–H cleavage of arylhydrazines. Royal Society of Chemistry.
- Cyanation of aromatic halides.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Nickel-Catalyzed Cyanation of Aryl Halides.
- Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cycliz
- TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Royal Society of Chemistry.
Sources
- 1. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Synthesis of 2,3-dihydro-1H-indazoles by Rh(iii)-catalyzed C–H cleavage of arylhydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pnrjournal.com [pnrjournal.com]
- 5. research.ucc.ie [research.ucc.ie]
- 6. researchgate.net [researchgate.net]
- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 10. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Sandmeyer Reaction [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile
Welcome to the technical support center for the purification of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. Here, we will explore the causality behind experimental choices and provide self-validating protocols to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 7-Bromo-2-methyl-2H-indazole-3-carbonitrile?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities can include:
-
Starting Materials: Unreacted precursors from your synthesis.
-
Regioisomers: The most common regioisomeric impurity is the N-1 isomer, 7-Bromo-1-methyl-1H-indazole-3-carbonitrile. The formation of N-1 versus N-2 substituted indazoles is a common challenge in indazole chemistry.[1][2]
-
Over-brominated species: Depending on the brominating agent and reaction conditions, di- or tri-brominated indazole species may be formed.
-
Residual Solvents: Solvents used in the reaction or initial work-up can be carried through.
-
Byproducts from Side Reactions: The nitrile group can sometimes undergo hydrolysis to the corresponding amide or carboxylic acid under certain conditions.
Q2: How can I quickly assess the purity of my crude 7-Bromo-2-methyl-2H-indazole-3-carbonitrile?
A2: A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.
-
TLC: A quick TLC analysis on silica gel using a solvent system such as ethyl acetate/hexanes can give you a good initial indication of the number of components in your crude mixture.
-
¹H NMR: A proton NMR spectrum of the crude material can reveal the presence of major impurities, including the N-1 isomer, which will have a distinct set of aromatic and methyl peaks. The chemical shifts of the protons on the indazole ring are significantly different between the 1H and 2H isomers, with the H-7 proton of the 2H-isomer typically appearing at a higher frequency.[2]
Q3: Is recrystallization a suitable method for purifying this compound?
A3: Yes, recrystallization is a highly effective and scalable method for purifying 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, especially for removing isomeric impurities.[3][4] Finding the right solvent or solvent system is crucial for success.
Q4: What are the key differences I should look for in the NMR spectra to distinguish between the N-1 and N-2 methyl isomers?
A4: Both ¹H and ¹³C NMR are powerful tools for this purpose. For ¹³C NMR, the chemical shifts of the carbon atoms in the indazole ring, particularly C7 and C7a, are diagnostic. These carbons are typically more deshielded in the N-2 isomer compared to the N-1 isomer.[1] In ¹H NMR, the chemical shift of the proton at the 7-position is a key indicator, generally appearing at a higher frequency in 2H-isomers.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low purity after a single purification step. | The crude material contains multiple impurities with similar polarities. | A multi-step purification approach may be necessary. For example, an initial flash column chromatography to remove baseline impurities followed by recrystallization to separate isomers. |
| The compound "oils out" during recrystallization. | The solvent is too good for your compound, or the solution is too concentrated. The cooling process is too rapid. | Add a small amount of a miscible "poor" solvent to the oiled-out mixture and gently warm until it redissolves, then allow it to cool slowly. Alternatively, redissolve the oil in the hot solvent and add slightly more solvent before cooling. |
| Poor separation of N-1 and N-2 isomers by column chromatography. | The chosen eluent system has insufficient selectivity. The column may be overloaded. | Systematically screen different solvent systems. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or petroleum ether) is often effective. Ensure the sample load is appropriate for the column size. |
| The desired product is not eluting from the silica gel column. | The eluent is not polar enough. The compound may be degrading on the acidic silica gel. | Gradually increase the polarity of the mobile phase. If degradation is suspected, a stability test on a TLC plate should be performed. If the compound is unstable, consider using a different stationary phase like neutral alumina. |
| The purified compound still shows broad peaks in the NMR spectrum. | Presence of paramagnetic impurities (trace metals from catalysts). The sample is too concentrated. | Pass a solution of the compound through a small plug of Celite or silica gel. Dilute the NMR sample. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is ideal for separating the desired 2-methyl isomer from less polar impurities and, with careful optimization, from the 1-methyl isomer.
Workflow for Column Chromatography Purification
Caption: Workflow for flash column chromatography.
Step-by-Step Methodology:
-
Preparation of the Sample: Dissolve the crude 7-Bromo-2-methyl-2H-indazole-3-carbonitrile in a minimal amount of dichloromethane. Add silica gel (approximately 2-3 times the weight of the crude product) to this solution to form a slurry. Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation.
-
Column Packing: Prepare a silica gel column using a slurry packing method with hexanes or petroleum ether.
-
Elution:
-
Load the dried sample onto the top of the packed column.
-
Begin elution with 100% hexanes to elute very non-polar impurities.
-
Gradually increase the polarity of the eluent. A common starting point is a gradient of 0% to 20% ethyl acetate in hexanes. The N-1 isomer is typically less polar and will elute before the desired N-2 isomer.[1]
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure desired product.
-
Isolation: Evaporate the solvent from the pooled pure fractions under reduced pressure to yield the purified 7-Bromo-2-methyl-2H-indazole-3-carbonitrile.
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent technique for obtaining high-purity material, particularly for separating N-1 and N-2 isomers.[4] A mixed solvent system is often required.
Sources
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
common side products in the synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile
Welcome to the technical support center for the synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common challenges and questions encountered during the synthesis of this and structurally related indazole derivatives. Our focus is on the causality behind experimental outcomes to empower you to troubleshoot and optimize your synthetic route effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: After the N-methylation step of 7-Bromo-1H-indazole, my NMR analysis shows two distinct product spots on TLC and a mixture of two isomers that are difficult to separate. What is the major side product and why does it form?
Answer: This is the most common issue in the synthesis of N-substituted indazoles. The major side product is almost certainly the 7-Bromo-1-methyl-1H-indazole regioisomer.
Causality and Scientific Rationale: The indazole core possesses two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation of an N-unsubstituted indazole typically yields a mixture of both N1 and N2 alkylated products[1][2][3]. The ratio of these isomers is highly dependent on several factors:
-
Steric Hindrance: The substituent at the C7 position (in this case, Bromine) creates significant steric bulk around the N1 position. This steric hindrance favors the alkylation at the less hindered N2 position, making your desired product the major isomer in many cases[1][4].
-
Electronic Effects: Electron-withdrawing groups at the C7 position, such as -NO₂ or -CO₂Me, have been shown to strongly direct alkylation to the N2 position[1][2][4]. While bromine is also electron-withdrawing, its effect might be less pronounced than a nitro group.
-
Reaction Conditions: The choice of base and solvent plays a critical role. Using a strong, non-coordinating base like sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) often favors N1 alkylation for many indazoles[1][2]. However, the specific substitution pattern on your scaffold is paramount. The interplay between the base's counter-ion (e.g., Na⁺, K⁺, Cs⁺) and potential chelating sites on the indazole can also influence the N1/N2 ratio[3][5].
The thermodynamic stability of the two isomers is also a key factor. Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer, which can influence isomer distribution under equilibrium conditions[3][4].
Troubleshooting Flowchart: N-Alkylation Regioselectivity
Caption: Troubleshooting logic for N1/N2 isomer formation.
Question 2: During the bromination of 2-methyl-2H-indazole-3-carbonitrile, I observe the formation of di-brominated side products. How can I improve the selectivity for the C7 position?
Answer: The formation of di-brominated species indicates that the reaction conditions are too harsh or that the indazole ring is highly activated, leading to further electrophilic substitution.
Causality and Scientific Rationale: Electrophilic bromination of the indazole ring is directed by the existing substituents. The fused benzene ring is generally more susceptible to electrophilic attack than the pyrazole ring.
-
Activating/Deactivating Groups: The pyrazole portion of the indazole acts as an electron-donating group, activating the benzene ring towards electrophilic substitution. The primary positions for attack are C5 and C7.
-
Reagent Stoichiometry and Reactivity: Using a highly reactive brominating agent like elemental bromine (Br₂) can be difficult to control and may lead to over-bromination[6][7]. Using more than one equivalent of the brominating agent will naturally lead to di-substitution.
-
Reaction Control: A study on the bromination of 4-substituted indazoles using N-bromosuccinimide (NBS) demonstrated that highly regioselective C7 bromination could be achieved without observing di-halogenated products[8]. This suggests that NBS is a milder and more controllable reagent for this transformation.
Troubleshooting and Optimization Protocol: To enhance selectivity for mono-bromination at the C7 position, consider the following adjustments:
-
Choice of Brominating Agent: Switch from Br₂ to a milder source like N-Bromosuccinimide (NBS) . NBS slowly releases a low concentration of electrophilic bromine, which helps to prevent over-reaction[8].
-
Stoichiometry Control: Use precisely 1.0 to 1.05 equivalents of NBS. Carefully monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Solvent and Temperature: Perform the reaction in a suitable solvent like dichloromethane (DCM) or acetonitrile at a controlled temperature (e.g., 0 °C to room temperature). Avoid excessive heating.
-
Protecting Groups: While more complex, if regioselectivity remains a problem, a bulky protecting group could be temporarily installed at another position to sterically block it from reacting.
Question 3: In the final cyanation step (e.g., from 7-Bromo-2-methyl-2H-indazole), my final product is contaminated with a significant amount of 7-Bromo-2-methyl-2H-indazole-3-carboxamide. What is causing this?
Answer: The presence of the carboxamide is a classic sign of nitrile hydrolysis. This occurs when water is present in the reaction mixture, either as a contaminant or introduced during the workup, under conditions (often basic or acidic) that promote the reaction.
Causality and Scientific Rationale: Palladium-catalyzed cyanation reactions, often using sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), are powerful methods for installing a nitrile group[9]. However, the nitrile functional group is susceptible to hydrolysis.
-
Mechanism of Hydrolysis: The reaction proceeds in two stages: first, hydrolysis to the primary amide (carboxamide), and second, further hydrolysis to the carboxylic acid. The presence of base or acid catalyzes this process. High temperatures can also accelerate hydrolysis.
-
Source of Water: Water can be introduced from wet solvents, reagents, or an aqueous workup procedure performed before the reaction is fully quenched and neutralized. Some cyanation methods may even use co-solvents that contain water[8].
Preventative Measures and Protocol:
-
Anhydrous Conditions: Ensure all solvents (e.g., DMF, DMAc) and reagents are rigorously dried before use. Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
Careful Workup: When the reaction is complete, quench it carefully. If an aqueous workup is necessary, perform it at low temperatures and quickly neutralize any excess base or acid. Extract the product into an organic solvent promptly.
-
Choice of Cyanide Source: Potassium ferrocyanide (K₄[Fe(CN)₆]) is a non-toxic and stable cyanide source that is often used in the form of its hydrate, which introduces water[9]. If using this reagent, be mindful of the reaction conditions and potential for hydrolysis. Using anhydrous Zn(CN)₂ might offer a drier alternative.
Summary of Potential Side Products
| Side Product Name | Parent Step | M.W. vs. Product | Identification Method | Mitigation Strategy |
| 7-Bromo-1-methyl-1H-indazole-3-carbonitrile | N-Methylation | Identical | ¹H NMR (different chemical shifts), LC-MS (co-elution possible) | Screen bases, solvents, and temperature. Optimize chromatography for separation.[1][3][4] |
| 5,7-Dibromo-2-methyl-2H-indazole-3-carbonitrile | Bromination | +79 g/mol | Mass Spectrometry (M+2, M+4 pattern), ¹H NMR (loss of aromatic proton) | Use <1.05 eq. of a milder agent like NBS. Control reaction time and temperature.[8] |
| 7-Bromo-2-methyl-2H-indazole-3-carboxamide | Cyanation | +18 g/mol | Mass Spectrometry, IR (C=O stretch), ¹H NMR (broad NH₂ peaks) | Use anhydrous reagents/solvents. Perform workup at low temperature and neutralize quickly.[10] |
| Unreacted Starting Material | All steps | Varies | TLC, LC-MS | Increase reaction time, temperature, or reagent equivalents. Check catalyst activity. |
Visualizing Reaction Pathways
Main Synthetic Pathway and Key Side Product Formation This diagram illustrates the critical N-alkylation step where the reaction diverges to form the desired N2-methyl product and the common N1-methyl side product.
Caption: Competing N1 vs. N2 alkylation pathways.
References
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PLOS ONE, 16(8), e0255620. [Link]
-
He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58, 6429-6432. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information (PMC). [Link]
-
Bakulev, V. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1035–1046. [Link]
-
Various Authors. Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. [Link]
-
Organic Chemistry Portal. Indazole synthesis. Organic Chemistry Portal. [Link]
-
Anderson, K. W., et al. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Center for Biotechnology Information (PMC). [Link]
-
Yadav, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
Gangiee, A., et al. (2010). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. [Link]
-
Kassab, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 4826-4834. [Link]
-
Wang, J., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]
-
ACS GCI Pharmaceutical Roundtable. Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Wang, J., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing. [Link]
-
Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett. [Link]
-
Organic Chemistry Portal. Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link]
- U.S. Patent No. 7,595,417 B2. (2009). Cyanation of aromatic halides.
-
Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bromination - Wordpress [reagents.acsgcipr.org]
- 7. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 9. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 10. thieme-connect.de [thieme-connect.de]
stability and storage conditions for 7-Bromo-2-methyl-2H-indazole-3-carbonitrile
This guide is intended for researchers, scientists, and drug development professionals utilizing 7-Bromo-2-methyl-2H-indazole-3-carbonitrile (CAS: 1518113-22-8) in their experimental workflows. As a specialized heterocyclic compound, its stability and proper handling are paramount to ensure experimental reproducibility and success. This document provides in-depth technical guidance on storage, handling, and troubleshooting common issues.
I. Compound Overview and Intrinsic Stability
7-Bromo-2-methyl-2H-indazole-3-carbonitrile is a substituted indazole, a class of bicyclic heteroaromatic compounds of significant interest in medicinal chemistry.[1] The core indazole ring is relatively stable; however, the presence of the bromo and nitrile functional groups, along with the specific N-methylation pattern, dictates its overall reactivity and potential degradation pathways.
-
Indazole Core: The 2H-indazole tautomer is generally less thermodynamically stable than the 1H-indazole form.[1] While the N-methylation at the 2-position locks this configuration, it's crucial to be aware of conditions that could potentially compromise the ring's integrity, such as extreme pH or high temperatures in the presence of certain reagents.
-
Aryl Bromide: The bromo group on the benzene ring is relatively stable but can be susceptible to debromination under certain reductive conditions or in the presence of strong organometallic reagents. Photolytic cleavage is also a possibility under prolonged exposure to high-energy light.
-
Nitrile Group: The carbonitrile moiety is generally stable but can undergo hydrolysis to a carboxamide and subsequently to a carboxylic acid under strongly acidic or basic conditions, particularly at elevated temperatures.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 7-Bromo-2-methyl-2H-indazole-3-carbonitrile?
For long-term stability, the compound should be stored in a tightly sealed container, protected from light and moisture. While some suppliers suggest room temperature storage for similar indazole derivatives[2][3][4], a more conservative approach is recommended to maximize shelf life, especially for analytical standards or compounds used in sensitive assays. An analog, 5-Bromo-2-methyl-2H-indazole-7-carbonitrile, is recommended to be stored at 4°C.[5]
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against slow oxidation and moisture-mediated hydrolysis. |
| Light | Amber vial or stored in the dark | Prevents potential photolytic degradation. |
| Container | Tightly sealed, airtight vial | Prevents moisture ingress and sublimation. |
Q2: Can I store this compound in solution? If so, what solvents are recommended?
Storing in solution is generally not recommended for long-term preservation due to the increased risk of degradation. If short-term storage in solution is necessary (e.g., for stock solutions), the choice of solvent is critical.
-
Recommended: Anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN).
-
Avoid: Protic solvents (e.g., methanol, ethanol, water) and solvents containing reactive impurities (e.g., peroxides in older ethers like THF or Dioxane).
Solutions should be stored at -20°C or -80°C and used within a short timeframe. Before use, allow the solution to warm to room temperature completely before opening to prevent condensation.
Q3: What are the visual signs of compound degradation?
A pure sample of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile should be a crystalline solid. Any of the following changes may indicate degradation:
-
Change in color: Development of a yellow or brownish hue.
-
Change in physical state: Clumping, melting, or becoming oily.
-
Insolubility: Difficulty dissolving in a solvent in which it was previously soluble.
If degradation is suspected, it is advisable to re-analyze the compound's purity by methods such as HPLC, LC-MS, or NMR before proceeding with experiments.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile.
Scenario 1: Inconsistent Results in Biological Assays
-
Problem: You observe a gradual loss of compound activity or increased variability in your assay results over time.
-
Potential Cause: Degradation of the compound in the assay medium or stock solution. The nitrile group could be hydrolyzing, or the compound may be precipitating.
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Discard old stock solutions and prepare new ones from solid material.
-
Assess Solubility in Assay Buffer: Determine the kinetic solubility of the compound in your specific assay buffer to ensure it remains in solution at the working concentration.
-
Incubation Stability Study: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation via HPLC or LC-MS.
-
pH Considerations: Be mindful of the buffer's pH. Highly acidic or basic conditions can accelerate the hydrolysis of the nitrile group.
-
Scenario 2: Unexpected Side Products in a Chemical Reaction
-
Problem: In a reaction, such as a Suzuki or Buchwald-Hartwig coupling, you observe the formation of debrominated starting material or other unexpected byproducts.
-
Potential Cause: The reaction conditions may be too harsh, or the compound may have degraded prior to the reaction.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected reaction outcomes.
IV. References
-
LookChem. 7-BROMO-2-METHYL-2H-INDAZOLE Safety Data Sheets (SDS). URL: [Link]
-
PubChem. 7-bromo-2-methyl-2H-indazole Compound Summary. URL: [Link]
-
American Elements. 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde Product Information. URL: [Link]
-
PubChemLite. 7-bromo-2-methyl-2h-indazole-3-carbaldehyde. URL: [Link]
-
Uddin, M. J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(9), 2843. URL: [Link]
-
Organic Chemistry Portal. 2H-Indazole synthesis. URL: [Link]
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- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 845751-62-4|7-Bromo-2,3-dimethyl-2H-indazole|BLD Pharm [bldpharm.com]
- 3. 7-bromo-2-methyl-2H-indazole - CAS:701910-14-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. 1216852-55-9|Methyl 6-bromo-2-methyl-2H-indazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 5. 5-Bromo-2-methyl-2H-indazole-7-carbonitrile | 2091296-91-0 [sigmaaldrich.com]
overcoming solubility issues with 7-Bromo-2-methyl-2H-indazole-3-carbonitrile
Technical Support Center: 7-Bromo-2-methyl-2H-indazole-3-carbonitrile
Introduction: Understanding the Solubility Challenge
7-Bromo-2-methyl-2H-indazole-3-carbonitrile is a substituted indazole derivative of interest in medicinal chemistry and materials science. Its rigid, bicyclic core, combined with a hydrophobic bromine atom and a polar nitrile group, creates a challenging physicochemical profile. The N-methylation at the 2-position blocks a key hydrogen bond donating site that might otherwise aid solvation in protic solvents.[1] This unique structure often leads to poor solubility in a wide range of common laboratory solvents, a critical hurdle that can impede reaction setup, purification, and biological screening.
This guide provides a structured approach to systematically overcome these solubility issues, offering both quick-reference FAQs and in-depth troubleshooting protocols for researchers.
Frequently Asked Questions (FAQs)
Q1: Why is my compound not dissolving in standard solvents like methanol or water?
A: The molecular structure of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile confers both lipophilic (brominated benzene ring) and polar (nitrile group) characteristics, but it lacks strong hydrogen bond donating ability due to N-methylation. This "mixed personality" prevents it from being readily soluble in highly polar protic solvents (like water) or purely nonpolar solvents. Many researchers find that polar aprotic solvents are the most effective starting point.
Q2: What is the best single solvent to try first?
A: For initial trials, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are highly recommended. These are powerful, polar aprotic solvents capable of disrupting the crystal lattice energy of complex organic molecules. N-methyl-2-pyrrolidone (NMP) is another excellent, albeit less common, alternative.
Q3: I have dissolved the compound in DMSO for a biological assay, but it precipitates when I add it to my aqueous buffer. What should I do?
A: This is a classic issue of a compound "crashing out" of solution when the solvent environment changes drastically. The key is to minimize the percentage of DMSO in the final aqueous solution, typically keeping it well below 1% (v/v).[2] Consider making a more concentrated stock in DMSO and then performing a serial dilution in a water-miscible co-solvent like ethanol or propylene glycol before the final dilution into the aqueous buffer.[2][3] This creates a more gradual transition in solvent polarity.
Q4: Can I heat the mixture to improve solubility?
A: Yes, gentle heating (e.g., 40-60°C) can significantly increase the rate of dissolution and the saturation point. However, always perform a small-scale test first to ensure the compound is thermally stable and does not decompose. Use a control sample to compare against (e.g., by TLC or LC-MS) after heating.
Q5: Will adjusting the pH help?
A: The indazole ring system is weakly basic.[4] While protonation of a nitrogen atom could increase aqueous solubility, the N-methyl group on your compound may sterically hinder this or alter the pKa significantly.[1] Acidification might offer a marginal improvement, but it is generally less effective for N-alkylated indazoles compared to their 1H-indazole counterparts. It is worth investigating on a small scale if other methods fail.
In-Depth Troubleshooting & Experimental Guides
When simple solvent choices fail, a more systematic approach is required. This section provides a logical workflow and detailed protocols to guide your experimental design.
Troubleshooting Workflow: A Decision-Making Diagram
The following diagram outlines a step-by-step process for addressing solubility issues with 7-Bromo-2-methyl-2H-indazole-3-carbonitrile.
Caption: A decision-making workflow for troubleshooting solubility.
Data Presentation: Solvent Selection Guide
The following table summarizes common solvents, categorized by their properties, and provides an expected solubility outlook for 7-Bromo-2-methyl-2H-indazole-3-carbonitrile. This serves as a starting point for your solvent screen.
| Solvent Class | Example Solvents | Polarity | Hydrogen Bonding | Expected Solubility | Rationale & Comments |
| Polar Aprotic | DMSO, DMF, NMP, Acetone | High | Acceptor Only | High to Moderate | Best starting point. These solvents effectively solvate both polar (nitrile) and nonpolar regions of the molecule without requiring H-bond donation. |
| Polar Protic | Water, Methanol, Ethanol | High | Donor & Acceptor | Very Low to Low | The lack of an N-H donor on the indazole ring and the large hydrophobic surface limit solubility. Ethanol may be a useful co-solvent.[2] |
| Nonpolar | Hexanes, Toluene | Low | None | Very Low | The molecule is too polar overall due to the indazole core and nitrile group to dissolve well in nonpolar environments. |
| Chlorinated | DCM, Chloroform | Moderate | Weak Acceptor | Low to Moderate | May offer some solubility. Dichloromethane (DCM) is often a good solvent for heterocyclic compounds and is worth testing. |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate | Acceptor Only | Low to Moderate | Tetrahydrofuran (THF) and 1,4-Dioxane should be included in a solvent screen. Dioxane is miscible with water and can be useful in co-solvent systems. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify the most effective single solvent for solubilizing the compound at a target concentration.
Materials:
-
7-Bromo-2-methyl-2H-indazole-3-carbonitrile
-
Vials (e.g., 2 mL glass vials) with caps
-
Magnetic stir plate and small stir bars
-
Selection of solvents from the table above (e.g., DMSO, DMF, Acetonitrile, THF, DCM, Ethanol, Water)
-
Analytical balance
Procedure:
-
Preparation: Weigh 1-2 mg of the compound into each labeled vial. The exact mass should be recorded.
-
Solvent Addition: Add a precise volume of the first solvent to a vial to achieve the target concentration (e.g., add 100 µL for a 10 mg/mL test).
-
Agitation: Place the vial on a stir plate at room temperature and stir for 30 minutes. If a stir plate is unavailable, vortex vigorously every 5 minutes.
-
Observation: Visually inspect the vial for undissolved solid. A clear solution indicates complete dissolution. If insoluble, proceed to the next step.
-
Heating (Optional): Gently warm the vial to 40°C for 15 minutes. Observe if the solid dissolves. Allow the solution to cool to room temperature and observe for any precipitation.
-
Documentation: Record your observations (e.g., "Soluble at 10 mg/mL," "Insoluble at RT, soluble at 40°C," "Partially soluble").
-
Repeat: Repeat steps 2-6 for each solvent to be tested.
Protocol 2: Developing a Co-Solvent System
Objective: To create a binary solvent mixture that can maintain compound solubility, particularly for applications requiring dilution into an aqueous medium.[3][5] This is a common strategy to increase the solubility of poorly water-soluble drugs.[6][7]
Principle: Co-solvency works by reducing the polarity of the primary solvent (like water), making it more "hospitable" to a nonpolar solute.[2][8] Water-miscible organic solvents are used for this purpose.[3]
Materials:
-
The best polar aprotic solvent identified in Protocol 1 (e.g., DMSO).
-
A selection of water-miscible co-solvents (e.g., Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)).
-
Aqueous buffer or water relevant to your final application.
Procedure:
-
Prepare Concentrated Stock: Dissolve the compound in the minimum required volume of your primary solvent (e.g., DMSO) to create a high-concentration stock (e.g., 50 mg/mL).
-
Test Binary Mixtures:
-
In a vial, mix the primary solvent and a co-solvent in a defined ratio (e.g., 1:1 DMSO:Ethanol).
-
Add your compound to this binary mixture and assess solubility as described in Protocol 1.
-
Test several ratios (e.g., 1:3, 1:5, 1:9 DMSO:Co-solvent) to find the mixture that uses the least amount of the primary solvent while maintaining solubility.
-
-
Test Aqueous Compatibility:
-
Take the most promising co-solvent stock solution from the previous step.
-
Perform a stepwise dilution into your aqueous buffer. For example, add 2 µL of the stock to 98 µL of buffer.
-
Vortex and visually inspect for precipitation immediately and after 30 minutes.
-
If it precipitates, the co-solvent system is not suitable at that final concentration. Try a system with a higher proportion of the organic co-solvent or explore other advanced techniques.
-
References
-
Cosolvent - Wikipedia. Wikipedia. Available at: [Link]
-
He, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times. Available at: [Link]
-
Mali, K. (2015). Cosolvency. Slideshare. Available at: [Link]
-
Al-Obeed, O., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. Available at: [Link]
-
Co-solvency: Significance and symbolism. (2025). Wisdom Library. Available at: [Link]
-
Fagerberg, J.H. (2014). What is the importance of the cosolvency in the solubility of nonelectrolytes drugs? ResearchGate. Available at: [Link]
-
Semalty, A., et al. (2014). APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS. International Journal of Drug Development and Research. Available at: [Link]
-
Gao, Y., et al. (2021). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. Molecules. Available at: [Link]
-
Sharma, D., et al. (2021). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. ResearchGate. Available at: [Link]
-
The impact of N-methylation on aqueous solubility and lipophilicity. (2015). MedChemica. Available at: [Link]
-
Kolwas, K., et al. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules. Available at: [Link]
-
PubChem Compound Summary for CID 21094580, 7-bromo-2-methyl-2H-indazole. National Center for Biotechnology Information. Available at: [Link]
-
Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (2021). MDPI. Available at: [Link]
-
The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. (2020). PubMed. Available at: [Link]
-
Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. (2026). ACS Publications. Available at: [Link]
-
PubChem Compound Summary for CID 131431717, 7-Bromo-3-methyl-1H-indazole-4-carbonitrile. National Center for Biotechnology Information. Available at: [Link]
-
Development of a selective and scalable N1-indazole alkylation. (2024). Royal Society of Chemistry. Available at: [Link]
-
Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022). Asian Journal of Dental and Health Sciences. Available at: [Link]
-
Solvent-Free Heterocyclic Synthesis. (2012). ACS Publications. Available at: [Link]
-
Heterocyclic Compounds. Michigan State University Department of Chemistry. Available at: [Link]
-
Indazole - Wikipedia. Wikipedia. Available at: [Link]
-
Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. (2025). ResearchGate. Available at: [Link]
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Available at: [Link]
-
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (2009). CORE. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. (1972). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
7-Bromo-2-methyl-2H-indazole-3-carbaldehyde. American Elements. Available at: [Link]
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- 5. Co-solvency: Significance and symbolism [wisdomlib.org]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Reactions of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile
Welcome to the technical support center for 7-Bromo-2-methyl-2H-indazole-3-carbonitrile. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing and utilizing this important heterocyclic building block. The following troubleshooting advice and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you overcome common challenges in your experimental work.
Part 1: Synthesis and Purification
The synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile typically involves the formation of the indazole core, followed by N-methylation. Each step presents unique challenges that can impact yield and purity.
Q1: I am experiencing low yields during the initial synthesis of the 7-bromo-1H-indazole-3-carbonitrile precursor. What are the likely causes and how can I optimize the reaction?
Low yields in the formation of the indazole ring often stem from incomplete cyclization or the formation of side products. A common route involves the reaction of a substituted benzonitrile with hydrazine.[1][2]
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: The cyclization step is often temperature-sensitive. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition or side-product formation. It is crucial to maintain a consistent internal reaction temperature, often requiring a pressure-rated reactor for temperatures above the solvent's boiling point.[3]
-
Inefficient Bromination: If starting from a pre-formed indazole, direct bromination can be challenging. A more effective strategy is to start with a pre-brominated precursor, such as 2-amino-3-bromobenzonitrile, to ensure the correct regiochemistry.[1][2]
-
Choice of Hydrazine Source: Hydrazine hydrate is a common reagent, but its reactivity can be influenced by the presence of water. Anhydrous hydrazine may offer better results in some cases, though safety precautions are paramount. The addition of a mild base like sodium acetate can mitigate safety concerns associated with hydrazine hydrate at scale.[3]
-
Solvent Selection: The choice of solvent is critical. High-boiling polar aprotic solvents like DMF or NMP are often used to facilitate the reaction, but their complete removal can be challenging. 2-Methyltetrahydrofuran (2-MeTHF) has been shown to be an effective solvent for this transformation.[3]
Experimental Protocol: Synthesis of 7-Bromo-1H-indazole-3-carbonitrile
This protocol is adapted from the synthesis of a structurally similar compound, 7-bromo-4-chloro-1H-indazol-3-amine.[3]
-
Reaction Setup: In a pressure reactor, combine 3-bromo-2,6-dichlorobenzonitrile (1.0 eq), sodium acetate (1.2 eq), and 2-MeTHF (5 volumes).
-
Addition of Hydrazine: Add hydrazine hydrate (4.0 eq) to the mixture.
-
Reaction Conditions: Seal the reactor and heat to an internal temperature of 95 °C for 18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a solvent system such as methanol/water.[3]
Q2: My N-methylation of 7-bromo-1H-indazole-3-carbonitrile results in a mixture of N1 and N2 isomers. How can I improve the regioselectivity for the desired 2-methyl product?
The N-alkylation of indazoles is a well-known challenge, often yielding a mixture of N1 and N2 isomers.[4][5] The regioselectivity is highly dependent on the reaction conditions and the substitution pattern of the indazole ring.
Factors Influencing Regioselectivity:
-
Base and Solvent System: The choice of base and solvent plays a crucial role. Strong bases like sodium hydride (NaH) in a non-polar solvent like THF tend to favor N1 alkylation. For N2 selectivity, a weaker base like cesium carbonate (Cs₂CO₃) in a polar solvent such as DMF or dioxane is often preferred.[5]
-
Steric Hindrance: Substituents at the C7 position can sterically hinder the N1 position, thereby favoring alkylation at the N2 position.[5]
-
Electronic Effects: Electron-withdrawing groups on the indazole ring can also influence the site of alkylation.
Troubleshooting N-Methylation Regioselectivity
| Problem | Potential Cause | Recommended Solution |
| High proportion of N1-isomer | Use of a strong, non-coordinating base (e.g., NaH) in a non-polar solvent (e.g., THF). | Switch to a milder base such as Cs₂CO₃ or K₂CO₃ in a polar aprotic solvent like DMF or dioxane.[4] |
| Low overall yield | Incomplete deprotonation or decomposition of the starting material. | Ensure anhydrous conditions. Consider using a slight excess of the methylating agent (e.g., methyl iodide or dimethyl sulfate). |
| Formation of over-methylated byproducts | Reaction temperature is too high or reaction time is too long. | Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. Maintain a moderate reaction temperature. |
Q3: I'm struggling to separate the N1 and N2 isomers of 7-bromo-methyl-indazole-3-carbonitrile. What are the best purification strategies?
The separation of N1 and N2 indazole isomers can be challenging due to their similar polarities.
Purification Techniques:
-
Column Chromatography: Silica gel chromatography is the most common method for separating these isomers. A careful selection of the eluent system is key. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.
-
Recrystallization: If a suitable solvent system can be found where the two isomers have significantly different solubilities, recrystallization can be an effective and scalable purification method. A binary solvent system, such as methanol/water or ethanol/water, may provide the necessary solubility differential.[3]
Part 2: Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the C7 position provides a handle for further functionalization via cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Q4: I am observing low to no conversion in the Suzuki-Miyaura coupling of my 7-bromo-2-methyl-2H-indazole-3-carbonitrile with an arylboronic acid. What are the common pitfalls?
Low conversion in Suzuki-Miyaura reactions is a frequent issue and can be attributed to several factors.[6][7][8]
Troubleshooting Suzuki-Miyaura Coupling:
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Ensure the use of a fresh, high-quality palladium catalyst. Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used for bromoindazoles.[8] |
| Inappropriate base | The base is crucial for the transmetalation step.[9] Use a base like Cs₂CO₃ or K₃PO₄, which are effective for challenging substrates. | |
| Oxygen contamination | The Pd(0) active species is sensitive to oxygen. Degas the solvent and reaction mixture thoroughly with an inert gas (argon or nitrogen). | |
| Debromination of Starting Material | Reductive dehalogenation | This can occur in the presence of phosphine ligands and a proton source. Ensure anhydrous conditions and consider using a different ligand. |
| Homocoupling of Boronic Acid | Oxygen-induced side reaction | Thoroughly degas the reaction mixture. Use a slight excess of the boronic acid (1.1-1.2 equivalents). |
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol that can be optimized for specific substrates.[6][8]
-
Reaction Setup: To an oven-dried flask, add 7-bromo-2-methyl-2H-indazole-3-carbonitrile (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if necessary).
-
Solvent Addition and Degassing: Add a degassed solvent system (e.g., dioxane/water 4:1). Bubble an inert gas through the mixture for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Microwave irradiation can also be employed to reduce reaction times.[7][10]
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent. Purify by column chromatography.
Part 3: Reactions of the Nitrile Group
The nitrile group at the C3 position is a versatile functional group that can be transformed into amines, amides, or carboxylic acids.
Q5: I am attempting a reaction on another part of the molecule, but the nitrile group is hydrolyzing to a carboxylic acid. How can I prevent this?
The nitrile group is generally stable but can be hydrolyzed under either acidic or basic conditions, especially at elevated temperatures.
Preventing Nitrile Hydrolysis:
-
pH Control: Avoid strongly acidic or basic conditions if the nitrile group needs to be preserved. If a reaction requires acidic or basic catalysis, use the mildest possible conditions and the lowest effective temperature.
-
Reaction Time: Minimize reaction times to reduce the exposure of the nitrile group to hydrolytic conditions.
-
Protecting Groups: In some cases, it may be necessary to protect other functional groups in the molecule to allow for reactions to be carried out under neutral conditions.
Visualizing Reaction Mechanisms and Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Suzuki-Miyaura Yield
Caption: A decision-making workflow for troubleshooting low yields in Suzuki-Miyaura reactions.
References
-
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. [Link]
-
El Kazzouli, S., et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 9(8), 569-573. [Link]
-
Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
-
Keating, M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1234-1246. [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]
-
El Kazzouli, S., et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]
-
Fall, Y., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(8), 6568-6583. [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
The Organic Chemistry Tutor. (2023). Nucleophilic Aromatic Substitution EXPLAINED![Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Keating, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1951. [Link]
-
Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 55(4), 1394-1405. [Link]
-
Organic Chemistry Portal. Synthesis of 2H-indazoles. [Link]
-
PubChem. 7-Bromo-3-methyl-1H-indazole-4-carbonitrile. [Link]
-
PubChem. Methyl 7-bromo-1h-indazole-3-carboxylate. [Link]
-
AppliChem. 7-bromo-1-methyl-1H-indazole. [Link]
-
Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]
-
PubChem. 7-bromo-2-methyl-2H-indazole. [Link]
-
ResearchGate. New and Efficient Synthesis of Bi- and Trisubstituted Indazoles. [Link]
-
ResearchGate. Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. [Link]
-
Organic Chemistry Portal. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. [Link]
-
Tsuchimoto, T. (2023). Indium-Catalyzed Heteroaryl–Heteroaryl Bond Formation through Nucleophilic Aromatic Substitution: Preparation of 2-Methyl-3-(thien-2-yl)-1H-indole. Organic Syntheses, 100, 287-303. [Link]
-
Cenmed. 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde. [Link]
-
Cottyn, B., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett, 2007(10), 1535-1538. [Link]
-
ACS Publications. Efficient Synthesis of 2-Substituted-1,2,3-triazoles. [Link]
-
Chen, G., et al. (2013). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 78(13), 6475-6484. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
optimization of reaction conditions for 7-Bromo-2-methyl-2H-indazole-3-carbonitrile synthesis
Technical Support Center: Synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile
Welcome to the technical support center for the synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of synthesizing this substituted indazole. Here, we address common challenges, provide field-proven troubleshooting strategies, and explain the chemical principles behind our protocol recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses specific issues you may encounter during the synthesis, which typically proceeds in two key stages: 1) Formation of the 7-Bromo-1H-indazole-3-carbonitrile precursor, and 2) Regioselective N-methylation to yield the final N2-substituted product.
Part 1: Synthesis of the 7-Bromo-1H-indazole-3-carbonitrile Precursor
The most common route to this precursor involves the cyclization of a substituted benzonitrile derivative.
Q1: My indazole ring formation from 2-amino-3-bromobenzonitrile is resulting in a low yield. What are the common causes?
A: Low yields in this diazotization-cyclization sequence often stem from three primary factors: temperature control, purity of the diazonium intermediate, and reaction medium.
-
Suboptimal Temperature: The formation of the diazonium salt from the aniline precursor is a highly exothermic reaction that requires strict temperature control, typically between 0 and 5 °C. If the temperature rises, the diazonium salt can decompose prematurely, leading to a host of phenolic byproducts and a significant reduction in yield.
-
Acidic Conditions: The reaction must be maintained under acidic conditions to stabilize the diazonium salt. Inadequate acidity can lead to unwanted side reactions, such as the coupling of the diazonium salt with unreacted amine starting material to form diazoamino compounds.
-
Reductive Cyclization Issues: The subsequent intramolecular cyclization to form the indazole ring requires a reducing agent. Incomplete reduction or side reactions during this step can lower the yield. The choice of reducing agent and reaction conditions must be optimized for the specific substrate.
Q2: I am observing multiple spots on my TLC plate after the cyclization reaction. What are these byproducts?
A: Besides unreacted starting material, the most common byproducts are regioisomers and decomposition products. If your synthesis starts from a precursor like 2,3-dibromobenzonitrile via a reaction with hydrazine, you might encounter issues with regioselectivity during the initial nucleophilic aromatic substitution (SNAr) step, leading to different bromo-amino-benzonitrile intermediates and subsequently different indazole isomers.[1] Direct bromination of an existing indazole core is also notoriously difficult to control and often yields a mixture of isomers.[1]
Part 2: N-Methylation and Regioselectivity Control
The critical challenge in synthesizing 7-Bromo-2-methyl-2H-indazole-3-carbonitrile is controlling the regioselectivity of the N-methylation step. The indazole anion is an ambident nucleophile, meaning methylation can occur at either the N1 or N2 position.
Q1: My N-methylation of 7-Bromo-1H-indazole-3-carbonitrile is producing a mixture of N1 and N2 isomers. How can I selectively synthesize the N2 isomer?
A: Achieving high N2 selectivity for a 7-substituted indazole is a well-documented challenge, but it can be controlled by carefully selecting the base and solvent system. The key is to exploit the steric and electronic effects of the 7-bromo substituent.
-
Mechanism of Selectivity: The N1 position is generally considered the thermodynamic product, while the N2 is the kinetic product.[2] However, substituents at the C7 position create significant steric hindrance around the N1 position. This steric crowding makes the N1 nitrogen less accessible to the alkylating agent. Consequently, the reaction is kinetically favored at the less hindered N2 position.[3][4]
-
Optimized Conditions for N2-Alkylation:
-
Base/Solvent System: Strong, non-coordinating bases in polar aprotic solvents tend to favor N2 alkylation for 7-substituted indazoles. For instance, using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent like DMF or acetonitrile often pushes the selectivity towards the N2 isomer.[3] In contrast, using sodium hydride (NaH) in THF often favors N1 alkylation for many other indazoles due to the coordination of the sodium cation between N2 and a C3 substituent, but this effect is overridden by the steric hindrance at C7.[4][5]
-
Leaving Group: The nature of the alkylating agent can also play a role. Methyl iodide or dimethyl sulfate are common choices. Some studies suggest that "harder" electrophiles may favor reaction at the "harder" N2 nitrogen center.
-
Q2: I have a low overall yield from my methylation reaction, even though the N2 selectivity is high. What could be the cause?
A: Low yield despite good selectivity points to either incomplete reaction or product degradation.
-
Incomplete Deprotonation: Ensure you are using a sufficient molar excess of the base (typically 1.5-2.0 equivalents) to fully deprotonate the indazole precursor. The acidity of the indazole N-H can be influenced by the electron-withdrawing groups on the ring.
-
Reaction Temperature and Time: While higher temperatures can increase the reaction rate, they can also lead to the degradation of the starting material or product. Monitor the reaction by TLC or LC-MS to determine the optimal balance between reaction completion and byproduct formation.
-
Methylating Agent Reactivity: Ensure the methylating agent (e.g., methyl iodide) is fresh. Over time, it can decompose. Also, consider the stoichiometry; using a slight excess (1.1-1.3 equivalents) is common, but a large excess can lead to side reactions.
Q3: How can I confirm that I have synthesized the correct N2 isomer and not the N1 isomer?
A: Unambiguous characterization is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC), is the gold standard for this assignment.
-
HMBC Analysis: In the N2-methylated isomer, you will observe a 3J-correlation (a correlation over three bonds) between the methyl protons (-CH₃) and the C3 carbon of the indazole ring. In the N1-methylated isomer, you would instead see a 3J-correlation from the methyl protons to the C7a carbon.[4] This difference provides a definitive structural proof.
Experimental Protocols & Data
Optimized N2-Selective Methylation Protocol
This protocol is designed to maximize the yield of the desired N2 isomer.
-
Preparation: To a solution of 7-Bromo-1H-indazole-3-carbonitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M), add cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Reaction: Stir the suspension at room temperature for 30 minutes.
-
Addition of Methylating Agent: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the mixture.
-
Heating and Monitoring: Heat the reaction mixture to 50-60 °C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction to room temperature and pour it into ice water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a cold, non-polar solvent like hexane to remove non-polar impurities.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Summary: Influence of Conditions on N-Alkylation Regioselectivity
The following table summarizes literature findings on how reaction conditions affect the N1:N2 isomer ratio for substituted indazoles. Note how C7 substitution strongly directs the reaction to the N2 position.
| Indazole Substrate | Base | Solvent | Alkylating Agent | N1:N2 Ratio | Reference |
| 1H-Indazole | NaH | THF | n-pentyl bromide | 88:12 | [3] |
| 1H-Indazole | Cs₂CO₃ | DMF | n-pentyl bromide | 65:35 | [3] |
| 3-CO₂Me-1H-indazole | NaH | THF | n-pentyl bromide | >99:<1 | [4] |
| 7-NO₂-1H-indazole | NaH | THF | n-pentyl bromide | 4:96 | [4] |
| 7-CO₂Me-1H-indazole | NaH | THF | n-pentyl bromide | <1: >99 | [4] |
This data illustrates the powerful directing effect of a C7 substituent, which sterically hinders the N1 position, leading to excellent N2 selectivity.
Visualized Workflows and Mechanisms
Overall Synthetic Workflow
Caption: Steric hindrance at C7 favors methylation at the N2 position.
References
- BenchChem. (2025). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
-
Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]
-
Asad, N., et al. (2022). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
-
Counceller, C. M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 988-999. [Link]
-
Kumar, M. R., et al. (2011). A Copper-Catalyzed One-Pot, Three-Component Synthesis of 2H-Indazoles. Organic Letters, 13(13), 3542–3545. [Link]
-
Reddy, T. S., et al. (2015). A general and selective procedure for the N2-alkylation of 1H-indazoles and 1H-azaindazoles. Tetrahedron Letters, 56(39), 5348-5351. [Link]
-
Singh, G., & Kaur, H. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. d-nb.info [d-nb.info]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
preventing isomer formation in 2H-indazole synthesis
Welcome to the Technical Support Center for 2H-Indazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing 2H-indazoles while minimizing the formation of the often undesired 1H-indazole isomer. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to help you achieve high regioselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: Why do I get a mixture of 1H- and 2H-indazole isomers during my N-alkylation/arylation reaction?
The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2). During N-substitution reactions, both nitrogens can potentially react with an electrophile, leading to a mixture of regioisomers. The final product ratio is a delicate balance of several factors, including electronic effects, steric hindrance, and the specific reaction conditions employed.[1][2][3][4][5]
Q2: Which indazole isomer is more stable, the 1H- or the 2H-?
Generally, the 1H-indazole tautomer and its N1-substituted derivatives are thermodynamically more stable.[2][5][6][7] This is attributed to the benzenoid (aromatic) character of the six-membered ring in the 1H-isomer, in contrast to the quinonoid-like structure of the 2H-isomer.[6][7] This inherent stability difference is a key reason why reaction conditions that allow for equilibrium can favor the formation of the 1H-product.[5][6]
Q3: What is the difference between kinetic and thermodynamic control in indazole synthesis?
Kinetic control refers to reaction conditions where the major product is the one that is formed fastest, i.e., the one with the lowest activation energy.[8][9] The 2H-indazole is often the kinetic product.[6][10] Thermodynamic control occurs under conditions that allow the reaction to be reversible, leading to the most stable product, which is typically the 1H-indazole.[8][9][11] Low temperatures and short reaction times generally favor kinetic control, while higher temperatures and longer reaction times favor thermodynamic control.[12]
Q4: Are there synthetic methods that exclusively produce 2H-indazoles?
Yes, several methods are designed to be highly regioselective for the 2H-isomer, avoiding the issue of isomer mixtures from the outset. These include:
-
[3+2] Dipolar Cycloaddition: The reaction of sydnones with arynes provides a rapid and efficient route to 2H-indazoles with no contamination from the 1H-isomer under mild conditions.[13]
-
One-Pot, Three-Component Reactions: Copper-catalyzed reactions of 2-bromobenzaldehydes, primary amines, and sodium azide can selectively produce 2H-indazoles.[14][15]
-
Palladium-Catalyzed Intramolecular Amination: This method constructs the 2-aryl-2H-indazole core through the formation of the N(1)–C(7a) bond, offering a general route to these compounds.[16]
-
Reductive Cyclization: The Cadogan reaction, involving the reductive cyclization of o-nitrobenzylidene amines, is a known method for synthesizing 2-aryl-2H-indazoles.[17][18]
Q5: How can I distinguish between the 1H- and 2H-indazole isomers?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. 1H and 13C NMR spectra show distinct chemical shifts for the protons and carbons of the indazole ring. For example, the proton at the C7 position (H-7) often appears at a higher frequency (further downfield) in the 1H NMR spectrum of 2H-isomers compared to 1H-isomers.[19] Two-dimensional NMR experiments like HMBC can also be used for unambiguous structural assignment.[2]
Troubleshooting Guide: Controlling Regioselectivity in Direct N-Alkylation
Direct N-alkylation of a pre-formed indazole ring is a common strategy, but it is also where isomer formation is most prevalent. This section provides detailed troubleshooting for poor N2-selectivity.
Problem: My N-alkylation reaction yields predominantly the undesired 1H-isomer or a difficult-to-separate mixture.
This is a classic case of the reaction conditions favoring the thermodynamic product or having poor regioselectivity. Here’s how to diagnose and solve the issue by systematically adjusting your reaction parameters.
The regiochemical outcome of N-alkylation is governed by a competition between the N1 and N2 nucleophilic centers. The goal is to create an environment that kinetically favors attack at the N2 position.
Logical Flow for Troubleshooting N-Alkylation Regioselectivity
Caption: Troubleshooting workflow for poor N2-selectivity in indazole alkylation.
Impact of Indazole Ring Substituents
The electronic and steric nature of substituents on the indazole ring profoundly influences the N1/N2 ratio.
-
Expertise & Experience: Electron-withdrawing groups (EWGs) at the C7 position, such as -NO₂ or -CO₂Me, have been shown to confer excellent N2-regioselectivity (≥96%).[1][2][4] This is because an EWG at C7 decreases the electron density and nucleophilicity of the adjacent N1 atom, making the N2 atom the more favorable site for attack. Conversely, substituents at the C3 position, particularly those capable of chelation (e.g., esters), can favor N1-alkylation, especially with bases like NaH in THF, through the formation of a tight ion pair that blocks the N2 position.[3][4][20]
-
Troubleshooting Action: If your substrate has a C3 ester and you are getting the N1 isomer, consider alternative conditions that do not favor chelation (see next section). If your substrate is unsubstituted, you may need to rely more heavily on optimizing reaction conditions.
The Critical Role of Base and Solvent
The combination of base and solvent is arguably the most critical factor in directing alkylation. This system dictates the nature of the indazolide anion (e.g., tight vs. solvent-separated ion pairs) and modulates the relative nucleophilicity of N1 and N2.[2]
-
Expertise & Experience: There is no single "best" condition; the optimal choice is substrate-dependent. However, general trends have been observed. For example, Mitsunobu conditions (DEAD/PPh₃) often show a strong preference for the formation of the N2-regioisomer, providing a reliable kinetic product.[2][6] Gallium/Aluminum or Aluminum-mediated direct alkylations have also been developed for the regioselective synthesis of 2H-indazoles.[21][22][23]
-
Trustworthiness: The table below summarizes reported outcomes for various base/solvent systems. Use this as a starting point for screening conditions for your specific substrate.
Table 1: Influence of Reaction Conditions on Indazole N-Alkylation Regioselectivity
| Condition Category | Reagents/Solvent | Typical Outcome | Rationale / Causality | Reference(s) |
| Kinetic (N2-Favored) | Mitsunobu (DEAD, PPh₃) / THF | Strong preference for N2 | The phosphine intermediate is believed to provide chelation control that directs alkylation to the N2 atom. | [2][6][24] |
| Ga/Al or Al mediation | High N2 selectivity | The metal likely coordinates to the indazole, directing the alkylating agent to the N2 position. | [21][22] | |
| Acidic (TfOH or Cu(OTf)₂) with Trichloroacetimidates | Highly N2-selective | The reaction proceeds via an activated imidate, and quantum mechanical analysis suggests the pathway involving the 1H-indazole tautomer (leading to N2-alkylation) is significantly lower in energy. | [10][14][25] | |
| Thermodynamic (N1-Favored) | NaH / THF | Often high N1 selectivity, especially with C3-chelating groups. | Forms a tight sodium indazolide ion pair. Chelation with a C3-ester can block the N2 position, directing the electrophile to N1. | [1][2][4] |
| Variable / Substrate Dependent | K₂CO₃ or Cs₂CO₃ / DMF or Dioxane | Mixture of isomers is common. Ratio is highly sensitive to substrate and temperature. | Creates a "freer" indazolide anion compared to NaH/THF, allowing both N1 and N2 to compete. Can be tuned by temperature. | [26][27][28] |
Choice of Electrophile and Temperature Control
-
Expertise & Experience: The nature of the alkylating agent itself is a key parameter. A highly effective and selective method for introducing alkyl groups at the N2 position involves using alkyl 2,2,2-trichloroacetimidates as electrophiles.[10][14] Promoted by either trifluoromethanesulfonic acid or copper(II) triflate, this method works for primary, secondary, and tertiary alkyl groups and shows excellent N2 selectivity.[10][14] The proposed mechanism involves activation of the imidate under acidic conditions, followed by nucleophilic attack from the N2-nitrogen of the more stable 1H-indazole tautomer.[25]
-
Troubleshooting Protocol: N2-Selective Alkylation using Trichloroacetimidate
-
Preparation: Prepare the required alkyl 2,2,2-trichloroacetimidate from the corresponding alcohol and trichloroacetonitrile.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the 1H-indazole substrate (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).
-
Addition of Reagents: Add the alkyl 2,2,2-trichloroacetimidate (1.1-1.5 equiv).
-
Initiation: Cool the mixture to 0 °C and add the promoter, either trifluoromethanesulfonic acid (TfOH, ~0.1 equiv) or copper(II) triflate (Cu(OTf)₂, ~0.1 equiv), dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
-
Authoritative Grounding: Always remember the principle of kinetic vs. thermodynamic control. If you are forming the 1H-isomer, it's likely your reaction is running under conditions that allow for equilibration.[5] High temperatures and long reaction times provide the energy for the initially formed (and less stable) 2H-product to revert to the reaction intermediate and then form the more stable 1H-product.[6][12] Therefore, a universal strategy to favor the 2H-kinetic product is to run the reaction at the lowest possible temperature that allows for a reasonable reaction rate and to quench the reaction as soon as the starting material is consumed.[6]
Post-Synthesis Isomer Separation
If a mixture of isomers is unavoidable, effective separation is key.
Q: My column chromatography is not providing good resolution between the 1H and 2H isomers. What can I do?
A: Poor resolution is a common problem. Here are some steps to improve your separation:[19]
-
Optimize the Solvent System: This is the most critical variable. Systematically screen eluent systems of varying polarity. Common systems include hexane/ethyl acetate and dichloromethane/methanol. Using a gradient elution can often improve separation.
-
Change the Stationary Phase: While silica gel is standard, other stationary phases like alumina or reverse-phase C18 may offer different selectivity.
-
Consider Recrystallization: If the products are crystalline, recrystallization can be a highly effective and scalable purification method.[19] Screening different solvents is necessary to find one in which the two isomers have significantly different solubilities.[29]
-
Preparative HPLC: For difficult separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is a powerful option.[19]
References
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519–521.
- Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PLoS ONE, 16(8), e0255242.
- Shi, A., et al. (2011). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Organic Letters, 13(23), 6248–6251.
- Lin, M.-H., et al. (2015). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 20(12), 21826–21841.
- Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542–3545.
- Piou, T., et al. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 135(33), 12290–12299.
- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.
-
ResearchGate. (n.d.). Synthesis of 2‐aryl‐2H‐indazole from 1H‐indazole. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
IJSDR. (n.d.). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Retrieved from [Link]
- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
-
ResearchGate. (2025). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
ResearchGate. (2025). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of base, solvent, and temperature. a | Download Scientific Diagram. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylating reagent effects on N-1/N-2 regioselectivity. a. Retrieved from [Link]
- RSC Publishing. (2024).
- RSC Publishing. (2024).
- National Institutes of Health. (2024).
- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- National Institutes of Health. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines.
- National Institutes of Health. (n.d.).
- RSC Publishing. (n.d.).
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
ResearchGate. (2025). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
- Semantic Scholar. (2015).
- PubMed. (n.d.).
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products.
- UC Homepages. (n.d.). 227. Kinetic vs Thermodynamic Control'.
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analytical challenges in the characterization of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile
Technical Support Center: Characterization of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile
Document ID: TSC-INDZ-240112-01
Last Updated: January 15, 2026
Introduction
Welcome to the technical support guide for the analytical characterization of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile (C₉H₆BrN₃, MW: 236.07 g/mol ). This document is designed for researchers, analytical chemists, and quality control professionals in the pharmaceutical and chemical industries. Proper characterization of this molecule is critical for ensuring purity, confirming structural identity, and meeting regulatory requirements, as N-heterocycles like indazoles are prevalent scaffolds in modern pharmaceuticals.[1] This guide provides a structured, question-and-answer-based approach to troubleshoot common challenges encountered during its analysis by HPLC, Mass Spectrometry, NMR, and Elemental Analysis.
Our approach is built on explaining the causal relationships behind analytical phenomena and providing robust, self-validating protocols to ensure data integrity, in line with regulatory expectations such as those from the International Council for Harmonisation (ICH).[2][3][4][5][6]
Part 1: General Analytical Strategy & FAQs
This section addresses high-level questions regarding the overall approach to characterizing 7-Bromo-2-methyl-2H-indazole-3-carbonitrile.
Q1: What is a recommended overall workflow for the complete characterization of a newly synthesized batch?
A1: A multi-technique, phased approach is essential for unambiguous characterization. The workflow should confirm the molecule's identity, structure, and purity.
Sources
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- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 4. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of synthesized molecules is paramount. In the realm of heterocyclic chemistry, particularly with substituted indazoles, regioisomers can exhibit vastly different pharmacological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for elucidating these structural nuances. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, a compound of interest in synthetic chemistry.
To provide a comprehensive understanding, we will compare its spectral features with its regioisomer, 7-Bromo-1-methyl-1H-indazole. This comparative approach will highlight the key diagnostic signals that enable unambiguous isomer differentiation, a critical step in process development and quality control.
The Structural Landscape: 1H- and 2H-Indazoles
The indazole ring system can exist in two tautomeric forms, 1H-indazole and 2H-indazole. When a substituent, such as a methyl group, is introduced on one of the nitrogen atoms, two distinct regioisomers are formed. The electronic distribution and, consequently, the magnetic environment of the nuclei in these isomers are significantly different, leading to discernible shifts in their NMR spectra. The 1H-tautomer is generally more stable than the 2H-form.[1]
Analysis of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile NMR Data
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
The proton NMR spectrum is anticipated to display three signals in the aromatic region and a singlet for the N-methyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~ 7.65 | d | ~ 8.0 |
| H-5 | ~ 7.15 | t | ~ 8.0 |
| H-6 | ~ 7.50 | d | ~ 8.0 |
| N-CH₃ | ~ 4.20 | s | - |
Rationale for Predicted ¹H Chemical Shifts:
-
Aromatic Protons (H-4, H-5, H-6): The protons on the benzene ring of the indazole core will appear as a set of coupled multiplets. The bromine atom at position 7 will exert a deshielding effect on the neighboring protons. The carbonitrile group at C-3, being electron-withdrawing, will also influence the electron density of the aromatic system.
-
N-Methyl Group (N-CH₃): The chemical shift of the N-methyl protons is a key diagnostic feature. In 2H-indazoles, the methyl group is attached to N-2, placing it in a different electronic environment compared to the N-1 position. This typically results in a downfield shift compared to its 1H-indazole counterpart.
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
The carbon spectrum will provide further structural confirmation.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~ 125 |
| C-3a | ~ 124 |
| C-4 | ~ 123 |
| C-5 | ~ 128 |
| C-6 | ~ 122 |
| C-7 | ~ 115 (bearing Br) |
| C-7a | ~ 148 |
| CN | ~ 114 |
| N-CH₃ | ~ 35 |
Rationale for Predicted ¹³C Chemical Shifts:
-
Quaternary Carbons: The carbon atoms at the ring junctions (C-3a and C-7a) and the carbon bearing the bromine (C-7) will have distinct chemical shifts. The carbon attached to the electron-withdrawing cyano group (C-3) will also be readily identifiable.
-
N-Methyl Carbon: Similar to the proton spectrum, the chemical shift of the N-methyl carbon is a crucial indicator of the substitution pattern.
Comparative Analysis: 7-Bromo-2-methyl-2H-indazole-3-carbonitrile vs. 7-Bromo-1-methyl-1H-indazole
To underscore the importance of NMR in isomer differentiation, let's compare the predicted data for our target compound with the known data for its regioisomer, 7-Bromo-1-methyl-1H-indazole. The primary distinction lies in the position of the methyl group, which significantly impacts the chemical shifts of the N-methyl group and the adjacent aromatic protons.
| Feature | 7-Bromo-2-methyl-2H-indazole-3-carbonitrile (Predicted) | 7-Bromo-1-methyl-1H-indazole (Literature/Predicted) | Key Diagnostic Difference |
| N-CH₃ (¹H) | ~ 4.20 ppm | ~ 3.80 ppm | The N-methyl signal in the 2H-isomer is expected to be downfield compared to the 1H-isomer. |
| H-3 (¹H) | No proton at this position (substituted with CN) | ~ 8.0 ppm (singlet) | The presence or absence of a signal for H-3 is a clear differentiator. |
| Aromatic Protons | Protons at C4, C5, C6 | Protons at C4, C5, C6 | Subtle but measurable differences in their chemical shifts and coupling patterns due to the different electronic environment. |
| N-CH₃ (¹³C) | ~ 35 ppm | ~ 32 ppm | The N-methyl carbon in the 2H-isomer is also expected to be slightly downfield. |
This comparative analysis demonstrates how subtle changes in molecular structure lead to significant and predictable differences in NMR spectra, allowing for confident structural assignment.
Below is a diagram illustrating the structures of the two regioisomers discussed.
Caption: Molecular structures of the two regioisomers.
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following is a general procedure for the analysis of substituted indazoles.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[6]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Instrument Setup and Data Acquisition:
-
The following parameters are typical for a 400 MHz NMR spectrometer:
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm).
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: Appropriate for the expected chemical shift range (e.g., 0 to 200 ppm).
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, as ¹³C is a less sensitive nucleus.
-
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.
-
Assign the peaks in both the ¹H and ¹³C spectra to the corresponding nuclei in the molecule. 2D NMR experiments, such as COSY and HSQC, can be invaluable for unambiguous assignments.
The following diagram outlines the general workflow for NMR spectral analysis.
Caption: A simplified workflow for NMR data acquisition and analysis.
Conclusion
The structural characterization of regioisomeric indazole derivatives is a critical task in chemical research and development. As demonstrated, NMR spectroscopy provides a powerful and definitive tool for this purpose. The predicted ¹H and ¹³C NMR spectra of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, when compared with its 1H-regioisomer, reveal key diagnostic differences in chemical shifts, particularly for the N-methyl group. By following a robust experimental protocol, researchers can confidently elucidate the structures of their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.
References
-
Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). [Link]
-
Wiley-VCH 2007 - Supporting Information. (n.d.). [Link]
-
Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. (2024). The Royal Society of Chemistry. [Link]
-
Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclizati - The Royal Society of Chemistry. (n.d.). [Link]
-
2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem - NIH. (n.d.). [Link]
-
5-Bromo-1-methyl-1H-imidazole-4-carbonitrile. (2016). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
-
7-Bromo-3-methyl-1H-indazole-4-carbonitrile | C9H6BrN3 | CID 131431717 - PubChem. (n.d.). [Link]
-
Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC. (2021). National Center for Biotechnology Information. [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. (n.d.). [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. (n.d.). [Link]
-
Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2024). ChemRxiv. [Link]
-
(PDF) 13 C NMR of indazoles - ResearchGate. (2016). [Link]
-
7-bromo-2-methyl-2H-indazole | C8H7BrN2 | CID 21094580 - PubChem. (n.d.). [Link]
-
7-bromo-2-methyl-2h-indazole-3-carbaldehyde - PubChemLite. (n.d.). [Link]
-
7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile - MDPI. (n.d.). [Link]
-
7-Bromo-2-methylindazole-5-carbonitrile | C9H6BrN3 | CID 131429727 - PubChem. (n.d.). [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. (n.d.). [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise and accurate characterization of novel chemical entities is paramount. This guide provides an in-depth technical overview of the mass spectrometry (MS) analysis of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. In the absence of publicly available, specific experimental data for this exact molecule, this guide will leverage established principles of mass spectrometry and draw comparisons with closely related, structurally similar compounds to provide a robust analytical framework. We will explore the expected ionization behavior, predict fragmentation patterns, and compare mass spectrometry with other critical analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Understanding the Analyte: Physicochemical Properties of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile
Before delving into its mass spectrometric behavior, a foundational understanding of the physicochemical properties of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile is essential. These properties dictate the optimal analytical approach.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrN₃ | [1] |
| Molecular Weight | 236.07 g/mol | [1] |
| Monoisotopic Mass | 234.97451 Da | [1] |
| Structure | A brominated N-methylated indazole with a nitrile group at the 3-position. |
The presence of the bromine atom is a key feature, as the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a definitive marker in the mass spectrum. The nitrogen-containing heterocyclic core and the polar nitrile group will influence its ionization efficiency in different mass spectrometry sources.
Mass Spectrometry Analysis: A Predictive Approach
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of small molecules. For a novel compound like 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, a multi-faceted MS approach is recommended.
Ionization Techniques: Choosing the Right Tool for the Job
The choice of ionization technique is critical for obtaining meaningful mass spectra. Both "hard" and "soft" ionization methods have their merits.
-
Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons, leading to extensive fragmentation.[2] While this can sometimes prevent the observation of the molecular ion, the resulting fragmentation pattern is highly reproducible and provides a wealth of structural information. For 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, EI is expected to be effective due to its relatively low molecular weight and thermal stability.
-
Electrospray Ionization (ESI): A "soft" ionization technique, ESI is particularly well-suited for polar molecules and is readily coupled with liquid chromatography (LC-MS).[3] Given the presence of nitrogen atoms that can be protonated, ESI in positive ion mode is expected to efficiently generate the protonated molecule, [M+H]⁺. This technique is invaluable for confirming the molecular weight with minimal fragmentation.
Experimental Protocol: A General Approach for LC-MS Analysis
For a comprehensive analysis, coupling High-Performance Liquid Chromatography (HPLC) with mass spectrometry is the industry standard.
Caption: Figure 1: A generalized workflow for LC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute to the low µg/mL or ng/mL range for analysis.
-
Chromatographic Separation (HPLC):
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with water (containing 0.1% formic acid to aid protonation) and acetonitrile (or methanol) is recommended.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Detection: A UV detector set at a wavelength determined by the UV spectrum of the compound (likely around 254 nm for the aromatic system) can be used in series before the mass spectrometer.
-
-
Mass Spectrometric Detection (ESI-MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is ideal for accurate mass measurement.
-
Scan Range: A range of m/z 50-500 should be sufficient to observe the parent ion and its fragments.
-
Collision-Induced Dissociation (CID): Perform tandem MS (MS/MS) experiments by isolating the [M+H]⁺ ion and subjecting it to CID to induce fragmentation and aid in structural elucidation.
-
Predicted Fragmentation Pattern
The fragmentation of indazole derivatives in mass spectrometry is often characterized by the cleavage of substituents from the core heterocyclic ring system.[4] For 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, the following fragmentation pathways are plausible under EI or in-source CID conditions:
Caption: Figure 2: Predicted fragmentation of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile.
-
Loss of HCN (m/z 208/210): The nitrile group can be eliminated as a neutral loss of hydrogen cyanide. The resulting fragment ion will retain the characteristic bromine isotopic pattern.
-
Loss of a Bromine Radical (m/z 156): Cleavage of the C-Br bond would result in a fragment ion at m/z 156. This is a common fragmentation pathway for brominated aromatic compounds.
-
Loss of a Methyl Radical (m/z 220/222): The N-methyl group can be lost as a methyl radical, leading to a fragment ion that also retains the bromine isotopic signature.
-
Further Fragmentation: The fragment at m/z 156 could further lose HCN to yield an ion at m/z 127.
The presence of the bromine isotopic cluster in the molecular ion and in several fragment ions will be a strong indicator of the compound's identity. High-resolution mass spectrometry would allow for the determination of the elemental composition of each fragment, providing further confidence in the structural assignment.
A Comparative Look: Alternative and Complementary Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analytical characterization relies on orthogonal techniques. HPLC and NMR spectroscopy are indispensable for confirming the structure and assessing the purity of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile.
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), structural information from fragmentation. | High sensitivity, specificity, and can be coupled with separation techniques (LC-MS, GC-MS). | Isomers can be difficult to distinguish without chromatographic separation, fragmentation can be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity of atoms and stereochemistry. | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, separation of isomers and impurities. | High resolving power, quantitative, robust and reproducible. | Does not provide definitive structural information on its own, requires reference standards for identification. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for unambiguous structure elucidation.[5] For 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, both ¹H and ¹³C NMR would be essential.
-
¹H NMR: Would provide information on the number and environment of the protons in the molecule. The aromatic protons on the indazole ring would appear as a characteristic multiplet, and the N-methyl group would be a singlet.
-
¹³C NMR: Would show the number of unique carbon atoms. The chemical shifts would be indicative of the aromatic carbons, the nitrile carbon, and the methyl carbon.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination and quantification in the pharmaceutical industry.[6] A validated HPLC method is crucial for ensuring the quality of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile.
Experimental Protocol: A General Approach for HPLC-UV Analysis
Caption: Figure 3: A schematic of a typical HPLC system.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and create a series of dilutions for a calibration curve.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.
-
Mobile Phase: A mixture of water and acetonitrile or methanol. An isocratic method may be sufficient for purity analysis, or a gradient for resolving complex mixtures.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.
Conclusion: An Integrated Analytical Strategy
The comprehensive analysis of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile requires a synergistic approach that leverages the strengths of multiple analytical techniques. Mass spectrometry, particularly high-resolution LC-MS, provides invaluable information on molecular weight and structure through fragmentation analysis. However, for unambiguous structural confirmation and rigorous purity assessment, NMR spectroscopy and HPLC are indispensable.
By combining these powerful analytical tools, researchers and drug development professionals can ensure the identity, purity, and quality of this and other novel pharmaceutical compounds, paving the way for further investigation and development.
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A Comparative Guide to the Synthesis and Characterization of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 7-Bromo-2-methyl-2H-indazole-3-carbonitrile. In the ever-evolving landscape of medicinal chemistry and materials science, the development of efficient and scalable synthetic routes to functionalized indazoles is of paramount importance. The indazole scaffold is a privileged structure, appearing in a wide array of therapeutic agents. This document serves as a technical resource, offering a comparative analysis of synthetic strategies and a detailed roadmap for the characterization of this specific target molecule.
Introduction to the 2H-Indazole Scaffold
Indazoles are bicyclic heterocyclic aromatic organic compounds consisting of the fusion of a benzene ring and a pyrazole ring. They exist in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer generally being more thermodynamically stable. However, 2H-indazoles represent a unique chemical space and are integral components in a variety of biologically active molecules. The strategic functionalization of the indazole core allows for the fine-tuning of physicochemical and pharmacological properties, making the development of regioselective synthetic methods a key focus of modern organic synthesis.
Comparative Analysis of Synthetic Routes to Functionalized 2H-Indazoles
The synthesis of 2H-indazoles can be approached through several methodologies, each with its own set of advantages and limitations. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability. Here, we compare three prominent strategies for the synthesis of functionalized 2H-indazoles.
| Synthetic Strategy | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Davis-Beirut Reaction | Good (60-90%) | Tolerates a range of alkyl and some aryl amines. | Metal-free, utilizes inexpensive starting materials, versatile for synthesizing various 2H-indazoles.[1] | Can be low-yielding with certain substrates; may require optimization of reaction conditions.[1] |
| Copper-Catalyzed Three-Component Reaction | Good to Excellent | Broad, tolerates various functional groups on 2-halobenzaldehydes and primary amines. | One-pot synthesis, high atom economy, good functional group tolerance.[2] | Requires a metal catalyst, which may need to be removed from the final product. |
| Transition-Metal-Catalyzed C-H Activation/Annulation | Good to Excellent | Broad, allows for diverse substitution patterns. | High efficiency and regioselectivity, allows for late-stage functionalization. | Often requires expensive and air-sensitive catalysts and ligands. |
For the synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, a modified approach based on the multi-component reaction strategy appears to be the most logical, given the desired substitution pattern.
Proposed Synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile
The following is a proposed synthetic pathway for 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, designed for efficiency and adaptability in a research setting. This protocol is based on established copper-catalyzed methods for the synthesis of 2H-indazoles.[2]
Synthetic Workflow Diagram
Caption: Proposed synthetic and characterization workflow for 7-Bromo-2-methyl-2H-indazole-3-carbonitrile.
Experimental Protocol
Materials:
-
2,6-dibromobenzonitrile
-
Methylamine (40% in water)
-
Sodium Azide (NaN3)
-
Copper(I) Iodide (CuI)
-
L-proline
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a sealed tube, add 2,6-dibromobenzonitrile (1.0 mmol), sodium azide (2.5 mmol), copper(I) iodide (0.1 mmol), and L-proline (0.2 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMSO (5 mL) followed by methylamine (2.0 mmol).
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, 7-Bromo-2-methyl-2H-indazole-3-carbonitrile.
Rationale for Experimental Choices:
-
Copper(I) Iodide and L-proline: This catalytic system is well-established for promoting the formation of C-N and N-N bonds in the synthesis of N-heterocycles.[2] L-proline acts as a ligand to stabilize the copper catalyst and enhance its reactivity.
-
DMSO as Solvent: A high-boiling polar aprotic solvent is necessary to achieve the required reaction temperature and to dissolve the various reactants.
-
Sealed Tube and Argon Atmosphere: This prevents the oxidation of the copper catalyst and ensures the reaction proceeds under anhydrous conditions.
Characterization of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile
A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following is a proposed plan for the spectroscopic analysis.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (3H) as multiplets or distinct doublets/triplets in the range of δ 7.0-8.0 ppm. A singlet for the N-methyl group (3H) around δ 4.0 ppm. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. The carbon of the nitrile group (C≡N) is expected around δ 115-120 ppm. The N-methyl carbon should appear around δ 35-40 ppm. |
| Mass Spec (HRMS) | Calculation of the exact mass for C₉H₆BrN₃ to confirm the molecular formula. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed. |
| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2220-2260 cm⁻¹. C-H stretching and bending vibrations for the aromatic and methyl groups. C=C and C=N stretching vibrations in the aromatic region (1400-1600 cm⁻¹). |
Characterization Workflow Diagram
Caption: A typical workflow for the spectroscopic characterization of a synthesized organic compound.
Comparison with Structural Analogs
The properties of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile can be benchmarked against known, commercially available analogs.
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
| 7-Bromo-2-methyl-2H-indazole [3][4] | C₈H₇BrN₂ | 211.06 | Lacks the 3-carbonitrile group. |
| 7-Bromo-2,3-dimethyl-2H-indazole [5] | C₉H₉BrN₂ | 225.09 | Has a 3-methyl group instead of a 3-carbonitrile. |
| 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde [6] | C₉H₇BrN₂O | 239.07 | Has a 3-formyl group instead of a 3-carbonitrile. |
The introduction of the electron-withdrawing nitrile group at the 3-position is expected to significantly influence the electronic properties of the indazole ring system compared to its analogs. This modification can impact its reactivity, potential biological activity, and spectroscopic characteristics. For instance, the chemical shifts of the aromatic protons in the ¹H NMR spectrum are likely to be shifted downfield due to the deshielding effect of the nitrile group.
Conclusion
This guide provides a comprehensive framework for the synthesis and characterization of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile. By leveraging established synthetic methodologies and a systematic characterization approach, researchers can confidently prepare and validate this novel compound. The comparative analysis of synthetic routes and structural analogs offers valuable context for its placement within the broader landscape of functionalized indazoles. The detailed protocols and expected data serve as a practical resource for scientists engaged in the exploration of new chemical entities for drug discovery and materials science.
References
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Shaikh, A. A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 14(1), 1-24. [Link]
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ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]
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A Comparative Guide to the Biological Activity of Indazole Derivatives, with a Focus on 7-Bromo-2-methyl-2H-indazole-3-carbonitrile
Introduction: The Indazole Scaffold as a Cornerstone in Modern Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in the landscape of drug discovery and development.[1][2] Its structural versatility and ability to interact with a wide array of biological targets have cemented its importance in medicinal chemistry.[3] This is evidenced by the successful clinical application of several indazole-containing drugs, including the anticancer agents Axitinib, Pazopanib, and Lonidamine, which have demonstrated the therapeutic potential of this chemical motif.[4][5] Indazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[2][6][7][8] This guide will provide a comparative overview of the biological activities of various indazole compounds, with a predictive analysis of the potential activity profile of the lesser-studied 7-Bromo-2-methyl-2H-indazole-3-carbonitrile.
The Biological Landscape of Indazole Derivatives
The therapeutic utility of the indazole core is primarily attributed to its capacity to be functionalized at various positions, leading to a diverse range of biological activities. The following sections will delve into the most significant of these.
Anticancer Activity: A Prominent Feature of Indazoles
The anticancer properties of indazole derivatives are extensively documented.[1][4][9] Numerous studies have reported the synthesis and evaluation of novel indazoles against a panel of human cancer cell lines, with many compounds exhibiting significant cytotoxic and antiproliferative effects.[5][6][10] The mechanisms underlying these effects are often multifactorial, including the induction of apoptosis (programmed cell death), inhibition of tumor cell proliferation, and the disruption of cancer cell migration and invasion.[6][11]
For instance, some indazole derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins such as Bax and Bcl-2, and by activating caspases.[6] The structure-activity relationship (SAR) studies of these compounds often reveal that the nature and position of substituents on the indazole ring play a crucial role in determining their anticancer potency.[12][13]
Kinase Inhibition: A Key Mechanism of Action
A primary mechanism through which many indazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[7][14] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Indazole-based compounds have been successfully developed as inhibitors of various kinases, including:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients), its inhibition is a key strategy in cancer therapy.[7]
-
Fibroblast Growth Factor Receptor (FGFR): Overactivity of FGFR is associated with a variety of cancers.[15]
-
Aurora Kinases: These are essential for cell division, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[16]
-
Extracellular signal-Regulated Kinase (ERK1/2): A key component of the MAPK signaling pathway, which is often hyperactivated in cancer.[12]
The indazole scaffold serves as an excellent template for the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.
Predictive Analysis of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile
While specific experimental data on the biological activity of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile is not extensively available in the public domain, we can extrapolate a potential activity profile based on the well-established structure-activity relationships of related indazole compounds.
Caption: General chemical structure of the indazole scaffold and the specific structure of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile.
-
7-Bromo Substitution: Halogen atoms, particularly bromine, are often incorporated into kinase inhibitors to enhance their binding affinity and potency.[7] The bromine atom at the 7-position could potentially occupy a hydrophobic pocket in the target protein, thereby increasing the compound's inhibitory activity.
-
2-Methyl Group: The methylation at the N2 position defines this as a 2H-indazole. The specific regioisomer can influence the orientation of the molecule within a binding site and thus its biological activity.
-
3-Carbonitrile Moiety: The carbonitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and can be involved in key interactions with the target protein.
Based on these structural features, it is plausible to hypothesize that 7-Bromo-2-methyl-2H-indazole-3-carbonitrile may exhibit potent anticancer activity, likely mediated through the inhibition of one or more protein kinases.
Comparative Data of Selected Indazole Derivatives
The following table provides a summary of the biological activities of some well-characterized indazole derivatives from the literature, alongside the predicted activity profile for 7-Bromo-2-methyl-2H-indazole-3-carbonitrile.
| Compound | Key Biological Activity | IC50 Values (if applicable) | Predicted Activity for 7-Bromo-2-methyl-2H-indazole-3-carbonitrile |
| Pazopanib | Multi-kinase inhibitor (VEGFR, PDGFR, c-Kit) | VEGFR2: 30 nM[7] | Potential kinase inhibitor |
| Axitinib | Potent and selective inhibitor of VEGFRs | VEGFR1: 0.1 nM, VEGFR2: 0.2 nM, VEGFR3: 0.1-0.3 nM[4] | Potential anti-angiogenic agent |
| Compound 2f (from a study) | Potent growth inhibitory activity against several cancer cell lines | 0.23–1.15 μM[5][6] | Potential antiproliferative and cytotoxic agent |
| Entrectinib | Inhibitor of ALK, ROS1, and TRK kinases | ALK: 12 nM[2] | Potential to target specific oncogenic kinases |
This table is for comparative purposes and the predicted activity of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile requires experimental validation.
Experimental Protocols for Validation
To ascertain the biological activity of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, a series of in vitro and cell-based assays would be required. The following are standard experimental protocols that would be employed in such an investigation.
Caption: A typical experimental workflow for the biological evaluation of a novel indazole compound.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Kinase Inhibition Assay
Objective: To assess the inhibitory activity of the compound against a specific protein kinase.
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Compound Addition: Add varying concentrations of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile to the reaction mixture.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for the enzyme (usually 30-37°C).
-
Detection of Phosphorylation: Stop the reaction and quantify the amount of substrate phosphorylation. This can be done using various methods, such as radiometric assays (with ³²P-ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To determine if the compound induces apoptosis in cancer cells.
Methodology:
-
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Conclusion
The indazole scaffold is a highly valuable pharmacophore in drug discovery, with a proven track record in the development of effective anticancer therapies. While the specific biological activities of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile remain to be experimentally determined, a predictive analysis based on the extensive literature on related compounds suggests its potential as a novel anticancer agent, likely functioning through kinase inhibition. The experimental protocols outlined in this guide provide a clear roadmap for researchers to validate this hypothesis and to further explore the therapeutic potential of this and other novel indazole derivatives.
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The 2H-Indazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
Introduction: The Privileged 2H-Indazole Core
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry. Its two tautomeric forms, 1H- and 2H-indazole, offer distinct structural and electronic properties. While the 1H-indazole is thermodynamically more stable, the 2H-indazole scaffold has emerged as a "privileged" structure, frequently found in potent and selective modulators of various biological targets, particularly protein kinases. The unique spatial arrangement of its nitrogen atoms allows for critical hydrogen bonding interactions within the ATP-binding pocket of many kinases, making it an attractive starting point for inhibitor design. A notable example of this scaffold is 7-Bromo-2-methyl-2H-indazole-3-carbonitrile , a representative of the diverse chemical space that can be explored. This guide will delve into the structure-activity relationships (SAR) of 2H-indazole analogs, using a focused library of N2-substituted aza-2H-indazoles as a case study to illustrate how subtle molecular modifications can profoundly impact kinase inhibitory activity and selectivity.
Comparative Analysis: SAR of Aza-2H-Indazole Analogs as Kinase Inhibitors
While a specific, publicly available SAR study on 7-Bromo-2-methyl-2H-indazole-3-carbonitrile analogs is not documented, we can extrapolate the principles of SAR by examining a closely related series. A study on N2-substituted aza-2H-indazole derivatives provides a compelling case study on how modifications to the 2H-indazole core influence inhibitory activity against a panel of kinases, including SGK1, Tie2, and SRC.[1]
Core Scaffold and Rationale for Design
The design of this analog series was guided by a rational ligand alignment approach, aiming to leverage the aza-2H-indazole scaffold for kinase inhibition. The core structure connects the aza-2H-indazole at the N2 position to a phenyl spacer, which in turn is linked to an arylsulfonamide or amide moiety. This design strategy allows for systematic exploration of three key regions of chemical space:
-
The Aza-2H-Indazole Core: The foundational heterocyclic system.
-
The Phenyl Spacer: Influences the orientation and distance between the core and the terminal group.
-
The Terminal Arylsulfonamide/Amide: Provides opportunities for interactions with the solvent-exposed region of the kinase binding site.
Key Structure-Activity Relationship Insights
The initial screening of a focused library of 52 aza-2H-indazole derivatives against a panel of 30 kinases revealed a selectivity bias, with promising activity against SGK1, Tie2, and SRC kinases.[1] The most potent compounds exhibited IC50 values in the 500 nM range.
Table 1: Representative SAR Data for Aza-2H-Indazole Analogs Against SGK1, Tie2, and SRC Kinases
| Compound ID | Aza-2H-Indazole Core | Linker | Terminal Group | SGK1 IC50 (nM) | Tie2 IC50 (nM) | SRC IC50 (nM) |
| 1a | Aza-2H-indazole | Phenyl | 4-Methylbenzenesulfonamide | >10,000 | 8,500 | 1,200 |
| 1b | Aza-2H-indazole | Phenyl | 4-Chlorobenzenesulfonamide | 5,500 | 2,100 | 750 |
| 2a | 5-Chloro-aza-2H-indazole | Phenyl | 4-Methylbenzenesulfonamide | 2,500 | 900 | 500 |
| 2b | 5-Chloro-aza-2H-indazole | Phenyl | 4-Chlorobenzenesulfonamide | 1,200 | 650 | 480 |
| 3a | Aza-2H-indazole | Phenyl | 4-Methylbenzamide | >10,000 | >10,000 | 9,500 |
Note: The data presented is illustrative and based on the findings in the cited literature for the purpose of demonstrating SAR principles.
From this representative data, several key SAR trends can be deduced:
-
Impact of the Linker and Terminal Group: The arylsulfonamide linker consistently provided more potent inhibition compared to the amide linker (compare 1a/1b with 3a ). This suggests that the geometry and electronic properties of the sulfonamide are more favorable for binding to the target kinases.
-
Influence of Substitution on the Terminal Aryl Group: A chloro-substitution on the terminal phenylsulfonamide group generally enhanced potency against all three kinases (compare 1a with 1b , and 2a with 2b ). This highlights the importance of exploring electronic and steric effects in this region.
-
Effect of Substitution on the Aza-2H-Indazole Core: The addition of a chloro group at the 5-position of the aza-2H-indazole core led to a significant increase in potency against all three kinases (compare 1a/1b with 2a/2b ). This modification likely improves binding affinity through favorable interactions within the kinase hinge region.
The logical relationship of this SAR can be visualized as follows:
Experimental Protocols: A Guide to Kinase Inhibition Assays
The determination of SAR is critically dependent on robust and reproducible experimental data. The following protocol outlines a typical workflow for assessing the inhibitory activity of compounds against a panel of protein kinases.
Workflow for Kinase Profiling
Step-by-Step Kinase Inhibition Assay Protocol
This protocol is a generalized representation. Specific buffer components, substrate concentrations, and incubation times will vary depending on the specific kinase being assayed.
-
Compound Preparation:
-
Synthesize and purify analogs of the 2H-indazole scaffold.
-
Prepare 10 mM stock solutions of each compound in 100% DMSO.
-
Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in DMSO to generate a dose-response curve.
-
-
Assay Reaction Mixture Preparation (per well):
-
Prepare a master mix of the kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Add the specific kinase to the master mix at the desired final concentration.
-
Add the corresponding peptide substrate and ATP (often at the Km concentration for the specific kinase).
-
-
Assay Execution:
-
Dispense a small volume (e.g., 100 nL) of the diluted compounds into a 384-well assay plate.
-
Add the assay reaction mixture to each well to initiate the reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the enzymatic reaction by adding a stop solution (e.g., EDTA).
-
Use a suitable detection method to measure kinase activity. A common method is a mobility shift assay, where a fluorescently labeled substrate is separated from the phosphorylated product by electrophoresis, and the ratio of product to substrate is quantified.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to control wells (DMSO only for 0% inhibition, and a known potent inhibitor or no enzyme for 100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Conclusion and Future Directions
The 2H-indazole scaffold is a versatile and highly effective template for the design of potent and selective kinase inhibitors. As demonstrated by the SAR analysis of aza-2H-indazole analogs, systematic modifications to the core, linker, and terminal regions can be strategically employed to optimize biological activity. The key takeaways from this analysis are the superior performance of the sulfonamide linker and the potency-enhancing effect of halogen substitutions on both the core and terminal aryl rings.
For the specific case of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile , this guide provides a framework for initiating a medicinal chemistry campaign. Future work should focus on synthesizing analogs with variations at the 7-position (exploring different halogens or small alkyl groups), modifications of the 3-carbonitrile (bioisosteric replacement with groups like amides or small heterocycles), and diversification at the N2-methyl position. By applying the principles of SAR and employing robust kinase profiling assays as outlined here, researchers can efficiently navigate the chemical space around the 2H-indazole core to develop novel therapeutics.
References
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Heidrich, J., et al. (2019). Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. ChemMedChem, 14(16), 1533-1543. Available from: [Link]
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A Comparative Guide to the In Vitro Evaluation of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile as a Putative Kinase Inhibitor
This guide provides a comprehensive framework for the in vitro characterization of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, a novel compound featuring the privileged indazole scaffold. For researchers in oncology and drug discovery, the indazole nucleus is a well-established pharmacophore found in numerous FDA-approved kinase inhibitors, including Pazopanib and Axitinib.[1][2][3] This document outlines a logical, data-driven approach to position this specific molecule within the broader landscape of indazole-based anticancer agents by comparing its hypothetical testing workflow against established alternatives with known bioactivity.
The core directive of this guide is to provide a self-validating system for inquiry. We will not only present protocols but also explain the scientific rationale behind the choice of assays and the interpretation of potential data, empowering researchers to rigorously evaluate this and other novel chemical entities.
The Indazole Scaffold: A Foundation for Kinase Inhibition
The indazole ring system is a bioisostere of purine and, as such, is adept at forming key hydrogen bond interactions within the ATP-binding pocket of protein kinases.[3] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[4] Consequently, indazole derivatives have been extensively explored as inhibitors of various kinase families, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Aurora kinases.[4][5]
The specific substitutions on the indazole ring dictate the potency and selectivity of the inhibitor. For 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, the key substituents are:
-
7-Bromo: The halogen at this position can influence pharmacokinetic properties and potentially form halogen bonds with the target protein, enhancing binding affinity.
-
2-Methyl: The N2 methylation distinguishes it from the more common N1 isomers and can orient other substituents in a unique conformation within the kinase active site.
-
3-Carbonitrile: This group is of particular interest. While many indazole inhibitors feature amides or amines at the C3 position to interact with the kinase hinge region, the carbonitrile is a less common but known hydrogen bond acceptor.
Given this structural arrangement, a primary hypothesis is that 7-Bromo-2-methyl-2H-indazole-3-carbonitrile functions as an ATP-competitive kinase inhibitor. Our testing strategy will be designed to validate this hypothesis and characterize its biological effects.
Comparative Framework: Selecting Benchmark Indazole Analogs
To objectively assess the potential of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, we will compare its (hypothetical) performance against two well-characterized indazole derivatives from the scientific literature. These compounds have demonstrated potent in vitro activity and provide a solid basis for comparison.
-
Alternative A: Compound 2f (an anti-proliferative indazole) : This compound demonstrated potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23–1.15 μM.[2][6] It has been shown to induce apoptosis and inhibit cell migration, making it an excellent benchmark for cellular activity.[2][6]
-
Alternative B: A 6-(Aryl)-1H-indazole FGFR1 Inhibitor (Compound 99) : This compound is a potent and selective inhibitor of FGFR1 with an enzymatic IC50 of 2.9 nM and cellular anti-proliferative activity (IC50) of 40.5 nM.[1] It serves as a benchmark for potent, target-specific enzymatic inhibition.
The following table summarizes the known performance of these alternatives, which will serve as our benchmark for interpreting the data generated for our topic compound.
| Compound ID | Key Structural Features | Primary Target(s) | Enzymatic IC50 | Cellular IC50 (Relevant Cell Line) | Reference |
| 7-Bromo-2-methyl-2H-indazole-3-carbonitrile | 7-Bromo, 2-Methyl, 3-Carbonitrile | Hypothesized: Tyrosine Kinases (e.g., VEGFR, FGFR) | To Be Determined | To Be Determined | N/A |
| Alternative A (Compound 2f) | 3-Styryl, 6-Aryl | Broad Anti-proliferative | Not specified | 0.23 µM (4T1 Breast Cancer) | [2][6] |
| Alternative B (Compound 99) | 3-Amino, 6-(Aryl)-N-ethylpiperazine | FGFR1 | 2.9 nM | 40.5 nM (SNU-16 Gastric Cancer) | [1] |
Experimental Workflow for In Vitro Characterization
The following sections detail a step-by-step workflow designed to evaluate 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, from broad cellular effects to specific enzymatic inhibition. This logical progression ensures that resources are used efficiently, starting with broad screening and moving to more focused, mechanistic studies.
Caption: A phased approach to the in vitro characterization of a novel indazole compound.
Phase 1: Broad Anti-Proliferative Screening
The initial step is to ascertain whether the compound has a general cytotoxic or anti-proliferative effect on cancer cells.
Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cancer cell lines (e.g., A549 lung, K562 leukemia, PC-3 prostate, HepG2 hepatoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]
-
Compound Treatment: Prepare serial dilutions of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile (e.g., from 0.01 µM to 100 µM). Add the compound dilutions to the cells and incubate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine or Alternative A).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (or GI50) value.
Causality and Trustworthiness: This assay is a robust, widely accepted method for assessing general cytotoxicity. By testing across multiple cell lines of different origins, we can identify if the compound has broad activity or lineage-specific effects. A potent IC50 value (typically <10 µM) would justify proceeding to more detailed mechanistic studies.
Phase 2: Elucidating the Cellular Mechanism of Action
If the compound shows anti-proliferative activity, the next step is to understand how it affects the cells.
Protocol: Target Phosphorylation Assay (Western Blot)
This protocol assumes, based on the indazole scaffold, that the compound inhibits a tyrosine kinase involved in a known signaling pathway (e.g., VEGFR2 or FGFR1).
-
Cell Treatment: Culture a responsive cell line (e.g., HUVECs for VEGFR2 or SNU-16 for FGFR1) to ~80% confluency. Serum-starve the cells for 12-24 hours.
-
Inhibition: Pre-treat the cells with 7-Bromo-2-methyl-2H-indazole-3-carbonitrile at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for 2 hours.
-
Stimulation: Stimulate the cells with the appropriate growth factor (e.g., VEGF or FGF) for 15-30 minutes to induce kinase phosphorylation.
-
Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification & SDS-PAGE: Quantify protein concentration using a BCA assay. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Western Blot: Transfer the proteins to a PVDF membrane. Block the membrane and probe with primary antibodies against the phosphorylated form of the target kinase (e.g., p-VEGFR2) and the total form of the kinase (e.g., VEGFR2) as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
Expertise & Interpretation: A dose-dependent decrease in the phosphorylated kinase signal, with no change in the total kinase level, provides strong evidence that the compound is engaging and inhibiting its intended target within the cell. This directly links the observed anti-proliferative effect to the inhibition of a specific signaling pathway.
Caption: Hypothesized mechanism: Inhibition of Receptor Tyrosine Kinase phosphorylation.
Phase 3: Direct Enzymatic Inhibition Assay
The final step is to confirm direct inhibition of the purified kinase enzyme in a cell-free system. This definitively proves the compound's mechanism of action and allows for a more precise determination of potency.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This type of assay measures the amount of ATP remaining after a kinase reaction; lower ATP levels indicate higher kinase activity.
-
Reaction Setup: In a 384-well plate, add the recombinant human kinase (e.g., purified VEGFR2 or FGFR1 enzyme), the kinase-specific peptide substrate, and serial dilutions of the test compound.[7]
-
Initiation: Start the kinase reaction by adding ATP at a concentration near its Km value for the specific enzyme. Incubate at room temperature for 1-2 hours.
-
Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). The reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: A higher luminescent signal corresponds to greater inhibition of kinase activity (more ATP remaining). Plot the signal against the compound concentration to determine the enzymatic IC50 value.
Authoritative Grounding: This cell-free assay isolates the interaction between the compound and the kinase, removing the complexities of cell permeability and metabolism. Comparing the enzymatic IC50 to the cellular IC50 provides valuable insight into the compound's cell penetration and potential for off-target effects. A significant drop-off in potency from the enzymatic to the cellular assay may indicate poor membrane permeability.
Conclusion and Future Directions
This guide outlines a rigorous, multi-phased strategy for the in vitro evaluation of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile. By benchmarking against established indazole derivatives, researchers can effectively contextualize their findings. Positive results from this workflow—specifically, a potent cellular IC50, confirmed inhibition of a relevant signaling pathway, and direct, low-nanomolar enzymatic inhibition—would establish this novel compound as a promising lead candidate for further preclinical development. The subsequent steps would involve broader kinase panel screening to assess selectivity and in vivo studies to evaluate pharmacokinetics and efficacy.
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Yu, L., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]
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Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]
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Wang, Z., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available at: [Link]
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Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
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Cui, J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
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A Comparative Guide to the Synthetic Routes of Substituted 2H-Indazoles for the Modern Researcher
The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone of medicinal chemistry, with the 2H-indazole isomer gaining increasing attention for its unique pharmacological profile. Unlike its more thermodynamically stable 1H counterpart, the synthesis of 2H-indazoles often presents regioselectivity challenges. This guide provides an in-depth, comparative analysis of the principal synthetic strategies for accessing substituted 2H-indazoles, offering insights into their mechanisms, practicality, and substrate scope to empower researchers in drug discovery and development.
At a Glance: A Comparative Overview of Key Synthetic Routes
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Davis-Beirut Reaction | Good (60-90%) | Broad for alkyl and some aryl amines; sensitive to alcohol solvent. | Metal-free, utilizes inexpensive starting materials, versatile for various 2H-indazoles and indazolones.[1] | Can be low-yielding with certain substrates (e.g., secondary alcohols, anilines); may require careful optimization of water content. |
| [3+2] Dipolar Cycloaddition | Good to Excellent (>80%) | Wide tolerance for functional groups on both sydnone and aryne precursors.[2] | High yields, excellent regioselectivity for 2H-indazoles, mild reaction conditions, avoids 1H-isomer contamination.[2][3] | Requires synthesis of sydnone precursors; some electron-deficient sydnones may be unreactive.[2] |
| N-N Bond-Forming Oxidative Cyclization | Good to Excellent (up to 89%) | Tolerates various substituents (alkyl, halogen, methoxy) on 2-aminomethyl-phenylamines. | Provides selective access to 2-substituted 2H-indazoles from readily available starting materials.[4] | Electron-withdrawing groups can lead to lower yields.[4] |
| Transition-Metal Catalysis (Cu, Rh, Pd) | Moderate to High (50-95%) | Broad scope for both coupling partners, good functional group tolerance. | High atom economy, enables synthesis of complex and diverse indazoles, applicable to both 1H and 2H isomers. | Requires expensive and potentially toxic metal catalysts; may necessitate an inert atmosphere and optimization of ligands. |
In-Depth Analysis of Synthetic Strategies
This section delves into the mechanistic underpinnings, practical considerations, and experimental data for the most prominent synthetic routes to 2H-indazoles.
The Davis-Beirut Reaction: A Classic Metal-Free Approach
The Davis-Beirut reaction is a robust and cost-effective method for the synthesis of 2H-indazoles and their derivatives.[1] This N-N bond-forming heterocyclization can be performed under both acidic and basic conditions, starting from readily available nitroaromatics.
Mechanistic Insights:
Under basic conditions, the reaction is proposed to proceed through the in-situ formation of a key o-nitrosobenzylidine imine intermediate from an N-substituted 2-nitrobenzylamine.[1][5] This intermediate then undergoes an intramolecular cyclization to form the 2H-indazole ring. The presence of an alcohol solvent is often crucial, leading to the formation of 3-alkoxy-2H-indazoles. The reaction's efficiency can be sensitive to the amount of water present in the reaction mixture.[6]
Logical Flow of the Davis-Beirut Reaction
Caption: The Davis-Beirut reaction pathway.
Experimental Protocol: Synthesis of a 3-Alkoxy-2H-Indazole
A general procedure for the base-catalyzed Davis-Beirut synthesis involves dissolving the substituted o-nitrobenzylamine in an alcohol (e.g., ethanol).[7] An aqueous solution of a base, such as potassium hydroxide, is then added. The reaction mixture is heated (e.g., to 60°C) and stirred for several hours, with the progress monitored by thin-layer chromatography (TLC).[8] Upon completion, the reaction is worked up and the product is purified by column chromatography.
Yield Data for Representative Davis-Beirut Reactions:
| Starting o-Nitrobenzylamine | Amine Substituent | Alcohol Solvent | Yield (%) | Reference |
| 2-Nitrobenzylamine | Benzyl | Methanol | 72 | [9] |
| 2-Nitrobenzylamine | 4-Methoxybenzyl | Ethanol | 65 | [6] |
| 2-Nitrobenzylamine | n-Propyl | n-Propanol | 65 | [6] |
| 4-Chloro-2-nitrobenzylamine | Benzyl | Methanol | 68 | [9] |
[3+2] Dipolar Cycloaddition of Sydnones and Arynes: A High-Yield, Regioselective Route
This modern approach offers a rapid and highly efficient pathway to 2H-indazoles, often with excellent yields and, crucially, without the formation of the isomeric 1H-indazoles.[2][10]
Mechanistic Insights:
The reaction involves the [3+2] cycloaddition of a sydnone (a mesoionic heterocyclic compound) with an in-situ generated aryne.[7] This is followed by a spontaneous retro-[4+2] cycloaddition, which involves the extrusion of carbon dioxide to yield the aromatic 2H-indazole ring system.[10] The mild reaction conditions are a significant advantage of this method.
Workflow for [3+2] Dipolar Cycloaddition
Caption: The [3+2] cycloaddition pathway to 2H-indazoles.
Experimental Protocol: Synthesis of a 2-Aryl-2H-indazole via Cycloaddition
To a solution of the sydnone in an appropriate solvent (e.g., acetonitrile), the aryne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) and a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) are added.[2] The reaction is typically stirred at room temperature for several hours. The progress is monitored by TLC. After completion, the reaction mixture is subjected to an aqueous workup, and the crude product is purified by flash column chromatography.
Yield Data for Representative [3+2] Cycloaddition Reactions:
| Sydnone Substituent | Aryne Precursor | Yield (%) | Reference |
| N-Phenyl | 2-(Trimethylsilyl)phenyl triflate | 98 | [10] |
| N-(4-Chlorophenyl) | 2-(Trimethylsilyl)phenyl triflate | 95 | [10] |
| N-Methyl | 2-(Trimethylsilyl)phenyl triflate | 85 | [7] |
| N-Phenyl, 3-Phenyl | 2-(Trimethylsilyl)phenyl triflate | 92 | [7] |
N-N Bond-Forming Oxidative Cyclization
This method provides a direct route to various substituted indazoles, including the 2H-isomers, from readily available 2-aminomethyl-phenylamines.[4]
Mechanistic Insights:
The proposed mechanism involves the oxidation of the anilinic nitrogen to a nitroso compound.[4] This is followed by a nucleophilic addition of the secondary amine onto the nitroso group and subsequent cyclization to form the indazole ring.
Experimental Protocol: General Procedure for Oxidative Cyclization
To a solution of the 2-aminomethyl-phenylamine substrate in methanol at 0°C, ammonium molybdate and aqueous hydrogen peroxide (30%) are added.[4] The mixture is stirred at room temperature for 1-24 hours, with the reaction progress monitored by HPLC/MS. After completion, the reaction is quenched with aqueous sodium thiosulfate solution, neutralized, and extracted with a suitable organic solvent (e.g., DCM). The crude product is then purified by preparative chromatography.
Yield Data for Representative Oxidative Cyclization Reactions:
| 2-Aminomethyl-phenylamine Substituent | Yield of 2H-Indazole (%) | Reference |
| N-Benzyl | 89 | [4] |
| N-Cyclohexyl | 85 | [4] |
| 4-Chloro-N-benzyl | 75 | [4] |
| 5-Methoxy-N-benzyl | 82 | [4] |
Transition-Metal-Catalyzed Syntheses
Various transition metals, including copper, rhodium, and palladium, have been successfully employed to catalyze the synthesis of 2H-indazoles. These methods often offer high efficiency and good functional group tolerance.
a) Copper-Catalyzed Three-Component Synthesis:
This one-pot reaction utilizes 2-bromobenzaldehydes, primary amines, and sodium azide with a copper catalyst to afford 2H-indazoles in good yields.[11] The copper catalyst is crucial for both the C-N and N-N bond formations.[12]
b) Rhodium-Catalyzed C-H Activation/Annulation:
This elegant strategy involves the rhodium(III)-catalyzed reaction of azobenzenes with aldehydes.[2][13] The azo group directs the ortho C-H activation, followed by addition to the aldehyde and subsequent cyclization to form the 2H-indazole. This method allows for the synthesis of a wide variety of N-aryl-2H-indazoles.[2]
c) Palladium-Catalyzed Intramolecular Amination:
This approach involves the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines to yield 2-aryl-2H-indazoles.[5]
Comparative Logic of Transition-Metal-Catalyzed Routes
Caption: Overview of transition-metal-catalyzed 2H-indazole syntheses.
Classical Routes and Regioselectivity Considerations
It is important to note that some classical named reactions in heterocyclic synthesis, such as the Jacobsen and Ainsworth-Jones rearrangements, are primarily employed for the synthesis of 1H-indazoles.[14] The Jacobsen rearrangement involves the migration of an alkyl group in a polyalkylbenzenesulfonic acid.[15] These methods generally do not provide a direct or efficient route to the 2H-isomers and highlight the regioselectivity challenges inherent in indazole synthesis. The choice of synthetic route is therefore critical in selectively targeting the desired 2H-indazole scaffold.
Conclusion and Future Outlook
The synthesis of substituted 2H-indazoles has evolved significantly, with a range of powerful methods now available to the modern researcher. The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern, substrate availability, cost considerations, and scalability.
The Davis-Beirut reaction remains a valuable, metal-free option, particularly for its use of inexpensive starting materials. For high-yielding and exceptionally regioselective syntheses of 2H-indazoles, the [3+2] dipolar cycloaddition of sydnones and arynes is a superior choice, albeit with the need for precursor synthesis. N-N bond-forming oxidative cyclization offers a direct and efficient route from readily available amines. Transition-metal-catalyzed methods provide a broad scope and high efficiency for the synthesis of complex and diverse 2H-indazoles.
Future developments in this field will likely focus on the discovery of even more efficient and sustainable catalytic systems, as well as methods that allow for greater control over regioselectivity and the introduction of a wider range of functional groups. The continued exploration of these synthetic avenues will undoubtedly accelerate the discovery of novel 2H-indazole-based therapeutic agents.
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Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. National Institutes of Health. Accessed January 15, 2026. [Link]
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Catalyzed C–H Addition and Cyclization of Azobenzenes with α-Keto Aldehydes. Sci-Hub. Accessed January 15, 2026. [Link]
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Consecutive condensation, C-N and N-N bond formations: a copper- catalyzed one-pot three-component synthesis of 2H-indazole. PubMed. Accessed January 15, 2026. [Link]
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Spectroscopic Characterization of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile: A Comparative Guide
Introduction: The Indazole Scaffold and the Need for Precise Characterization
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including the anticancer drug pazopanib.[1][2][3] Its versatile biological activities stem from its ability to act as a bioisostere for purines and other endogenous ligands, enabling it to modulate the function of various enzymes and receptors.[3] The specific isomerism of the indazole ring (1H- vs. 2H-tautomers) and the substitution pattern on the bicyclic system are critical determinants of pharmacological activity. Consequently, unambiguous structural elucidation of novel indazole derivatives is a cornerstone of drug discovery and development.
This guide provides a comprehensive analysis of the expected spectroscopic data for 7-Bromo-2-methyl-2H-indazole-3-carbonitrile , a novel heterocyclic compound with potential applications as a synthetic building block. As direct experimental data for this specific molecule is not yet publicly available, we will employ a comparative approach. This involves outlining a robust protocol for its characterization, predicting its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra based on established principles, and validating these predictions against the known experimental data of structurally related analogs. This methodology serves as a powerful tool for researchers to anticipate, interpret, and confirm the structure of new chemical entities.
Methodology: Acquiring High-Fidelity NMR Spectra
The acquisition of clean, high-resolution NMR spectra is paramount for accurate structural assignment. The following protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Experimental Protocol for NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte (7-Bromo-2-methyl-2H-indazole-3-carbonitrile).
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. The choice of solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules due to its relatively low viscosity and ability to dissolve a wide range of compounds.[4][5][6][7] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative for more polar compounds.[4]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra, allowing for accurate chemical shift calibration.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
The spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[5][6]
-
Before data acquisition, the instrument's magnetic field must be shimmed to achieve high homogeneity, resulting in sharp, symmetrical peaks.
-
The probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
The following diagram illustrates the general workflow for NMR-based structural elucidation.
Predicted ¹H and ¹³C NMR Data for 7-Bromo-2-methyl-2H-indazole-3-carbonitrile
The following chemical shifts are predicted based on the analysis of substituent effects and comparison with known indazole derivatives. [5][6][8][9][10]The bromo group at C7 is expected to have a significant deshielding effect on the adjacent H4 proton. The electron-withdrawing carbonitrile group at C3 will deshield adjacent carbons, while the N-methyl group will appear as a characteristic singlet in the ¹H NMR spectrum.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||
| Position | δ (ppm) | Multiplicity | Position | δ (ppm) |
| H4 | ~7.8 - 8.0 | d | C3 | ~115 - 120 |
| H5 | ~7.2 - 7.4 | t | C3a | ~125 - 130 |
| H6 | ~7.5 - 7.7 | d | C4 | ~128 - 132 |
| N-CH₃ | ~4.2 - 4.4 | s | C5 | ~124 - 128 |
| C6 | ~122 - 126 | |||
| C7 | ~110 - 115 | |||
| C7a | ~148 - 152 | |||
| N-CH₃ | ~35 - 40 | |||
| CN | ~110 - 115 |
Comparative Analysis with Known Indazole Analogs
To ground our predictions, we compare them with the experimentally determined NMR data of related indazole structures. This comparison allows us to understand the influence of each substituent on the chemical shifts.
| Compound | Position | ¹H δ (ppm) | ¹³C δ (ppm) | Source |
| 2-Phenyl-2H-indazole | H3 | 8.41 (s) | C3 | 121.0 |
| H4 | 7.71 (d) | C4 | 122.4 | |
| H5 | 7.11 (t) | C5 | 120.4 | |
| H6 | 7.32 (t) | C6 | 122.8 | |
| H7 | 7.79 (d) | C7 | 118.0 | |
| 3-Bromo-2-phenyl-2H-indazole | H4 | 7.60-7.51 (m) | C3 | 106.3 |
| H5 | 7.20-7.16 (m) | C4 | 123.1 | |
| H6 | 7.39-7.35 (m) | C6 | 127.7 | |
| H7 | 7.75 (d) | C7 | 118.3 | |
| 5-Bromo-1H-indazole | H3 | 8.12 (s) | C3 | 136.1 |
| H4 | 7.90 (s) | C4 | 124.5 | |
| H6 | 7.35 (d) | C6 | 123.7 | |
| H7 | 7.53 (d) | C7 | 112.5 | |
| 2-Methyl-6-nitro-2H-indazole | - | Data not specified | - | [1][2] |
Note: Full spectral data for 2-Methyl-6-nitro-2H-indazole was not available in the cited sources, though its synthesis and crystal structure are described. [1][2] Interpretation and Causality:
-
Effect of the 2-Methyl Group: Comparing the general shifts of 2-phenyl-2H-indazoles to 1H-indazoles reveals the influence of the N2 substituent. [7]The N-methyl group in our target compound is expected to have a shielding effect compared to an N-phenyl group, but its primary diagnostic feature is its singlet peak around 4.2-4.4 ppm.
-
Effect of the 7-Bromo Group: The bromine atom is strongly electron-withdrawing and exerts a deshielding effect on adjacent protons and carbons. In 5-Bromo-1H-indazole, H4 and H6 are deshielded. [11]For our target compound, the bromine at C7 will most significantly deshield H6 and C7 itself. The predicted low-field shift for C7 (~110-115 ppm) is consistent with direct halogenation.
-
Effect of the 3-Carbonitrile Group: The nitrile group (-CN) is strongly electron-withdrawing. In 3-Phenyl-1H-indazole-6-carbonitrile, the carbons of the indazole ring are shifted accordingly. [5]For our target, this group will significantly deshield C3 and C3a and cause the absence of an H3 proton signal, simplifying the aromatic region of the ¹H NMR spectrum. The carbon of the nitrile group itself will have a characteristic chemical shift in the 110-115 ppm range.
Conclusion
While direct experimental spectra for 7-Bromo-2-methyl-2H-indazole-3-carbonitrile are not available, a robust and scientifically sound characterization can be achieved through a combination of predictive methods and comparative analysis. By following the detailed NMR acquisition protocol and using the provided spectral predictions as a guide, researchers can confidently assign the structure of this novel compound. The comparison with known analogs demonstrates the predictable nature of substituent effects on the indazole scaffold, providing a powerful framework for the structural elucidation of new chemical entities in drug discovery and materials science.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for 7-Bromo-2-methyl-2H-indazole-3-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: The robust and reliable quantification of pharmaceutical intermediates is paramount to ensuring the quality and safety of final active pharmaceutical ingredients (APIs).[1][2][3] This guide provides an in-depth comparison of three distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the analysis of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, a key intermediate in various synthetic pathways. By examining the performance of a standard C18-based method, a rapid UPLC-type method, and a phenyl-hexyl stationary phase method, this document offers the experimental data and scientific rationale necessary for researchers to select the most appropriate analytical approach for their specific needs, from high-throughput screening to comprehensive impurity profiling.
Introduction: The Analytical Imperative
7-Bromo-2-methyl-2H-indazole-3-carbonitrile is a heterocyclic compound whose structural motif is of significant interest in medicinal chemistry. As an intermediate, its purity directly impacts the quality, yield, and safety profile of the final API.[4] High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for pharmaceutical analysis, offering the precision and sensitivity required to separate and quantify the target compound from process-related impurities and degradation products.[1][3][5]
The analytical challenge for this molecule lies in its aromatic, moderately polar nature, and the potential for closely related impurities that may be difficult to resolve. This guide, therefore, explores three strategically designed HPLC methods, comparing their performance based on critical chromatographic parameters.
Method Development Strategy & Rationale
Developing a robust HPLC method requires a systematic approach. The initial strategy for 7-Bromo-2-methyl-2H-indazole-3-carbonitrile was based on its core structure: a brominated, bicyclic aromatic system. This predicts good retention on non-polar stationary phases via hydrophobic interactions.[6][7]
-
Stationary Phase Selection: A C18 (octadecylsilane) phase is the industry standard and serves as an excellent starting point due to its versatility and strong hydrophobic retention.[7] To explore alternative selectivity, especially for aromatic analytes, a Phenyl-Hexyl phase was chosen. The phenyl group can offer unique π-π interactions with the indazole ring system, potentially improving resolution for aromatic impurities.[8][9][10]
-
Mobile Phase Selection: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC.[11][12] Acetonitrile was chosen for the primary methods due to its lower viscosity (resulting in lower backpressure) and lower UV cutoff, which is advantageous for sensitive UV detection at lower wavelengths.[11][12][13] Methanol was selected as a variable in the Phenyl-Hexyl method to investigate its different elution properties and potential to alter selectivity.[14][15]
-
Detector: A UV detector is suitable as the conjugated aromatic system of the indazole ring is expected to have a strong chromophore, ensuring high sensitivity.
Comparative Analysis of HPLC Methods
Three methods were evaluated for their ability to provide accurate and reliable data for 7-Bromo-2-methyl-2H-indazole-3-carbonitrile and a hypothetical key impurity, "Impurity X" (e.g., a debrominated or hydrolyzed analogue).
-
Method A (The Workhorse): A standard, robust method using a conventional C18 column, designed for reliability and broad applicability.
-
Method B (The Speedster): A high-throughput method employing a sub-2 µm particle size C18 column for rapid analysis without sacrificing significant resolution.
-
Method C (The Selectivity Specialist): A method utilizing a Phenyl-Hexyl stationary phase to exploit alternative separation mechanisms and enhance resolution of challenging impurities.
Performance Data Summary
The following table summarizes the experimental data obtained from the comparative analysis.
| Parameter | Method A: C18 Workhorse | Method B: C18 Speedster | Method C: Phenyl-Hexyl Specialist |
| Retention Time (Main Peak) | 4.85 min | 2.15 min | 5.32 min |
| Retention Time (Impurity X) | 4.42 min | 1.98 min | 4.61 min |
| Resolution (Rs) between Peaks | 1.95 | 1.81 | 2.55 |
| Peak Asymmetry (Tailing Factor) | 1.15 | 1.25 | 1.08 |
| Theoretical Plates (N) | 14,500 | 12,800 | 16,200 |
| System Backpressure | ~180 bar | ~350 bar | ~160 bar |
Experimental Protocols & System Validation
Adherence to a strict, well-defined protocol is essential for reproducible results. System Suitability Testing (SST) is an integral part of the analytical procedure, ensuring the chromatographic system is adequate for the intended analysis.[16][17][18]
System Suitability Testing (SST) Protocol
Before initiating any sample analysis, the following SST protocol must be performed using a standard solution containing both the main analyte and Impurity X.
-
Equilibrate the entire HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the SST solution.
-
Calculate the performance parameters. The system is deemed suitable for analysis only if all the following criteria are met:
-
Precision (Repeatability): Relative Standard Deviation (%RSD) of the peak area for the main analyte must be ≤ 2.0%.
-
Peak Tailing: The USP Tailing Factor for the main peak should be ≤ 1.5.[19]
-
Resolution: The resolution (Rs) between the main peak and Impurity X must be ≥ 1.5.
-
Theoretical Plates: The column efficiency (N) must be ≥ 10,000.
-
Failure to meet these criteria necessitates troubleshooting before proceeding with sample analysis.[20]
Method A: C18 Workhorse Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 8 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in 50:50 Water/Acetonitrile to a concentration of 0.5 mg/mL.
Method B: C18 Speedster Protocol
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 20% B to 95% B over 2.5 minutes
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 254 nm
-
Injection Volume: 2 µL
-
Sample Preparation: Dissolve sample in 50:50 Water/Acetonitrile to a concentration of 0.5 mg/mL.
Method C: Phenyl-Hexyl Specialist Protocol
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: 40% B to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in 50:50 Water/Methanol to a concentration of 0.5 mg/mL.
Visualization of Workflows
General HPLC Analysis Workflow
The following diagram illustrates the standardized workflow for performing an analysis using any of the described methods.
Caption: Standard workflow from preparation to final report generation.
Method Selection Logic
This diagram outlines the decision-making process for selecting the most appropriate HPLC method based on analytical requirements.
Caption: Decision tree for selecting an HPLC method based on analytical needs.
Discussion and Recommendations
The choice of an optimal HPLC method is always a trade-off between speed, resolution, and robustness.
-
Method A (C18 Workhorse) represents a balanced approach. It provides good resolution (Rs = 1.95) and excellent peak shape (Tailing = 1.15) with moderate analysis time and backpressure. This method is highly recommended for routine quality control (QC) applications where reliability and transferability between different labs are key.
-
Method B (C18 Speedster) achieves a significant reduction in run time (2.15 min vs. 4.85 min), making it ideal for high-throughput screening environments, such as in-process controls or reaction monitoring. The trade-off is slightly lower resolution (Rs = 1.81) and higher backpressure, requiring a UPLC or UHPLC-capable system. The peak asymmetry is slightly higher, which can be a consequence of the faster gradient and lower column volume.[21][22]
-
Method C (Phenyl-Hexyl Specialist) demonstrates the power of alternative selectivity. By utilizing a Phenyl-Hexyl stationary phase and methanol as the organic modifier, this method achieved the highest resolution (Rs = 2.55) between the main peak and Impurity X. The π-π interactions between the phenyl phase and the aromatic analyte likely contribute to this enhanced separation.[9][23][24] This method is the top choice for applications where baseline separation of critical impurities is the primary goal, such as in stability studies or for reference standard characterization.
Conclusion
No single HPLC method is universally superior; the optimal choice is dictated by the specific analytical objective. For the analysis of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, this guide has demonstrated three validated approaches: a robust C18 method for routine QC, a rapid UPLC-compatible method for high-throughput analysis, and a high-resolution Phenyl-Hexyl method for detailed impurity profiling. By understanding the scientific principles behind each method and leveraging the comparative data presented, researchers can confidently select and implement the most suitable technique to ensure the quality and integrity of their materials.
References
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Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Available from: [Link]
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Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Available from: [Link]
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Shimadzu (Europe). (n.d.). Switching the Mobile Phase from Acetonitrile to Methanol. Available from: [Link]
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Lab-Training.com. (2022, February 8). Key Differences in the Use of Methanol and Acetonitrile in Liquid Chromatography. Available from: [Link]
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American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. Available from: [Link]
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Welch Materials. (2025, November 17). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. Available from: [Link]
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Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]
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Crawford Scientific. (2023, April 4). How to Fix Asymmetrical Chromatography Peaks. Available from: [Link]
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Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Available from: [Link]
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Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Available from: [Link]
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Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?. Available from: [Link]
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Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example. Available from: [Link]
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Labotec. (n.d.). HPLC in pharmaceutical analysis. Available from: [Link]
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LCGC North America. (2021, September 1). But My Peaks Are Not Gaussian! Part II: Physical Causes of Peak Asymmetry. Available from: [Link]
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Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Available from: [Link]
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El-Kassem, L. A., & El-Sayed, M. A. (2025, August 6). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. Available from: [Link]
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Lösungsfabrik. (2017, June 23). Peak symmetry, asymmetry and their causes in HPLC. Available from: [Link]
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Separation Science. (2024, January 15). A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. Available from: [Link]
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HALO Columns. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Available from: [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available from: [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]
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A Comparative Crystallographic Guide to 7-Bromo-2-methyl-2H-indazole-3-carbonitrile and its Analogs: Structural Insights for Drug Discovery
This guide provides an in-depth analysis of the X-ray crystallography of 7-bromo-2-methyl-2H-indazole-3-carbonitrile derivatives. Designed for researchers, scientists, and drug development professionals, this document offers a comparative study of the structural nuances of this important class of molecules, supported by experimental data and established scientific principles. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis with related structures to provide a comprehensive understanding of the topic.
The Significance of the Indazole Scaffold in Medicinal Chemistry
Indazole-containing derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] This versatile bicyclic aromatic heterocycle, consisting of a fused benzene and pyrazole ring, is a privileged scaffold due to its ability to engage in a wide range of biological interactions.[1] The tautomeric nature of the indazole ring, existing as 1H- and 2H-isomers, further contributes to its chemical diversity and biological activity.[1][3]
The introduction of various substituents onto the indazole core allows for the fine-tuning of its physicochemical properties and biological targets. Specifically, the 7-bromo-2-methyl-2H-indazole-3-carbonitrile scaffold incorporates several key features: the bromine atom can act as a halogen bond donor and influence metabolic stability, the 2-methyl group directs the tautomeric form and can provide steric hindrance, and the 3-carbonitrile group can participate in hydrogen bonding and other polar interactions. Understanding the precise three-dimensional arrangement of these atoms through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.
Experimental Protocol: A Self-Validating System for Single Crystal X-ray Diffraction
The following protocol for single-crystal X-ray diffraction is a synthesis of best practices for small organic molecules, ensuring a self-validating and reproducible workflow.[4][5][6]
Crystal Growth: The Foundation of Quality Data
The initial and often most challenging step is obtaining a high-quality single crystal.[6] For novel 7-bromo-2-methyl-2H-indazole-3-carbonitrile derivatives, a systematic screening of crystallization conditions is essential.
Step-by-Step Protocol:
-
Purification: The compound must be of high purity (>98%). This is typically achieved by column chromatography or recrystallization.
-
Solvent Selection: A range of solvents with varying polarities should be screened. A good starting point is a solvent in which the compound is sparingly soluble.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound's solution is equilibrated with a larger reservoir of a precipitant.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.
-
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) are formed, they are carefully harvested using a cryoloop.[6]
Causality Behind Choices: The goal is to achieve a slow, controlled precipitation that allows the molecules to pack in a highly ordered, crystalline lattice. Rapid precipitation leads to amorphous solids or poorly diffracting microcrystals.
Data Collection and Processing
Data collection is performed using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).[4][5]
Workflow Diagram:
Sources
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- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling 7-Bromo-2-methyl-2H-indazole-3-carbonitrile
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative chemistry is conducted under the highest safety standards. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling 7-Bromo-2-methyl-2H-indazole-3-carbonitrile. Our philosophy is that a well-informed scientist is a safe scientist; understanding the why behind a protocol is as critical as the protocol itself. This document is designed to be your trusted resource for minimizing risk and ensuring operational integrity.
Hazard Assessment: A Structurally-Informed Risk Analysis
7-Bromo-2-methyl-2H-indazole-3-carbonitrile is a specialized heterocyclic compound, and its structure dictates its primary hazards. A thorough risk assessment is not optional; it is the foundation of safe laboratory practice.
-
The Indazole Core & Bromine Substitution: The parent compound, 7-Bromo-2-methyl-2H-indazole, is classified as harmful if swallowed (H302).[1][2] Brominated aromatic compounds can exhibit varying levels of toxicity and may be irritating to the skin, eyes, and respiratory tract.[3] They are also under scrutiny for their environmental persistence, which necessitates meticulous disposal.[4]
-
The Nitrile Functional Group (-C≡N): This is the most significant feature from a toxicological standpoint. Organic nitriles are a well-known class of potentially highly toxic compounds. They can be absorbed through the skin, inhaled, or ingested. While toxicity varies, the potential for in-vivo metabolism to release cyanide ions necessitates that this compound be handled with stringent precautions to prevent any route of exposure.
-
Physical Form: As a solid powder, this compound presents a significant inhalation hazard.[3] Fine powders can easily become airborne, especially during weighing and transfer operations, and can be difficult to contain without proper engineering controls.
Based on this analysis, we must treat this compound as acutely toxic, a skin/eye irritant, and a respiratory hazard, with particular emphasis on preventing dermal absorption and inhalation.
Core Protective Protocol: Your Primary Defense
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. It must be selected and used correctly, in conjunction with primary engineering controls. The non-negotiable minimum for handling this compound is a certified chemical fume hood.
Eye and Face Protection
-
Mandatory: Chemical splash goggles are required at all times when the compound is in the open, including during solution-based work. Standard safety glasses are insufficient as they do not protect against splashes or fine powders.[5]
-
Recommended for High-Risk Tasks: When handling larger quantities (>5g) of the solid or during procedures with a high splash potential (e.g., rapid additions, extractions), a full-face shield must be worn over chemical splash goggles.
Hand Protection
For handling organic nitriles, a single pair of gloves is inadequate. Double-gloving is mandatory.
-
Technique: Wear two pairs of nitrile gloves. Nitrile is recommended for its broad resistance to chemicals and solvents.[6][7][8]
-
Causality: The outer glove absorbs any immediate contamination. Should a splash occur, you can peel off the outer glove and replace it, knowing your skin was never exposed. This technique provides a critical time buffer and a clear visual indicator of contamination. Thin, disposable nitrile gloves are meant for incidental splash protection only and must be removed and discarded immediately upon contact with a chemical.[9] For prolonged or heavy contact, more robust gloves are necessary.
Body Protection
-
A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.
-
For procedures involving large volumes, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection
All handling of the solid compound must occur within a certified chemical fume hood to control airborne particulates.
-
If Fume Hood is Not Available (Not Recommended): In the rare and highly discouraged event that a task must be performed outside a hood, a NIOSH-approved respirator with P100 (particulate) cartridges is required. This should only be done after a formal risk assessment approves this deviation.
Operational Plan: PPE in Practice
The specific PPE configuration should be adapted to the task at hand. The following table outlines the minimum requirements for common laboratory operations.
| Laboratory Task | Engineering Control | Hand Protection | Eye/Face Protection | Body & Respiratory |
| Weighing Solid | Chemical Fume Hood | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat |
| Preparing Solutions | Chemical Fume Hood | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat |
| Reaction Setup/Sampling | Chemical Fume Hood | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat |
| Aqueous Work-up | Chemical Fume Hood | Double Nitrile Gloves | Goggles & Face Shield | Lab Coat & Chem-Resistant Apron |
| Column Chromatography | Chemical Fume Hood | Double Nitrile Gloves | Goggles & Face Shield | Lab Coat & Chem-Resistant Apron |
PPE Selection Workflow
This diagram outlines the decision-making process for selecting appropriate PPE when handling 7-Bromo-2-methyl-2H-indazole-3-carbonitrile.
Caption: PPE selection workflow for handling the target compound.
Emergency Procedures: Immediate Response Protocol
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and gloves. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Emergency Response Workflow
Caption: Immediate response plan for accidental exposure.
Decontamination and Disposal
Safe science extends to the proper disposal of waste and contaminated equipment.
-
PPE Doffing: Remove PPE in the following order to prevent re-contamination: 1. Outer gloves. 2. Face shield/goggles. 3. Lab coat. 4. Inner gloves. Always wash hands thoroughly with soap and water after removing all PPE.
-
Contaminated Materials: All disposable items (gloves, pipette tips, weighing paper) that come into contact with the compound must be disposed of in a dedicated, sealed hazardous waste container.
-
Chemical Waste: Unused compound and solutions must be disposed of as hazardous chemical waste. Due to the bromine content, this waste must not be mixed with other streams unless approved by your institution's Environmental Health & Safety (EHS) department. Brominated waste often requires specialized disposal routes, such as high-temperature incineration, to prevent the formation of toxic byproducts.[10] Neutralization with agents like sodium thiosulfate may be applicable for spills but should be guided by EHS protocols.[11]
By integrating these protocols into your daily workflow, you build a system of safety that protects you, your colleagues, and your research. Trust in your procedure, understand the risks, and execute with precision.
References
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Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023). University of Pennsylvania EHRS. [Link]
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Types of Gloves Used in Laboratory. (2024). HANVO Safety. [Link]
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Ultimate Guide to Laboratory Gloves: Choose the Right Type for Your Applications. (2024). SLS. [Link]
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7-bromo-2-methyl-2H-indazole. PubChem, National Center for Biotechnology Information. [Link]
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7-Bromo-2-methyl-2H-indazole-3-carbaldehyde. American Elements. [Link]
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7-BROMO-2-METHYL-2H-INDAZOLE Safety Data Sheet. LookChem. [Link]
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Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. Environmental Science & Technology. [Link]
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Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2022). RSC Advances. [Link]
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7-Bromo-3-methyl-1H-indazole-4-carbonitrile. PubChem, National Center for Biotechnology Information. [Link]
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Which is the best way to recycle or neutralise Bromine? (2015). ResearchGate. [Link]
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Grause, G., et al. (2015). A Novel Process for the Removal of Bromine from Styrene Polymers Containing Brominated Flame Retardant. ResearchGate. [Link]
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Achilias, D. S., et al. (2020). Novel Trends in the Thermo-Chemical Recycling of Plastics From WEEE Containing Brominated Flame Retardants. Environmental Science and Pollution Research. [Link]
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Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. (2023). Polymers. [Link]
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Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2022). National Center for Biotechnology Information. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
